molecular formula Cl4H2IrO B055759 Iridium(IV) chloride hydrate CAS No. 119401-96-6

Iridium(IV) chloride hydrate

Cat. No.: B055759
CAS No.: 119401-96-6
M. Wt: 352 g/mol
InChI Key: KVDBPOWBLLYZRG-UHFFFAOYSA-J
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Description

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a highly valuable inorganic salt that serves as a versatile precursor for synthesizing a wide array of iridium-based complexes and materials. Its primary research value lies in catalysis, where it is a key starting material for developing homogeneous catalysts for challenging transformations, including hydrogenation, hydroelementation, and C-H activation, leveraging iridium's ability to facilitate unique reaction pathways. In materials science, it is instrumental in the fabrication of iridium oxide (IrO₂) thin films and electrodes, which are critical for applications in electrochromic devices, neural stimulation interfaces, and as robust oxygen evolution reaction (OER) catalysts in water-splitting systems due to their excellent electrochemical stability. The compound's mechanism of action often involves the reduction or ligand substitution of the chloride ions, generating coordinatively unsaturated iridium(IV) or lower-valent species that are catalytically active. As a hydrate, it typically offers enhanced solubility in polar solvents compared to its anhydrous counterpart, facilitating its use in solution-based synthesis protocols. This reagent is essential for researchers exploring advanced catalytic processes, the development of novel functional materials, and fundamental studies in coordination chemistry. It is supplied with a certificate of analysis to ensure consistent quality and performance in your experimental work.

Properties

IUPAC Name

tetrachloroiridium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDBPOWBLLYZRG-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ir](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl4H2IrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583556
Record name Tetrachloroiridium--water (1/1)
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Molecular Weight

352.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

207399-11-9, 119401-96-6
Record name Tetrachloroiridium--water (1/1)
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Record name Iridium tetrachloride hydrate
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Record name Iridium(IV) chloride hydrate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Utility of a Versatile Iridium Precursor

To the researchers, catalysts, and pioneers in drug development, this guide serves as a technical deep-dive into a cornerstone of iridium chemistry: Iridium(IV) chloride hydrate (IrCl₄·nH₂O). While seemingly a simple inorganic salt, this compound is a critical gateway to a vast landscape of advanced materials, from potent homogeneous catalysts to robust iridium oxide nanoparticles for electrochemistry.[1] Its utility lies in its accessibility and its reactive Ir(IV) center, poised for substitution, reduction, and transformation.

This document eschews a rigid template. Instead, it is structured to provide a logical and practical workflow, moving from foundational synthesis principles to rigorous characterization. Our focus is not merely on the "how," but critically, on the "why"—explaining the causality behind each methodological choice. This approach is designed to empower you, the practicing scientist, to not only replicate these methods but to adapt and troubleshoot them with a deep, mechanistic understanding. Every protocol is designed as a self-validating system, with characterization checkpoints to ensure the integrity of your material at each stage.

Section 1: Synthesis of this compound

The synthesis of this compound is fundamentally an exercise in managing the coordination chemistry and oxidation state of iridium. The most common and reliable starting material is the commercially available hexachloroiridic acid, H₂IrCl₆·nH₂O, a compound where iridium is already in the desired +4 oxidation state. The primary challenge is to remove the two protonated ligands (H⁺) and modify the coordination sphere from the stable octahedral [IrCl₆]²⁻ anion to the desired hydrated tetrachloride species without inducing unintentional reduction to Ir(III) or premature hydrolysis to iridium oxides.

Core Principle: Controlled Hydrolysis and Ligand Dissociation

The most direct method for preparing this compound from hexachloroiridic acid involves the careful removal of hydrogen chloride from the coordination sphere. This is typically achieved by controlled heating of an aqueous solution, which encourages the dissociation of HCl and the coordination of water molecules.

Another common precursor is ammonium hexachloroiridate, (NH₄)₂[IrCl₆].[2] Using this starting material requires an additional step to remove the ammonium ions. A classic method involves treatment with aqua regia (a mixture of nitric acid and hydrochloric acid) to oxidize and drive off the ammonium ions as nitrogen gas and water, followed by careful evaporation with hydrochloric acid to remove residual nitrates.[3]

Recommended Laboratory Protocol: From Hexachloroiridic Acid

This protocol details the synthesis from the more direct precursor, hexachloroiridic acid, which avoids the introduction of nitrogenous impurities.

Objective: To synthesize amorphous this compound (IrCl₄·nH₂O) from hexachloroiridic acid (H₂IrCl₆·nH₂O).

Materials:

  • Hexachloroiridic acid (H₂IrCl₆·nH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask

  • Rotary evaporator

  • Heating mantle

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of hexachloroiridic acid in a minimal amount of deionized water. The resulting solution will be a dark reddish-brown, characteristic of the [IrCl₆]²⁻ anion.[2]

  • Initial Concentration: Gently heat the solution in a water bath under vacuum on a rotary evaporator. The goal is not to achieve dryness but to form a concentrated syrup. This initial step begins to drive off free HCl.

  • Iterative HCl Addition and Evaporation: Add a small volume of concentrated hydrochloric acid to the syrup and repeat the rotary evaporation. This step is critical. The excess chloride ions from the HCl help to suppress the premature formation of iridium oxides by shifting the equilibrium away from extensive hydrolysis.[4]

  • Final Drying: After 2-3 cycles of HCl addition and evaporation, continue to heat the thick syrup under a high vacuum at a moderately elevated temperature (e.g., 50-60°C). The material should not be heated too aggressively, as this can lead to the formation of insoluble iridium oxides. The process is complete when a brittle, dark brown to black amorphous solid is obtained.[5]

  • Characterization Checkpoint: The resulting solid is this compound. It is highly hygroscopic and should be stored in a desiccator over a strong drying agent like P₂O₅. Before proceeding, a small sample should be tested for solubility in water; it should dissolve readily to give a brown solution.

Causality Explained: The repeated additions of concentrated HCl are the key to a successful synthesis. While we are trying to remove two equivalents of HCl from the starting material, simply heating an aqueous solution of H₂IrCl₆ would lead to uncontrolled hydrolysis, yielding insoluble iridium(IV) oxide (IrO₂). The common ion effect, provided by the excess Cl⁻, maintains a high chloride concentration, allowing for the controlled removal of water and HCl while preserving the soluble iridium chloride species.

Section 2: Comprehensive Characterization

Characterization of this compound is essential to confirm the +4 oxidation state, estimate the degree of hydration, and verify its suitability as a precursor for further reactions. Due to its amorphous and hygroscopic nature, a combination of spectroscopic and thermal methods provides the most complete picture.

Visualization of the Characterization Workflow

The following diagram illustrates the logical flow of analysis to fully characterize the synthesized this compound.

G cluster_synthesis Synthesis Output cluster_characterization Characterization Suite cluster_results Verified Properties Synth Amorphous Black Solid (Putative IrCl₄·nH₂O) UVVis UV-Vis Spectroscopy Synth->UVVis FTIR FTIR Spectroscopy Synth->FTIR TGA Thermogravimetric Analysis (TGA) Synth->TGA XRD Powder X-Ray Diffraction (XRD) Synth->XRD OxState Confirm Ir(IV) Oxidation State UVVis->OxState Detects [IrCl₆]²⁻ charge-transfer bands FunctionalGroups Identify Ir-Cl and O-H Bonds FTIR->FunctionalGroups Vibrational modes of H₂O and Ir-Cl Hydration Determine n in nH₂O (Water Content) TGA->Hydration Quantifies mass loss from dehydration Amorphous Confirm Non-Crystalline Nature XRD->Amorphous Shows broad features, no sharp peaks

Caption: Workflow for the comprehensive characterization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Purpose: To confirm the presence of iridium in the +4 oxidation state. While the final product is IrCl₄·nH₂O, dissolving it in a solution containing excess chloride (e.g., dilute HCl) regenerates the well-characterized hexachloroiridate(IV) anion, [IrCl₆]²⁻.

Experimental Protocol:

  • Prepare a dilute solution of the synthesized this compound in 1 M HCl.

  • Record the absorption spectrum from approximately 300 nm to 700 nm.

  • The spectrum should exhibit characteristic ligand-to-metal charge-transfer (LMCT) bands.

Expected Results: The aqueous [IrCl₆]²⁻ ion has two characteristic absorption maxima. The exact positions can vary slightly with the solvent and counter-ion, but they are typically observed around 488-503 nm and 430-444 nm .[3][6] The presence of these intense bands is a strong indicator that iridium is predominantly in the +4 oxidation state. A solution of an Ir(III) chloro-complex, for comparison, would be a much lighter olive-green color with significantly different and weaker absorption bands.

Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To confirm the presence of water of hydration and the metal-chloride bonds.

Experimental Protocol:

  • Prepare a KBr pellet containing a small amount of the finely ground, dried sample.

  • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. If instrumentation allows, extend the range into the far-IR region (below 400 cm⁻¹) to observe the Ir-Cl stretch.

Expected Results:

  • Water of Hydration: A broad, strong absorption band will be present in the region of 3400-3200 cm⁻¹ , corresponding to the O-H stretching vibrations of the water molecules. A medium-intensity band around 1630 cm⁻¹ is also expected, which is characteristic of the H-O-H bending vibration.

  • Metal-Halide Vibrations: The Ir-Cl stretching modes for octahedral Ir(IV) complexes typically occur in the far-infrared region. While data for IrCl₄·nH₂O is scarce, based on related complexes like [IrCl₆]²⁻, a strong, broad absorption is expected in the 300-350 cm⁻¹ range.[7]

Thermogravimetric Analysis (TGA)

Purpose: To quantify the number of water molecules of hydration (the value of 'n') and to determine the thermal stability of the compound.

Experimental Protocol:

  • Place a small, accurately weighed sample (5-10 mg) into an alumina TGA crucible.

  • Heat the sample under an inert atmosphere (e.g., nitrogen or argon) from room temperature to approximately 600°C at a controlled heating rate (e.g., 10°C/min).

Expected Results: The TGA thermogram will show distinct weight loss steps.

  • Dehydration: The first significant weight loss will occur at relatively low temperatures, typically between 50°C and 200°C .[8] This mass loss corresponds to the removal of the water of hydration. By calculating the percentage of weight lost in this step, one can determine the value of 'n'.

  • Decomposition: At higher temperatures (often >350°C), further weight loss will occur as the anhydrous IrCl₄ decomposes.[9]

Example Calculation for 'n':

  • Assume the starting formula is IrCl₄·nH₂O.

  • Molecular weight of IrCl₄ = 192.22 + 4 * 35.45 = 334.02 g/mol .

  • Molecular weight of H₂O = 18.02 g/mol .

  • If TGA shows a 10% weight loss in the dehydration step, this means: (n * 18.02) / (334.02 + n * 18.02) = 0.10 Solving for 'n' gives a value of approximately 2.3. This suggests the sample is a mixture of hydrates or has an average hydration state around n=2.

Powder X-Ray Diffraction (XRD)

Purpose: To confirm the amorphous nature of the synthesized material.

Experimental Protocol:

  • A small amount of the finely ground powder is mounted on a sample holder.

  • The sample is scanned over a wide 2θ range (e.g., 10-80°).

Expected Results: Unlike crystalline materials which produce a series of sharp, well-defined Bragg reflections, amorphous this compound will produce a powder XRD pattern with very broad, diffuse humps and a lack of any sharp peaks.[10] This confirms its non-crystalline, or amorphous, solid-state structure.

Section 3: Data Summary and Handling

For ease of reference, the key physical and characterization data for this compound are summarized below.

PropertyDescriptionSource(s)
Chemical Formula IrCl₄·nH₂O[1]
Appearance Black or dark brown, amorphous, hygroscopic solid[1][5]
Solubility Soluble in water and alcohols[5]
UV-Vis λmax ([IrCl₆]²⁻) ~488-503 nm, ~430-444 nm (in HCl)[3][6]
FTIR Bands (cm⁻¹) ~3400 (O-H stretch, broad), ~1630 (H-O-H bend), ~320 (Ir-Cl stretch, broad)[7]
Thermal Profile Dehydration below 200°C, followed by decomposition at higher temperatures[8]
Crystal Structure Amorphous[5][10]

Safe Handling and Storage: this compound is harmful if swallowed and causes skin and eye irritation.[11] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Due to its highly hygroscopic nature, it must be stored in a tightly sealed container inside a desiccator to prevent absorption of atmospheric moisture, which can alter its hydration state and reactivity.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for the synthesis and characterization of this compound. By understanding the chemical principles that govern its formation and the analytical techniques that verify its structure and purity, researchers are well-equipped to produce high-quality material for applications in catalysis, materials science, and drug discovery. The protocols and insights herein are intended to serve as a robust foundation for your work with this pivotal iridium compound.

References

  • This compound (PubChem CID 16212119). (n.d.). PubChem. Retrieved from [Link]

  • Pasetsky, D. V., et al. (2023). First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure. Inorganic Chemistry, 62(22), 8699–8709. Retrieved from [Link]

  • Ghosh, S. N. (1966). Infrared spectroscopy and coordination chemistry. University of Hawaii. Retrieved from [Link]

  • Iridium (IV) Chloride, Ir 57%. (n.d.). Ereztech. Retrieved from [Link]

  • Stanbury, D. M., et al. (2018). Oxidation of Methanesulfinate by Hexachloroiridate(IV) and the Standard Electrode Potential of the Aqueous Methanesulfonyl Radical. Inorganic Chemistry, 57(7), 3934–3941. Retrieved from [Link]

  • Pasetsky, D. V., et al. (2021). Chemical Evolution in Solutions of Ir Complex [H(dmso)2]2[IrCl6]. Chemistry – An Asian Journal, 16(23), 3926-3935. Retrieved from [Link]

  • Ammonium hexachloroiridate(IV). (n.d.). Grokipedia. Retrieved from [Link]

  • The XRD pattern of iridium film deposited on glass substrate. (n.d.). ResearchGate. Retrieved from [Link]

  • Ammonium hexachloroiridate(IV). (n.d.). Wikipedia. Retrieved from [Link]

  • Iridium tetrachloride. (n.d.). Wikipedia. Retrieved from [Link]

  • EPR Spectroscopy of Transformations of Iridium(III) and Iridium(IV) Hydroxo Complexes in Alkaline Media. (n.d.). red-ox.ru. Retrieved from [Link]

  • XRD data for an iridium powder. (n.d.). ResearchGate. Retrieved from [Link]

  • Cherepakhin, V., & Williams, T. J. (2018). Recycling Organoiridium Waste to [(1,5-Cyclooctadiene)IrCl]2. OSTI.GOV. Retrieved from [Link]

  • Formation of Iridium(IV) Oxide (IrOX) Films by Electroflocculation. (n.d.). ResearchGate. Retrieved from [Link]

  • The standard X-ray powder diffraction pattern of Ir (Pattern: 87-0715). (n.d.). ResearchGate. Retrieved from [Link]

  • (a) Thermogravimetric analysis curve with weight loss pattern... (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy- A spectro-analytical tool in chemistry. (n.d.). LinkedIn. Retrieved from [Link]

  • Armentrout, P. B. (2002). "Infrared Spectroscopy of Transition Metal-Molecular Interactions in the Gas Phase". OSTI.GOV. Retrieved from [Link]

  • Die Oxyde des Iridiums. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermogravimetric analysis (TGA) data showing weight loss of specimens... (n.d.). ResearchGate. Retrieved from [Link]

  • Fujita, J., Nakamoto, K., & Kobayashi, M. (1956). Infrared Spectra of Metallic Complexes. I. The Effect of Coördination on the Infrared Spectra of Ammine, Rhodanato and Azido Complexes. Journal of the American Chemical Society, 78(13), 3295-3297. Retrieved from [Link]

  • Dissolving Ir and IrO2 to Hexachloroiridate. (2023). Sciencemadness.org. Retrieved from [Link]

  • Figure S4. Thermal-gravimetric data for compound 1. (n.d.). ResearchGate. Retrieved from [Link]

  • Hexachloroiridic Acid Hexahydrate (CAS 16941-92-7). (n.d.). UIV Chem. Retrieved from [Link]

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Sources

Introduction: The Pivotal Role of Iridium(IV) Chloride Hydrate in Modern Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Iridium(IV) Chloride Hydrate for Advanced Research Applications

Iridium, a rare and exceptionally corrosion-resistant precious metal, has carved a significant niche in catalysis and materials science.[1] Among its various compounds, this compound (IrCl₄·xH₂O) stands out as a cornerstone precursor material.[2] This black crystalline solid is not merely a chemical reagent but a versatile gateway to a vast array of advanced applications, from next-generation energy storage systems to sophisticated organic synthesis and the fabrication of novel nanomaterials.[2][3] Its utility stems from the +4 oxidation state of the iridium center, combined with the labile nature of its chloride and water ligands, making it an ideal starting point for chemical transformations.

This guide offers a comprehensive exploration of the essential physical and chemical properties of this compound. It is designed for researchers, application scientists, and professionals in drug development who require a deep, practical understanding of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind its behavior, provide validated experimental protocols for its characterization, and contextualize its applications in cutting-edge research and development.

Core Physicochemical Properties

A thorough understanding of the fundamental properties of IrCl₄·xH₂O is critical for its effective use in any experimental setting. These characteristics dictate its storage, handling, solubility, and reactivity.

Physical Characteristics

This compound typically appears as a black, crystalline powder or solid mass.[2][4] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can alter its hydration state and reactivity.[5][6] Therefore, proper storage in a dry, inert environment is paramount.

Structural and Molecular Data

The compound's formula, IrCl₄·xH₂O, highlights a key feature: the variable number of water molecules in its hydrated form.[2] This variability affects the precise molecular weight and can influence experimental outcomes if not properly characterized. The anhydrous molecular weight serves as a baseline for calculations.[7] While the simple formula might suggest a simple salt, in reality, iridium(IV) ion tends to adopt a six-coordinate octahedral geometry, with the coordination sphere likely occupied by a combination of chloride ions and water molecules.[8]

Table 1: Summary of Key Physical and Chemical Properties

PropertyValue / DescriptionSource(s)
Appearance Black crystalline solid or powder.[2][4][7]
Molecular Formula IrCl₄·xH₂O[2][7][9]
Molecular Weight 334.03 g/mol (anhydrous basis)[3][4][7]
Oxidation State Iridium (+4)[2]
Melting Point Decomposes at >350 °C.[5][7]
Solubility Soluble in water, alcohol, and dilute hydrochloric acid.[8][10]
Stability Hygroscopic; sensitive to moisture.[6]

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by its role as a precursor. It is rarely the final active species but rather the essential starting material for creating catalytically active complexes, oxides, and nanoparticles.

Reactivity Profile
  • Ligand Exchange: The chloride and water ligands can be substituted by other ligands, a fundamental process for synthesizing a wide range of organometallic iridium complexes used in catalysis.

  • Reduction: The Ir(IV) center can be readily reduced to the also common Ir(III) state, a key step in many catalytic cycles.[1]

  • Thermal Decomposition: When heated, the compound loses its water of hydration before decomposing. In an inert or reductive atmosphere, this can ultimately yield iridium metal, while in the presence of oxygen, it can form iridium oxides.[8][11]

  • Incompatibilities: It is reactive with strong bases, cyanides, and strong oxidizing agents.[6][11] Contact with certain metals can also lead to corrosive reactions.[12]

Premier Applications

The versatility of IrCl₄·xH₂O is showcased in its diverse applications across multiple scientific domains:

  • Catalysis: It is a go-to precursor for some of the most efficient catalysts known. This includes synthesizing iridium oxide nanoparticles for the hydrogenation of nitrogen heterocycles and preparing single-atom iridium catalysts for the oxygen evolution reaction (OER), a critical process for green hydrogen production.[2] In organic synthesis, its derivatives catalyze reactions like carbon-carbon bond formation.[3][13]

  • Materials Science & Electrochemistry: A prominent application is the fabrication of iridium-decorated graphene electrodes for vanadium redox flow batteries, enhancing their efficiency and stability.[2] Its excellent conductivity and stability also make it valuable in the development of electrochemical sensors and advanced coatings.[3][14]

  • Nanotechnology: It serves as a reliable source for the synthesis of iridium nanoparticles, which are highly valued for their catalytic and imaging applications.[3][14]

G IrCl4 This compound (IrCl₄·xH₂O) Nanoparticles Iridium Oxide Nanoparticles IrCl4->Nanoparticles Synthesis Electrodes Ir-Decorated Graphene Electrodes IrCl4->Electrodes Fabrication Complexes Organometallic Ir Complexes IrCl4->Complexes Ligand Exchange Hydrogenation Hydrogenation Catalysis Nanoparticles->Hydrogenation OER Oxygen Evolution Reaction (OER) Nanoparticles->OER VRFB Redox Flow Batteries Electrodes->VRFB OrgSynth Organic Synthesis Complexes->OrgSynth caption Role as a versatile precursor.

Caption: Logical flow from this compound to key applications.

Experimental Protocols for Material Characterization

To ensure reproducibility and accuracy in research, rigorous characterization of the this compound starting material is essential. The following protocols outline standard, self-validating methodologies.

Workflow for Characterization

A logical workflow ensures all critical parameters of the material are assessed before its use in sensitive applications.

G Start Receive & Store IrCl₄·xH₂O TGA Thermogravimetric Analysis (TGA) Start->TGA Determine H₂O Content FTIR FTIR Spectroscopy TGA->FTIR Confirm Structure ICP ICP-OES / ICP-MS FTIR->ICP Verify Purity & Ir Content End Material Qualified for Use ICP->End caption Standard characterization workflow.

Caption: A typical workflow for qualifying this compound.

Protocol: Water Content by Thermogravimetric Analysis (TGA)
  • Principle: TGA measures the change in mass of a sample as a function of temperature. For a hydrate, the initial mass loss corresponds to the evaporation of water molecules, allowing for precise quantification of the hydration number 'x'.

  • Methodology:

    • Instrument Setup: Calibrate the TGA instrument's temperature and mass sensors according to the manufacturer's specifications.

    • Sample Preparation: Place 5-10 mg of this compound into a clean, tared alumina or platinum TGA pan.

    • Experimental Conditions:

      • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. Causality: An inert atmosphere prevents oxidation of the iridium compound at elevated temperatures.

      • Equilibrate the sample at 30 °C for 10 minutes.

      • Ramp the temperature from 30 °C to 600 °C at a rate of 10 °C/min. Causality: A controlled ramp rate ensures thermal equilibrium and clear separation of decomposition events.

    • Data Analysis:

      • Identify the initial weight loss step, typically occurring between 50 °C and 200 °C. This corresponds to the loss of water.

      • Calculate the percentage mass loss in this step.

      • Use the percentage mass loss and the anhydrous molecular weight (334.03 g/mol ) to calculate the moles of water per mole of IrCl₄, thus determining 'x'.

Protocol: Purity and Iridium Content by ICP-OES
  • Principle: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a destructive analytical technique used to determine the elemental composition of a sample with high accuracy.

  • Methodology:

    • Sample Digestion:

      • Accurately weigh approximately 50 mg of this compound into a clean Teflon digestion vessel.

      • Carefully add 5 mL of freshly prepared aqua regia (3:1 mixture of concentrated HCl and HNO₃) in a fume hood.

      • Seal the vessel and heat using a microwave digestion system according to a validated program for precious metals. Causality: Microwave-assisted acid digestion ensures complete dissolution of the iridium compound into a homogenous aqueous matrix suitable for analysis.

    • Standard Preparation: Prepare a series of calibration standards (e.g., 0.1, 1, 5, 10 ppm) of iridium and other potential metallic impurities from certified stock solutions. The matrix of the standards should match the digested sample (i.e., contain a similar acid concentration).

    • Instrumental Analysis:

      • Aspirate the digested sample solution and calibration standards into the ICP-OES instrument.

      • Monitor the emission lines for iridium (e.g., 225.247 nm) and other trace metals.

    • Data Analysis:

      • Generate a calibration curve from the standards.

      • Use the calibration curve to determine the concentration of iridium and any impurities in the sample solution.

      • Calculate the weight percentage of iridium in the original solid sample to confirm it meets specifications (typically 50-54%).[15]

Safety, Handling, and Storage

Proper handling of this compound is crucial for ensuring laboratory safety and maintaining the integrity of the material.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[7][12] It may also cause respiratory irritation.[7]

  • Handling: Always handle in a well-ventilated area or a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid generating dust.[6]

  • Storage: Store in a cool, dry, and well-ventilated place. The container must be kept tightly closed to protect the hygroscopic material from moisture.[6][11]

Table 2: GHS Hazard Summary

GHS ClassificationHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
Skin Irritation (Category 2)H315: Causes skin irritationWarning
Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning
Corrosive to Metals (Category 1)H290: May be corrosive to metalsWarning

Conclusion

This compound is far more than a simple inorganic salt; it is a critical enabler of innovation in catalysis, energy storage, and materials science. Its value lies in its predictable reactivity and its role as a versatile precursor to a multitude of high-performance materials. For the researcher, a deep understanding of its physical properties, chemical behavior, and the protocols for its rigorous characterization is not merely academic—it is the foundation for reproducible, high-impact scientific discovery. By employing the insights and methodologies outlined in this guide, scientists and developers can confidently harness the full potential of this pivotal compound.

References

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Iridium(IV) chloride hydrate solubility in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Solubility of Iridium(IV) Chloride Hydrate: A Comprehensive Guide for Researchers

Abstract

This compound (IrCl₄·xH₂O) is a pivotal precursor in materials science and catalysis, widely used in the synthesis of high-performance catalysts and advanced materials.[1][2] Its effective utilization is fundamentally dependent on a thorough understanding of its solubility characteristics, which govern reaction kinetics, catalyst dispersion, and overall process efficiency. This guide provides an in-depth analysis of the solubility of this compound across a range of solvents. Moving beyond simple qualitative descriptors, we explore the underlying chemical principles of dissolution, including speciation, hydrolysis, and solvent coordination. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights, quantitative data, and robust experimental protocols to ensure predictable and reproducible results in the laboratory.

Core Physicochemical Characteristics

This compound is a black, crystalline, and hygroscopic solid.[1][3][4] The chemical formula, IrCl₄·xH₂O, indicates a variable number of water molecules in its structure, which can influence its molecular weight and precise reactivity.[1] It is crucial to distinguish this hydrated form from its anhydrous counterpart, Iridium(III) chloride (IrCl₃), which is notably insoluble in water and most common solvents.[5][6] The hydrated form, which is the subject of this guide, is the common starting material for most iridium chemistry due to its greater solubility.[5]

Key Properties:

  • Appearance: Black solid[4]

  • Formula: IrCl₄·xH₂O[2]

  • Anhydrous Molecular Weight: 334.03 g/mol [2]

  • Key Hazard: Harmful if swallowed, causes serious skin and eye irritation.[4][7][8]

  • Primary Characteristic: Hygroscopic; must be stored in a tightly closed container in a dry, well-ventilated place.[3][9]

The Chemistry of Dissolution: Speciation and Stability

The dissolution of this compound is not a simple physical process but a complex chemical transformation that dictates the nature of the iridium species in solution. The choice of solvent directly influences the stability, color, and reactivity of the resulting solution.

Aqueous Solutions and the Role of Hydrochloric Acid

In pure water, this compound dissolves to form complex aqueous species. The primary species is the hexachloroiridate(IV) anion, [IrCl₆]²⁻. However, this anion is susceptible to hydrolysis, a reaction where water molecules displace chloride ligands, leading to the formation of various aquated species like [IrCl₅(H₂O)]⁻ and [IrCl₄(H₂O)₂]. This process can be represented by the following equilibrium:

[IrCl₆]²⁻ + nH₂O ⇌ [IrCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ + nCl⁻

This hydrolysis is often slow and can lead to changes in the solution's properties over time, including precipitation of iridium oxides or hydroxides, particularly in neutral or basic pH.[10]

To suppress hydrolysis and stabilize the desired [IrCl₆]²⁻ species, dissolution in dilute hydrochloric acid (HCl) is strongly recommended .[11][12] The excess chloride ions in the HCl solution shift the equilibrium to the left, in accordance with Le Châtelier's principle, preserving the hexachloroiridate(IV) complex and ensuring a stable, homogenous solution.

Alcoholic Solvents

This compound is reported to be soluble in alcohols.[11][12] The polar nature of alcohols, such as methanol and ethanol, facilitates the dissolution of the ionic iridium salt. Similar to water, alcohol molecules can act as ligands, potentially displacing chloride ions from the coordination sphere, although this process is generally less pronounced than with water. Alcohol-based solutions are common in the synthesis of organometallic iridium catalysts.[5]

Other Organic Solvents

The solubility in other organic solvents is highly dependent on the solvent's polarity and coordinating ability.

  • Dimethyl Sulfoxide (DMSO): While potentially a solvent, DMSO can act as a reducing agent, converting Ir(IV) to Ir(III).[13] This is evidenced by a slow change in the solution's UV-Vis absorption spectrum over time.[13] Researchers should be aware of this potential reactivity when using DMSO.

  • Acetone: The reaction of hexachloroiridic acid with acetone can lead to the formation of an iridium(IV) monoacetone complex, [IrCl₅(Me₂CO)]⁻, indicating that acetone can act as both a solvent and a ligand.[13]

  • Non-polar Solvents: Solubility is expected to be negligible in non-polar solvents like alkanes.[5]

The complex interplay between the iridium salt and the solvent is a critical consideration for any experimental design. The following diagram illustrates the key equilibria at play in an aqueous acidic solution.

G cluster_solution Solution Equilibria IrCl4_solid IrCl₄·xH₂O (solid) IrCl6_aq [IrCl₆]²⁻ (aq) (Stable in excess Cl⁻) IrCl4_solid->IrCl6_aq Dissolution (+ Solvent) Hydrolysis_products [IrCl₆₋ₙ(H₂O)ₙ]⁽²⁻ⁿ⁾⁻ (Hydrolysis Products) IrCl6_aq->Hydrolysis_products Hydrolysis (+ H₂O) Hydrolysis_products->IrCl6_aq Suppression (+ HCl) Precipitate Iridium Oxides/Hydroxides (Precipitate) Hydrolysis_products->Precipitate Aging / ↑pH

Caption: Chemical equilibria of Iridium(IV) chloride in aqueous solution.

Solubility Data Summary

SolventTypeReported SolubilityCitation(s)Notes
Water (H₂O)Polar ProticSoluble, Very Soluble[4][11][12][14]Prone to slow hydrolysis. Solutions may not be stable over long periods.
Dilute Hydrochloric AcidAqueous AcidicSoluble[11][12]The preferred solvent for stability, as it suppresses hydrolysis and stabilizes the [IrCl₆]²⁻ ion.
Alcohol (e.g., Ethanol)Polar ProticSoluble[11][12]Commonly used for synthesizing organometallic complexes and catalysts.
AcetonePolar AproticSoluble[13]Can act as a ligand, forming acetone complexes with the iridium center.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[13]Caution advised: DMSO can slowly reduce Iridium(IV) to Iridium(III).
Aqua RegiaStrong AcidSoluble[15][16]A highly corrosive mixture that dissolves the salt, likely forming H₂IrCl₆.
Alkanes (e.g., Hexane)Non-polarInsoluble[5]Not a suitable solvent for this polar, ionic compound.

Experimental Protocol: Gravimetric Determination of Solubility

To ensure reproducibility, it is best practice to determine the solubility of a specific batch of this compound in the desired solvent and temperature conditions. The following protocol outlines a reliable gravimetric method coupled with spectroscopic confirmation.

Principle:

A saturated solution is prepared by equilibrating an excess of the solute with the solvent. The undissolved solid is removed, and the concentration of iridium in a known volume of the supernatant is determined.

Materials:
  • This compound

  • Solvent of interest (e.g., 0.1 M HCl)

  • Volumetric flasks (Class A)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Constant temperature bath or shaker

  • UV-Vis Spectrophotometer or ICP-MS for concentration analysis

Step-by-Step Methodology:
  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a centrifuge tube). "Excess" means enough solid remains undissolved to be clearly visible.

  • Equilibration: Place the sealed container in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.

  • Phase Separation: After equilibration, centrifuge the mixture at high speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Extraction: Carefully extract a precise volume of the clear supernatant using a volumetric pipette. For enhanced accuracy, immediately filter the extracted liquid through a 0.22 µm syringe filter to remove any suspended microparticles.

  • Concentration Analysis:

    • Gravimetric Method: Transfer the filtered supernatant to a pre-weighed beaker. Gently evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point). Once all solvent is removed, weigh the beaker with the dried residue. The mass of the residue corresponds to the amount of dissolved iridium salt.

    • Spectroscopic/Elemental Method (Recommended): Prepare a series of dilutions of the filtered supernatant. Analyze the iridium concentration using a calibrated analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for highest accuracy, or UV-Vis spectrophotometry by measuring the absorbance at the characteristic λ_max of the [IrCl₆]²⁻ ion.

  • Calculation: Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

G cluster_workflow Solubility Determination Workflow A 1. Preparation Add excess IrCl₄·xH₂O to known volume of solvent B 2. Equilibration Agitate at constant T (24-48 hours) A->B C 3. Phase Separation Centrifuge to pellet undissolved solid B->C D 4. Sample Extraction Pipette and filter supernatant (0.22 µm) C->D E 5. Analysis Determine Ir concentration (ICP-MS or Gravimetric) D->E F 6. Calculation Express solubility (g/100mL or mol/L) E->F

Caption: Experimental workflow for determining IrCl₄·xH₂O solubility.

Practical Considerations and Troubleshooting

  • Solution Color: The color of the solution provides clues about the iridium species present. A stable solution of [IrCl₆]²⁻ in HCl is typically a dark brown or reddish-brown. A change in color (e.g., to olive green) may indicate the reduction of Ir(IV) to Ir(III).[15]

  • Incomplete Dissolution: If the salt does not dissolve as expected, especially in water, consider adding dilute HCl to suppress hydrolysis. Gentle heating can also increase solubility, but be aware that it may also accelerate decomposition or speciation changes.

  • Precipitation: The formation of a precipitate in an aqueous solution over time is a clear sign of hydrolysis. Prepare fresh solutions for critical applications and store them in dilute HCl.

  • Safety: Always handle this compound in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is an irritant.[7][11]

Conclusion

The solubility of this compound is a nuanced topic, governed by complex chemical equilibria that extend beyond simple physical dissolution. While it is readily soluble in water, alcohols, and dilute hydrochloric acid, its stability in solution is a critical factor for experimental success. Dilute HCl is the recommended solvent for most applications, as it effectively stabilizes the hexachloroiridate(IV) anion and prevents hydrolysis-induced precipitation. For applications requiring the highest degree of precision, researchers are strongly encouraged to perform their own solubility determination using the robust protocol outlined in this guide. A comprehensive understanding of these principles is essential for harnessing the full potential of this versatile and valuable iridium precursor.

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The Definitive Guide to Thermogravimetric Analysis of Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Development and Mechanistic Interpretation

This technical guide provides a comprehensive exploration of the thermogravimetric analysis (TGA) of iridium(IV) chloride hydrate (IrCl₄·xH₂O). It is intended for researchers, scientists, and drug development professionals who utilize iridium-based compounds and require a deep understanding of their thermal properties for applications ranging from catalyst development to materials science. This document moves beyond a standard protocol, offering insights into the causality behind experimental choices and a framework for interpreting the resulting data with scientific rigor.

Introduction: The Significance of Thermal Analysis for Iridium Precursors

This compound is a critical precursor for the synthesis of a wide array of iridium-based catalysts and advanced materials.[1] Its utility in applications such as electrodes for vanadium redox flow batteries and catalysts for oxygen evolution reactions underscores the importance of understanding its fundamental properties. The thermal stability and decomposition pathway of this hydrated salt are paramount for controlling the synthesis of iridium nanoparticles and single-atom catalysts, as the thermal treatment directly influences the final material's structure and catalytic activity.

Thermogravimetric analysis (TGA) is an essential technique for characterizing the thermal stability and composition of materials by measuring changes in mass as a function of temperature.[2][3] For a hydrated compound like iridium(IV) chloride, TGA provides critical information on dehydration processes, decomposition temperatures, and the final residual mass, which are all vital for quality control and process optimization.[2]

Foundational Principles of TGA for Hydrated Metal Chlorides

The thermal decomposition of hydrated metal chlorides, including this compound, typically proceeds in a stepwise manner. The initial mass loss is attributed to the release of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures.[4][5] The precise nature of this decomposition is highly dependent on the experimental atmosphere (inert or oxidative).

An inert atmosphere, such as nitrogen or argon, allows for the observation of the intrinsic thermal stability of the compound, leading to decomposition products that may include lower oxidation state chlorides or the pure metal.[2] In contrast, an oxidative atmosphere, such as air or oxygen, will likely lead to the formation of iridium oxides.[6]

Experimental Protocol: A Self-Validating System

The following protocol is designed to provide a robust and reproducible thermogravimetric analysis of this compound, adhering to the principles outlined in standards such as ASTM E1131.[3][7][8]

Instrumentation and Consumables
  • Thermogravimetric Analyzer: A calibrated instrument capable of controlled heating rates and precise mass measurement.

  • Crucibles: Platinum or alumina crucibles are recommended for their inertness at high temperatures.

  • Purge Gas: High-purity nitrogen (for inert atmosphere) and dry air or oxygen (for oxidative atmosphere).

  • Sample: this compound, appearing as a black crystalline solid.[9]

Step-by-Step Experimental Procedure
  • Instrument Preparation:

    • Ensure the TGA is clean and the balance is tared.

    • Set the desired purge gas flow rate, typically 20-50 mL/min, to provide the appropriate environment.[2]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the crucible. A smaller sample size minimizes thermal gradients.

  • TGA Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min to a final temperature of 1000 °C. This heating rate is a good starting point for balancing resolution and analysis time.

    • Continuously record the sample mass as a function of temperature.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Preparation (Calibration, Purge Gas) start->instrument_prep sample_prep Sample Preparation (5-10 mg in Pt/Al2O3 crucible) instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample run_tga Run TGA Program (30-1000 °C at 10 °C/min) load_sample->run_tga record_data Record Mass vs. Temperature run_tga->record_data data_analysis Data Analysis (Identify Decomposition Steps) record_data->data_analysis interpretation Mechanistic Interpretation data_analysis->interpretation end End interpretation->end

Caption: Experimental workflow for the TGA of this compound.

Expected Thermal Decomposition Mechanism and Data Interpretation

The thermogram (a plot of percent weight loss versus temperature) of this compound is expected to show distinct mass loss steps.[2] The exact temperatures and mass loss percentages will depend on the hydration state ('x') of the sample.

Dehydration Stage

The initial mass loss, typically occurring below 250 °C, corresponds to the removal of water of hydration.[4] For hydrated metal chlorides, this process can occur in one or more steps, depending on the binding energies of the water molecules. The total mass loss in this stage can be used to determine the initial number of water molecules ('x') in the formula IrCl₄·xH₂O.

Decomposition in an Inert Atmosphere (Nitrogen)

Following dehydration, the anhydrous iridium(IV) chloride will decompose at higher temperatures. In an inert atmosphere, the likely decomposition pathway involves the reduction of Ir(IV) to a lower oxidation state, potentially Ir(III) chloride, followed by further decomposition to metallic iridium. The decomposition of the anhydrous chloride is expected to commence above 400 °C.[4] The final residue at 1000 °C should be metallic iridium, which is highly resistant to further reaction in an inert environment.[10]

Decomposition in an Oxidative Atmosphere (Air or Oxygen)

In the presence of oxygen, the decomposition pathway is significantly different. After dehydration, the iridium chloride will likely decompose and oxidize to form iridium(IV) oxide (IrO₂).[6] This oxide is thermally stable at intermediate temperatures but may further decompose to metallic iridium at very high temperatures, typically above 1070 °C.[6]

Proposed Decomposition Pathway Diagram

Decomposition_Pathway cluster_inert Inert Atmosphere (N2) cluster_oxidative Oxidative Atmosphere (Air/O2) IrCl4_H2O_N2 IrCl4·xH2O IrCl4_N2 IrCl4 IrCl4_H2O_N2->IrCl4_N2 < 250 °C H2O_gas_N2 xH2O (gas) IrCl4_H2O_N2->H2O_gas_N2 Ir_metal Ir (metal) IrCl4_N2->Ir_metal > 400 °C Cl2_gas_N2 2Cl2 (gas) IrCl4_N2->Cl2_gas_N2 IrCl4_H2O_O2 IrCl4·xH2O IrCl4_O2 IrCl4 IrCl4_H2O_O2->IrCl4_O2 < 250 °C H2O_gas_O2 xH2O (gas) IrCl4_H2O_O2->H2O_gas_O2 IrO2 IrO2 IrCl4_O2->IrO2 > 400 °C Cl2_gas_O2 2Cl2 (gas) IrCl4_O2->Cl2_gas_O2

Caption: Proposed decomposition pathways under different atmospheres.

Quantitative Data Summary

The following table summarizes the expected mass loss for a hypothetical sample of IrCl₄·6H₂O. The actual results will vary depending on the true hydration state.

Decomposition StageAtmosphereTemperature Range (°C)Expected Mass Loss (%)Final Product
DehydrationInert/Oxidative< 250~24.4%IrCl₄
DecompositionInert (N₂)> 400~32.1% (from IrCl₄)Ir
DecompositionOxidative (Air)> 400~24.9% (from IrCl₄)IrO₂

Calculations are based on the molecular weights: Ir = 192.22 g/mol , Cl = 35.45 g/mol , H₂O = 18.02 g/mol , O = 16.00 g/mol .

Conclusion: From Data to Insight

The thermogravimetric analysis of this compound is a powerful tool for characterizing this important precursor material. By carefully controlling the experimental conditions, particularly the atmosphere, and by understanding the fundamental chemistry of its decomposition, researchers can gain valuable insights into its thermal stability, composition, and behavior under various processing conditions. This knowledge is crucial for the rational design and synthesis of high-performance iridium-based materials.

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An In-depth Technical Guide to the Speciation of Iridium(IV) Chloride Hydrate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) chloride hydrate, a key precursor in catalysis and medicinal chemistry, exhibits complex speciation in aqueous solution, profoundly influencing its reactivity and efficacy.[1][2] This in-depth technical guide provides a comprehensive exploration of the aqueous chemistry of iridium(IV) chloride, focusing on the sequential aquation and hydrolysis of the hexachloroiridate(IV) anion, [IrCl6]2-. We will delve into the underlying principles governing these equilibria and present detailed, field-proven methodologies for their characterization using UV-Vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to understand, control, and leverage the speciation of iridium(IV) in their applications.

Introduction: The Critical Role of Speciation in Iridium(IV) Applications

This compound is a versatile compound utilized in a wide array of applications, from the synthesis of potent anticancer agents to the development of robust catalysts for water oxidation and organic transformations.[1] The underlying reactivity and ultimate performance of iridium in these systems are not dictated by the solid-state structure of the starting material, but rather by the dynamic equilibrium of iridium species present in the aqueous reaction medium.

Upon dissolution in water, this compound, which exists as H2IrCl6 or its salts, rapidly forms the hexachloroiridate(IV) anion, [IrCl6]2-. This octahedral complex is kinetically inert but thermodynamically susceptible to a series of ligand exchange reactions with water molecules (aquation) and subsequent deprotonation of the coordinated water (hydrolysis). These processes lead to a complex mixture of chloro-aqua and chloro-aqua-hydroxo species, each with distinct electronic, steric, and reactive properties.

A thorough understanding of this speciation is paramount for several reasons:

  • Reproducibility: The exact composition of an "iridium(IV) chloride solution" can vary significantly depending on factors such as pH, concentration, temperature, and age. This variability can lead to inconsistent experimental results.

  • Mechanism of Action: In drug development, the active form of an iridium-based therapeutic may be a specific aquated or hydrolyzed species that can more readily interact with biological targets.

  • Catalytic Activity: The catalytic efficacy of iridium complexes is highly dependent on the coordination environment of the metal center. The presence of labile aqua ligands can be crucial for substrate binding and activation.

This guide will provide a systematic framework for understanding and characterizing the speciation of iridium(IV) chloride in aqueous solution.

The Speciation Cascade: Aquation and Hydrolysis of [IrCl6]2-

The aqueous chemistry of iridium(IV) chloride is dominated by a series of interconnected equilibria. The initial species, [IrCl6]2-, undergoes stepwise replacement of chloride ligands by water molecules, a process known as aquation. Each aquation step is followed by potential hydrolysis of the newly coordinated water molecule.

Stepwise Aquation

The aquation of [IrCl6]2- proceeds through a series of sequential and reversible steps:

  • [IrCl6]2- + H2O ⇌ [IrCl5(H2O)]- + Cl-

  • [IrCl5(H2O)]- + H2O ⇌ [IrCl4(H2O)2] + Cl-

  • ...and so on, potentially up to [Ir(H2O)6]4+.

These reactions are generally slow at room temperature and in the absence of light, reflecting the kinetic inertness of the d5 Ir(IV) center. The equilibrium position of each step is influenced by the chloride concentration, with higher concentrations favoring the chloro complexes.

Hydrolysis of Aquated Species

The coordinated water molecules in the chloro-aqua iridium(IV) complexes are more acidic than bulk water due to the high positive charge of the iridium center. This leads to a series of hydrolysis equilibria:

  • [IrCl5(H2O)]- ⇌ [IrCl5(OH)]2- + H+

  • [IrCl4(H2O)2] ⇌ [IrCl4(H2O)(OH)]- + H+

  • [IrCl4(H2O)(OH)]- ⇌ [IrCl4(OH)2]2- + H+

These hydrolysis reactions are highly pH-dependent. At low pH, the aquated species will predominate, while at higher pH, the hydroxo and even oxo-bridged polymeric species can form. The hydrolysis of iridium aqua ions has been studied, and while specific data for Ir(IV) is scarce, the hydrolysis constants for Ir(III) provide a useful reference point.[3]

Speciation

Analytical Methodologies for Speciation Analysis

A multi-faceted analytical approach is required to fully characterize the complex equilibria of iridium(IV) chloride in solution. Here, we detail the application of three powerful techniques: UV-Vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy.

UV-Vis Spectroscopy: A Versatile Tool for Monitoring Speciation

UV-Vis spectroscopy is a highly accessible and informative technique for monitoring changes in the coordination environment of iridium(IV). The d-d transitions and ligand-to-metal charge transfer (LMCT) bands are sensitive to the number and type of ligands coordinated to the iridium center.

The hexachloroiridate(IV) anion, [IrCl6]2-, exhibits characteristic absorption bands in the visible region.[4] As aquation proceeds, these bands will shift in wavelength and change in intensity, allowing for the deconvolution of the spectra to determine the relative concentrations of the different species.

Speciesλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
[IrCl6]2- in 1 M HCl488~3900[4]
[IrCl5(H2O)]-~450~3320[5][6]

Table 1: Reported UV-Vis Spectral Data for Iridium(IV) Chloro and Chloro-Aqua Complexes.

This protocol outlines a method for monitoring the time- and pH-dependent aquation of [IrCl6]2-.

1. Materials and Reagents:

  • This compound (e.g., H2IrCl6·xH2O or Na2IrCl6·xH2O)
  • Deionized water (18.2 MΩ·cm)
  • Hydrochloric acid (HCl), concentrated
  • Sodium hydroxide (NaOH), 1 M solution
  • pH buffer solutions (pH 4, 7, 9)
  • Quartz cuvettes (1 cm path length)

2. Stock Solution Preparation:

  • Prepare a 10 mM stock solution of [IrCl6]2- by dissolving the appropriate amount of this compound in 0.1 M HCl. The acidic conditions will suppress initial hydrolysis and stabilize the [IrCl6]2- species.
  • Determine the exact concentration of the stock solution spectrophotometrically using the known molar absorptivity of [IrCl6]2- at its λmax in 1 M HCl.[4]

3. Kinetic Monitoring of Aquation:

  • Prepare a series of solutions by diluting the stock solution into deionized water and different pH buffers to achieve a final iridium concentration of ~0.1 mM.
  • Immediately after preparation, record the UV-Vis spectrum from 300 to 700 nm.
  • Continue to record spectra at regular time intervals (e.g., every 30 minutes for the first few hours, then hourly, and then daily) to monitor the changes in the absorption profile.
  • Maintain the solutions at a constant temperature throughout the experiment.

4. Data Analysis:

  • Plot the absorbance at key wavelengths (e.g., the λmax of [IrCl6]2- and the expected λmax of the aquated species) as a function of time.
  • Use spectral deconvolution software to fit the time-resolved spectra to a model that includes the contributions from [IrCl6]2-, [IrCl5(H2O)]-, and subsequent aquated species. This will allow for the determination of the rate constants for the aquation reactions.

dot graph UV_Vis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Workflow for UV-Vis analysis of iridium(IV) speciation.

Cyclic Voltammetry: Probing Redox Behavior and Speciation

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of the Ir(IV)/Ir(III) couple. The formal potential (E°') of this couple is sensitive to the coordination environment of the iridium center. As chloride ligands are replaced by water or hydroxide, the electron-donating ability of the ligand sphere changes, leading to a shift in the redox potential.

By monitoring the changes in the cyclic voltammogram as a function of time, pH, and chloride concentration, it is possible to track the progress of aquation and hydrolysis.

This protocol provides a framework for using CV to study the speciation of iridium(IV) chloride in aqueous solution.[6][7][8][9][10]

1. Materials and Reagents:

  • Iridium(IV) chloride solution (as prepared for UV-Vis analysis)
  • Supporting electrolyte (e.g., 0.1 M KCl or NaClO4)
  • Working electrode (e.g., glassy carbon or platinum)
  • Reference electrode (e.g., Ag/AgCl)
  • Counter electrode (e.g., platinum wire)
  • Polishing materials (alumina slurries)

2. Electrochemical Cell Setup:

  • Assemble a three-electrode electrochemical cell containing the iridium solution and the supporting electrolyte.
  • Polish the working electrode to a mirror finish before each experiment to ensure a clean and reproducible surface.

3. Data Acquisition:

  • Record an initial cyclic voltammogram of the freshly prepared iridium solution. A typical potential window would be from a potential where no reaction occurs to a potential sufficiently negative to reduce Ir(IV) to Ir(III), and then back.
  • Record cyclic voltammograms at various scan rates to assess the reversibility of the Ir(IV)/Ir(III) redox couple.
  • Monitor the evolution of the cyclic voltammogram over time as the solution ages. The appearance of new redox peaks or shifts in the peak potentials will indicate changes in the iridium speciation.
  • Perform experiments at different pH values to investigate the influence of hydrolysis on the electrochemical behavior.

4. Data Analysis:

  • Determine the formal potential (E°') for each observed redox couple from the average of the anodic and cathodic peak potentials.
  • Relate the changes in E°' to the progressive aquation and hydrolysis of the [IrCl6]2- complex.
  • The peak currents can be used to estimate the diffusion coefficients of the different iridium species.

CV_Workflow

X-ray Absorption Spectroscopy: A Direct Probe of the Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful synchrotron-based technique that provides direct information about the local atomic and electronic structure of the absorbing element. It is an ideal tool for studying the speciation of iridium in solution. XAS is divided into two regions:

  • X-ray Absorption Near Edge Structure (XANES): The XANES region is sensitive to the oxidation state and coordination geometry of the iridium center. Changes in the XANES spectrum can be used to follow the conversion of Ir(IV) to Ir(III) or changes in the coordination number and symmetry.

  • Extended X-ray Absorption Fine Structure (EXAFS): The EXAFS region provides quantitative information about the number, type, and distance of the atoms in the immediate vicinity of the iridium atom. This allows for the direct determination of the number of chloride and oxygen (from water or hydroxide) ligands in the first coordination sphere.

This protocol provides a general outline for conducting XAS experiments to study iridium speciation. Access to a synchrotron light source is required.

1. Sample Preparation:

  • Prepare iridium solutions at various stages of aquation and hydrolysis, as determined by UV-Vis and CV.
  • The concentration of the solutions should be optimized for XAS measurements, typically in the millimolar range.
  • The solutions are loaded into specialized sample holders with X-ray transparent windows.

2. Data Collection:

  • Data is collected at the Ir L3-edge.
  • XANES and EXAFS spectra are recorded for each sample.
  • It is crucial to also collect data on reference compounds with known structures, such as solid K2IrCl6 and IrO2, to aid in data analysis.

3. Data Analysis:

  • The XANES spectra are analyzed to determine the oxidation state and coordination geometry of the iridium species in solution.
  • The EXAFS data is fitted using theoretical models to determine the number and distance of Cl and O atoms in the first coordination sphere of iridium. This provides a direct measure of the extent of aquation and hydrolysis.

Summary and Outlook

The aqueous speciation of this compound is a complex interplay of aquation and hydrolysis reactions that ultimately dictates its chemical behavior. This guide has provided a framework for understanding these fundamental processes and has detailed robust analytical methodologies for their characterization. By employing a combination of UV-Vis spectroscopy, cyclic voltammetry, and X-ray absorption spectroscopy, researchers can gain a comprehensive understanding of the iridium species present in their systems.

While significant progress has been made in understanding the aqueous chemistry of iridium, there remain opportunities for further research. The precise determination of the stepwise formation constants for all the chloro-aqua and chloro-aqua-hydroxo species of Ir(IV) is an area that warrants further investigation. The protocols and methodologies outlined in this guide provide a solid foundation for such studies.

A thorough understanding and control of iridium speciation will undoubtedly lead to the development of more effective and reproducible iridium-based technologies, from next-generation pharmaceuticals to highly efficient catalysts.

References

  • CORE. (2016, December 10). IRIDIUM CHEMISTRY AND ITS CATALYTIC APPLICATIONS: A BRIEF REVIEW. [Link]

  • ACS Publications. (2023, May 27). First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex [H(dmso)2][IrCl5(dmso-κO)]: Synthesis and Structure along with Novel Polymorph Modifications of [H(dmso)2][trans-IrCl4(dmso-κS)2] and [H(dmso)][trans-IrCl4(dmso-κS)2]. [Link]

  • Canadian Science Publishing. (n.d.). THE CHEMISTRY OF IRIDIUM IN BASIC AQUEOUS SOLUTION: A POLAROGRAPHIC STUDY. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----). [Link]

  • RSC Publishing. (n.d.). New aqua ions of iridium in oxidation states (III), (IV), and (V). [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of polycrystalline iridium electrode in the solutions of. [Link]

  • ResearchGate. (2025, August 6). Extraction of iridium(IV) from aqueous solutions using hydrophilic/hydrophobic ionic liquids. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (500 MHz) of complexes (a, e) 1a, (b, f) 1b, (c, g) 1c.... [Link]

  • Truman ChemLab. (2013, October 23). Electrochemistry: Cyclic Voltammetry This document contains a list of tasks to complete, after which you should be fairly comfor. [Link]

  • iGEM. (n.d.). Protocol for cyclic voltammetry. [Link]

  • ResearchGate. (2025, October 8). Predicted Cyclic Voltammetry Simulations on Iridium Oxide Surfaces with Comparisons To Experiment. [Link]

  • Wikipedia. (n.d.). Stability constants of complexes. [Link]

  • ResearchGate. (2025, August 6). Estimation of energy levels of new Iridium cyclometalated complexes via cyclic voltammetry. [Link]

  • MDPI. (n.d.). 'Aggregation-Induced Emission' Active Mono-Cyclometalated Iridium(III) Complex Mediated Efficient Vapor-Phase Detection of Dichloromethane. [Link]

  • Safina. (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers. [Link]

  • ResearchGate. (2025, August 6). An iridium(IV) species, [CpIr(NHC)Cl]+, related to a water-oxidation catalyst*. [Link]

  • PMC - NIH. (n.d.). Iridium trihydride and tetrahydride complexes and their role in catalytic polarisation transfer from parahydrogen to pyruvate. [Link]

  • ResearchGate. (n.d.). UV‐Vis absorption spectra of the RuII‐chloro complexes and their.... [Link]

  • NECTAR COST. (n.d.). Iridium hydrolysis constants. [Link]

  • ResearchGate. (n.d.). (PDF) EXAFS investigation of organometallic iridium complexes. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----). [Link]

  • ResearchGate. (2024, January 10). C−H Bond Activation by Iridium(III) and Iridium(IV) Oxo Complexes. [Link]

  • ResearchGate. (n.d.). Stability constants for hydroxo/chloro mixed ligand complexes at both.... [Link]

  • ResearchGate. (n.d.). UV–Visible spectral progression during hydrolysis, acid condensation,.... [Link]

  • MSU chemistry. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

  • NECTAR COST. (2024, March 31). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. [Link]

  • Unknown Source. (n.d.). Determination of the End Point in Potentiometric Titrations: Gran and Schwartz Methods. [https://www.researchgate.
  • http:/ /ejournal.upi. edu. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

  • ResearchGate. (n.d.). UV‐vis spectra of iridium complexes 1–4.. [Link]

  • ResearchGate. (2025, August 6). New aqua ions of iridium in oxidation states (III), (IV), and (V). [Link]

  • ResearchGate. (2025, August 6). (PDF) How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis: Supporting Measurement in the Chemical Decomposition, Photocatalysis, Phytoremediation, and Adsorption Process. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of iridium complexes 1–4 (2.0 × 10⁻⁵ mol L⁻¹ in CH2Cl2).. [Link]

  • Unknown Source. (2023, April 19). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. [https://www.ukm.my/jsm/pdf_files/SM-2023-52-1-31.pdf]
  • NIH. (2016, August 17). Spectroscopic and computational investigation of actinium coordination chemistry. [Link]

  • Chemistry LibreTexts. (2021, September 11). 10.3: UV/Vis and IR Spectroscopy. [Link]

  • NIH. (n.d.). Planar Iron Hydride Nanoclusters: Combined Spectroscopic and Theoretical Insights into Structures and Building Principles. [Link]

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understanding the oxidation state of iridium in Iridium(IV) chloride hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Understanding the Oxidation State of Iridium in Iridium(IV) Chloride Hydrate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (IrCl₄·xH₂O) is a pivotal precursor in materials science and catalysis, valued for its role in synthesizing highly active iridium-based catalysts.[1][2] While its nomenclature suggests a straightforward +4 oxidation state for the iridium center, the reality is considerably more complex. This guide provides a comprehensive exploration of the electronic structure of iridium in this compound, moving beyond nominal assignments to a nuanced understanding validated by advanced analytical techniques. We will dissect the methodologies required to rigorously characterize its oxidation state, offering researchers and drug development professionals the foundational knowledge to control and leverage its unique chemical properties.

Introduction: The Significance of Iridium and Its Diverse Oxidation States

Iridium, a rare, silvery-white transition metal of the platinum group, is renowned for its exceptional corrosion resistance and remarkable catalytic prowess.[3] A key feature of iridium chemistry is its ability to access a vast range of oxidation states, from -3 to an astonishing +9, the highest currently known for any element.[4][5][6] The most commonly encountered and technologically relevant states, however, are +1, +3, and +4.[3][5]

The precise oxidation state of an iridium center dictates its electronic configuration, coordination geometry, and, consequently, its reactivity. In fields like electrocatalysis for the oxygen evolution reaction (OER) or the development of potent anticancer agents, a definitive understanding of the metal's electronic state is not merely academic—it is fundamental to designing more efficient and stable systems.[7][8]

This compound: The Precursor of Choice

This compound is commercially available as a black, hygroscopic crystalline solid with a variable number of water molecules, denoted by the formula IrCl₄·xH₂O.[1][9] It is not typically used as a catalyst directly but serves as an indispensable starting material for a wide array of advanced materials.[10]

Key Applications:

  • Catalyst Synthesis: It is the primary precursor for creating iridium oxide (IrO₂) nanoparticles and thin films, which are state-of-the-art catalysts for the OER in water electrolysis.[1][2][11]

  • Electrochemistry: It is used to fabricate iridium-decorated electrodes for applications such as vanadium redox flow batteries.[1][2]

  • Homogeneous Catalysis: It is a starting point for synthesizing various organometallic iridium complexes used in organic synthesis.

The central challenge with this compound is its stability. The hexachloroiridate(IV) anion, [IrCl₆]²⁻, is a known one-electron oxidizing agent and can be readily reduced to the more stable, lighter-colored hexachloroiridate(III) anion, [IrCl₆]³⁻.[3][12] This inherent reactivity, coupled with its hygroscopic nature and potential for hydrolysis, means that assuming a pure +4 oxidation state without experimental verification is scientifically unsound.

Core Directive: A Multi-Technique Approach to Validation

G cluster_0 Spectroscopic Analysis cluster_1 Physical Property Measurement cluster_2 Computational Modeling XPS XPS (Surface Oxidation State) Conclusion Comprehensive Understanding of Ir Oxidation State XPS->Conclusion XAS XAS (Bulk Oxidation State & Geometry) XAS->Conclusion Mag Magnetic Susceptibility (Unpaired Electrons) Mag->Conclusion DFT DFT (Theoretical Validation) DFT->Conclusion

X-ray Photoelectron Spectroscopy (XPS): Probing the Surface Chemical State

Expertise & Experience: XPS is a surface-sensitive technique that provides direct information about the elemental composition and chemical (oxidation) states of the top 5-10 nm of a material. It operates by irradiating the sample with X-rays and measuring the kinetic energy of ejected core-level electrons. The binding energy of these electrons is unique to the element and its chemical environment. For iridium, the Ir 4f core level is the most informative.

Trustworthiness: The Ir 4f signal splits into a doublet (4f₇/₂ and 4f₅/₂) due to spin-orbit coupling. The position of the more intense 4f₇/₂ peak is the primary indicator of the oxidation state. However, interpreting iridium XPS spectra requires caution. It has been shown that a higher binding energy does not always correlate with a higher oxidation state, a common pitfall for non-specialists. For instance, the Ir 4f₇/₂ binding energy for IrCl₃ (Ir³⁺) is reported at a higher value (~62.5 eV) than that for IrO₂ (Ir⁴⁺) (~61.8 eV), challenging simple assumptions.[13][14] This is due to differences in ligand electronegativity and final state effects.

CompoundIridium Oxidation StateIr 4f₇/₂ Binding Energy (eV)Reference
Ir (metal)0~60.8[13]
IrO₂+4~61.8 - 61.9[13][14]
IrCl₃+3~62.4 - 62.6[13][14]
Anodic IrOₓ+3, +4, >+4~61.2 - 62.4[15][16]

Experimental Protocol: XPS Analysis of IrCl₄·xH₂O

  • Sample Preparation: Due to the compound's hygroscopic nature, handle it in an inert atmosphere (e.g., a glovebox).[9] Press a small amount of the black powder onto a clean, conductive sample holder (e.g., indium foil or carbon tape).

  • System Introduction: Quickly transfer the sample to the XPS analysis chamber via a load-lock system to minimize air exposure.

  • Data Acquisition: Use a monochromatic Al Kα X-ray source (1486.6 eV). Acquire a survey scan to identify all elements present. Then, perform a high-resolution scan of the Ir 4f region (typically 58-70 eV) with a low pass energy to achieve good energy resolution. Also, acquire scans for Cl 2p, O 1s, and C 1s (for charge referencing).

  • Data Analysis:

    • Charge-correct the spectra by setting the adventitious carbon C 1s peak to 284.8 eV.

    • Fit the Ir 4f spectrum using appropriate asymmetric line shapes. The presence of multiple components may indicate mixed oxidation states (e.g., Ir³⁺ and Ir⁴⁺) or the presence of surface oxides/hydroxides.

    • Quantify the relative amounts of different species by integrating the areas of the fitted peaks.

G Sample IrCl₄·xH₂O Powder Analyzer Hemispherical Analyzer Sample->Analyzer Photoelectrons Xray X-ray Source (Al Kα) Xray->Sample Detector Detector Analyzer->Detector Spectrum Binding Energy Spectrum (Ir 4f) Detector->Spectrum

X-ray Absorption Spectroscopy (XAS): A Bulk-Sensitive View

Expertise & Experience: XAS is a powerful, bulk-sensitive technique performed at synchrotron facilities. It provides information on both the oxidation state and the local coordination environment (bond distances, coordination number). The X-ray Absorption Near Edge Structure (XANES) region, particularly at the Ir L₃-edge (~11.215 keV), is highly sensitive to the iridium oxidation state. The intensity of the "white line" feature at the absorption edge is proportional to the density of unoccupied 5d electronic states.

Trustworthiness: As iridium is oxidized from Ir³⁺ (5d⁶) to Ir⁴⁺ (5d⁵) to Ir⁵⁺ (5d⁴), the number of holes in the 5d shell increases. This leads to a progressive increase in the white line intensity and a slight shift to higher energy.[17] By performing a linear combination fitting of the sample's spectrum against the spectra of well-characterized standards (e.g., K₃IrCl₆ for Ir³⁺, K₂IrCl₆ for Ir⁴⁺), one can precisely quantify the average oxidation state of iridium in the bulk material.[17] Furthermore, the Extended X-ray Absorption Fine Structure (EXAFS) region provides Ir-Cl and Ir-O bond lengths, which are known to contract as the oxidation state increases.[17]

Experimental Protocol: Ir L₃-edge XAS of IrCl₄·xH₂O

  • Sample Preparation: Mix the finely ground IrCl₄·xH₂O powder with an inert, X-ray transparent binder (e.g., boron nitride). Press the mixture into a pellet of appropriate thickness for transmission measurements or mount a thin layer on tape for fluorescence measurements.

  • Beamline Setup: At a synchrotron source, select the appropriate beamline and use a double-crystal monochromator (e.g., Si(220)) to scan the energy across the Ir L₃-edge.

  • Data Collection: Collect the absorption spectrum in transmission or fluorescence mode. Simultaneously, collect a spectrum from a reference iridium foil for energy calibration.

  • Data Analysis:

    • Calibrate, background-subtract, and normalize the XANES spectra.

    • Compare the white line intensity and edge position of the sample to those of Ir³⁺ and Ir⁴⁺ standards.

    • Perform a linear combination fit to determine the percentage of each oxidation state present in the bulk.

    • Analyze the EXAFS region to extract structural parameters like bond distances, confirming the coordination environment.

Magnetic Susceptibility: Counting Unpaired Electrons

Expertise & Experience: This classical technique provides a direct measure of the number of unpaired electrons in a material, which is a fundamental consequence of its oxidation state and electronic configuration. In an octahedral ligand field, Ir(IV) has a low-spin 5d⁵ electronic configuration, resulting in one unpaired electron (S=1/2). In contrast, Ir(III) has a low-spin 5d⁶ configuration and is diamagnetic, with no unpaired electrons (S=0).[18]

Trustworthiness: A measurement confirming paramagnetism is strong evidence for the presence of Ir(IV). The effective magnetic moment (µ_eff) can be calculated from the temperature-dependent magnetic susceptibility. For a system with one unpaired electron, the theoretical spin-only magnetic moment is 1.73 Bohr magnetons (µ_B). Experimental values for [IrCl₆]²⁻ complexes are typically in this range.[18] A significantly lower value would suggest the presence of diamagnetic Ir(III) species, while a diamagnetic signal would indicate complete reduction.

Iridium IonConfiguration (Low Spin)Unpaired ElectronsPredicted Magnetic Moment (µ_B)Observed Behavior
Ir³⁺t₂g⁶00Diamagnetic[18]
Ir⁴⁺t₂g⁵11.73 (spin-only)Paramagnetic[18]

Experimental Protocol: SQUID Magnetometry

  • Sample Preparation: A precisely weighed amount of the IrCl₄·xH₂O powder is placed in a gelatin capsule or other suitable sample holder.

  • Measurement: The sample is placed in a Superconducting Quantum Interference Device (SQUID) magnetometer. The magnetic moment is measured as a function of both applied magnetic field and temperature (e.g., from 2 K to 300 K).

  • Data Analysis:

    • Correct the raw data for the diamagnetic contribution of the sample holder.

    • Calculate the molar magnetic susceptibility (χ_M).

    • Plot 1/χ_M versus temperature (T) to check for Curie-Weiss behavior.

    • Calculate the effective magnetic moment using the equation µ_eff = 2.828(χ_M * T)¹/².

    • Compare the experimental µ_eff to the theoretical value to determine the number of unpaired electrons per iridium atom.

Conclusion: A Unified and Validated Picture

The name "this compound" serves as a useful label, but for scientific and industrial applications, it is an incomplete descriptor. The true nature of the iridium center is highly sensitive to synthesis, storage, and environment.[9][12] A rigorous characterization is therefore mandatory.

  • XPS: A dominant Ir 4f signal that, while complex to fit, is consistent with a high-valent iridium chloride species, though surface hydrolysis may introduce Ir-O components.

  • XAS: A XANES white line intensity and edge position confirming an average oxidation state very close to +4 in the bulk.

  • Magnetic Susceptibility: A paramagnetic response with an effective magnetic moment of approximately 1.73 µ_B, confirming the presence of one unpaired electron per iridium atom.

Discrepancies between these results would provide critical insights, perhaps indicating a surface reduction (XPS differs from XAS) or the presence of a significant Ir(III) impurity (lowered magnetic moment and XAS white line intensity). This self-validating, multi-technique approach moves beyond simple nomenclature to provide a robust, reliable, and technically sound understanding of this critical chemical precursor.

References

  • SAFINA, a.s. (2023). This compound: Catalyst Precursor Powering Technological Frontiers. Available at: [Link]

  • J&K Scientific LLC. This compound. Available at: [Link]

  • ICMAB-CSIC. (2021). Iridium Oxide Redox Gradient Material: Operando X‑ray Absorption of Ir Gradient Oxidation States during IrOx Bipolar Electrochemistry. Available at: [Link]

  • ResearchGate. (2016). The Formal Oxidation States of Iridium Now Run from -III to +IX. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Monitoring the Structural Changes in Iridium Nanoparticles during Oxygen Evolution Electrocatalysis with Operando X-ray Total Scattering. Available at: [Link]

  • Kötz, R., Neff, H., & Stucki, S. (1984). Anodic Iridium Oxide Films XPS‐Studies of Oxidation State Changes and. Journal of The Electrochemical Society. Available at: [Link]

  • Alzate-Vargas, L., et al. (2025). Electron deficient oxygen species in highly OER active iridium anodes characterized by X-ray absorption and emission spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • El-Sayed, H. A., et al. (2007). In Situ Iridium LIII-Edge X-ray Absorption and Surface Enhanced Raman Spectroscopy of Electrodeposited Iridium Oxide Films in Aqueous Electrolytes. The Journal of Physical Chemistry B. Available at: [Link]

  • Garcı́a-Esparza, A. T., et al. (2022). Electronic and Structural Property Comparison of Iridium-Based OER Nanocatalysts Enabled by Operando Ir L3-Edge X-ray Absorption Spectroscopy. ACS Catalysis. Available at: [Link]

  • Zhidkova, O. B., et al. (2023). First Iridium(IV) Chloride–Dimethyl Sulfoxide Complex. Inorganic Chemistry. Available at: [Link]

  • Thomas, A. G., et al. (2016). The X-ray Photoelectron Spectra of Ir, IrO2 and IrCl3 Revisited. Cardiff University. Available at: [Link]

  • Sloth, E. N., & Garner, C. S. (1954). Magnetic Moments of Some Octahedral Complexes of Iridium. The Journal of Chemical Physics. Available at: [Link]

  • Gauthier, J. A., et al. (2018). Ab Initio Thermodynamics of Iridium Surface Oxidation and Oxygen Evolution Reaction. The Journal of Physical Chemistry C. Available at: [Link]

  • Paoli, E. A., et al. (2015). The Electronic Structure of Iridium Oxide Electrodes Active in Water Splitting. Chemical Science. Available at: [Link]

  • Wikipedia. Iridium. Available at: [Link]

  • Wikipedia. Iridium compounds. Available at: [Link]

  • Wang, G., et al. (2014). Identification of an iridium-containing compound with a formal oxidation state of IX. Nature. Available at: [Link]

  • American Chemical Society (ACS). (2019). Iridium(IV) oxide. Available at: [Link]

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An In-Depth Technical Guide to Iridium(IV) Chloride Hydrate: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Iridium(IV) chloride hydrate, a pivotal precursor in advanced materials science and catalysis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data presentation to explore the causal relationships behind its applications, ensuring a deep, actionable understanding of its utility.

Chemical Identity and Physicochemical Properties

This compound is a dark brown to black, hygroscopic solid.[1] It is best understood not as a simple salt but as a coordination complex whose precise structure is variable.

1.1. Molecular Formula and CAS Number Ambiguity

The compound is most accurately represented by the general formula IrCl₄·xH₂O , acknowledging a variable number of water molecules in the crystal lattice.[2] This variability leads to some ambiguity in literature and commercial listings. The most common Chemical Abstracts Service (CAS) numbers are:

  • 207399-11-9: Often cited for the hydrated form.[3]

  • 10025-97-5: Also widely used for the hydrate, though sometimes ambiguously for the anhydrous parent compound.[4]

For practical purposes, researchers should assume that commercial "Iridium(IV) chloride" is the hydrated form unless explicitly stated otherwise. In aqueous hydrochloric acid solutions, it exists predominantly as the stable hexachloroiridate(IV) anion, [IrCl₆]²⁻ , which dictates much of its chemistry.[1][5]

1.2. Core Physicochemical Data

The fundamental properties of this compound are summarized below.

PropertyDataSource(s)
Molecular Formula IrCl₄·xH₂O[2]
Molecular Weight 334.03 g/mol (anhydrous basis)
Appearance Black or dark brown crystalline/amorphous solid[1][2]
Density ~5.3 g/cm³[1]
Solubility Soluble in water and alcohols; insoluble in non-polar solvents.[1]
Thermal Stability Decomposes above 350 °C.[1]
Key Characteristic Highly hygroscopic.[1]
UV-Vis Absorption In HCl, shows characteristic [IrCl₆]²⁻ ligand-to-metal charge transfer bands.[6]

Synthesis, Handling, and Storage

2.1. Laboratory-Scale Synthesis

A common route for preparing this compound involves the oxidative treatment of ammonium hexachloroiridate(IV), (NH₄)₂[IrCl₆]. The precursor is treated with a strong oxidizing agent like aqua regia or chlorine gas, followed by evaporation or hydrolysis to yield the hydrated chloride salt.[1]

2.2. Trustworthy Handling & Storage Protocol

Due to its hazardous and reactive nature, strict handling protocols are non-negotiable.

  • Personal Protective Equipment (PPE): Always use nitrile gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a certified chemical fume hood.

  • Hygroscopicity: The material readily absorbs atmospheric moisture.[1] Store in a tightly sealed container, preferably within a desiccator containing a drying agent like calcium chloride or in an inert atmosphere (e.g., argon-filled glovebox).

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, alkalis, and metal powders.[3]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains.

Core Application I: Precursor for Iridium Oxide (IrO₂) Nanoparticle Catalysts

3.1. Expertise & Experience: The Causality of Transformation

Iridium oxide (IrO₂) is a premier electrocatalyst for the Oxygen Evolution Reaction (OER), a critical process in water splitting for hydrogen production.[2] The utility of IrCl₄·xH₂O lies in its role as a soluble, molecular precursor that can be transformed into insoluble, crystalline IrO₂ nanoparticles with controlled morphology. The core chemical transformation is a hydrolysis followed by thermal decomposition. The initial hydrolysis in a basic medium converts the soluble [IrCl₆]²⁻ complex into an iridium-hydroxide precipitate. Subsequent calcination removes water and chloride ligands, inducing a phase and oxidation state change to form the stable, catalytically active rutile IrO₂ structure.

3.2. Self-Validating Experimental Protocol: Colloidal Synthesis of IrO₂ Nanoparticles

This protocol is adapted from established methods for producing nanosized IrO₂.

  • Precursor Dissolution: Accurately weigh a desired amount of this compound and dissolve it in deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Hydrolysis: While stirring the iridium solution vigorously, slowly add a sodium hydroxide (NaOH) solution (e.g., 1 M) dropwise until the pH reaches a value conducive to precipitation of the iridium-hydroxide intermediate.

  • Colloid Heating: Heat the resulting colloidal suspension to 80–100 °C for a minimum of one hour to facilitate particle growth and aging.

  • Purification: Cool the solution to room temperature. Centrifuge the suspension to pellet the nanoparticles. Discard the supernatant and re-disperse the particles in deionized water. Repeat this washing step at least three times to remove residual ions (Na⁺, Cl⁻).

  • Drying: Dry the washed nanoparticle powder in an oven at 60-80 °C overnight.

  • Calcination: Transfer the dried powder to a furnace. Calcine at approximately 400 °C in air for 2-4 hours to ensure complete conversion to crystalline IrO₂. The final product should be a fine black powder.

3.3. Visualization: IrO₂ Nanoparticle Synthesis Workflow

G Workflow for Colloidal Synthesis of IrO₂ Nanoparticles cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Conversion A Dissolve IrCl₄·xH₂O in Deionized Water C Add NaOH to Ir Solution (Induces Hydrolysis) A->C B Prepare NaOH Solution B->C D Heat Colloid (80-100°C) (Particle Growth) C->D E Wash via Centrifugation (Remove Ions) D->E F Dry Powder in Oven E->F G Calcine at 400°C (Forms Crystalline IrO₂) F->G H Final IrO₂ Nanopowder G->H

Caption: A step-by-step workflow for synthesizing IrO₂ nanoparticles.

Core Application II: Precursor for Ir-Decorated Graphene Electrocatalysts

4.1. Expertise & Experience: The Synergy of a Composite

The exceptional catalytic activity of iridium nanoparticles can be synergistically combined with the high surface area and superior electrical conductivity of graphene.[7] This composite material is highly effective for applications such as electrodes in vanadium redox flow batteries.[2] The key to this synthesis is the simultaneous reduction of a soluble iridium precursor (IrCl₄·xH₂O) and graphene oxide (GO). Using a chemical reductant like sodium borohydride or hydrazine, the iridium ions are reduced to metallic iridium (Ir⁰) while the oxygen-containing functional groups on the GO are removed, yielding reduced graphene oxide (rGO). This co-reduction process ensures that the newly formed iridium nanoparticles are deposited with high uniformity directly onto the graphene surface.

4.2. Self-Validating Experimental Protocol: Synchronous Reduction for Ir-G Composite

This protocol outlines the fabrication of an iridium-decorated graphene composite.

  • Graphene Oxide Dispersion: Disperse a known mass of graphene oxide (GO) powder in deionized water using ultrasonication for at least 1-2 hours to form a stable, homogeneous dispersion.

  • Precursor Addition: To the GO dispersion, add a calculated volume of an aqueous this compound solution. Continue to sonicate or stir for 30 minutes to ensure complete mixing and adsorption of iridium ions onto the GO sheets.

  • Reduction: Heat the mixture to 80-90 °C. Add a chemical reducing agent (e.g., hydrazine hydrate or sodium borohydride solution) dropwise to the heated solution. A color change from brown (GO) to black is indicative of the reduction of both GO and the iridium salt. Maintain the reaction at temperature for several hours to ensure completion.

  • Purification: Allow the black product to cool. Collect the Ir-decorated reduced graphene oxide (Ir-rGO) powder by filtration or centrifugation.

  • Washing: Wash the collected powder thoroughly with deionized water and ethanol to remove any unreacted reagents and byproducts.

  • Drying: Dry the final Ir-rGO composite material in a vacuum oven at 60 °C overnight.

4.3. Visualization: Ir-Decorated Graphene Synthesis Workflow

G Workflow for Ir-Decorated Graphene Synthesis cluster_dispersion Dispersion & Mixing cluster_reduction Co-Reduction cluster_purification Purification A Disperse Graphene Oxide (GO) in Water via Sonication B Add Aqueous IrCl₄·xH₂O Solution to GO Dispersion C Heat Mixture to 80-90°C D Add Reducing Agent (e.g., Hydrazine) E Ir⁴⁺ → Ir⁰ GO → rGO F Collect Product via Filtration E->F G Wash with Water & Ethanol F->G H Dry in Vacuum Oven G->H I Final Ir-rGO Composite H->I

Caption: Co-reduction process for iridium-decorated graphene.

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The Genesis of a Rainbow Metal's Halide: A Technical Guide to the Discovery and History of Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iridium(IV) chloride hydrate (IrCl₄·xH₂O), a compound of significant interest in modern catalysis and materials science, possesses a rich and intricate history intertwined with the discovery of the platinum group metals. This in-depth technical guide navigates the journey of its discovery, from the initial isolation of iridium to the characterization and synthesis of its tetravalent chloride. We will explore the pioneering work of early 19th-century chemists, the evolution of synthetic methodologies, and the analytical techniques that have defined our understanding of this fascinating compound. This guide aims to provide a comprehensive historical and technical foundation for researchers and professionals working with iridium and its complexes.

The Dawn of a New Element: The Discovery of Iridium

The story of this compound begins with the discovery of its parent element, iridium. In the early 19th century, chemists studying platinum ores were often left with a dark, insoluble residue after dissolving the ore in aqua regia, a potent mixture of nitric and hydrochloric acids.[1][2] While some dismissed this residue as mere graphite, English chemist Smithson Tennant suspected it contained new metallic elements.[3]

In 1803, Tennant, through a series of meticulous experiments involving alternating treatments with acids and alkalis, successfully separated two new elements from this residue: osmium and iridium.[3] He named the latter "iridium" from the Greek word iris, meaning rainbow, due to the vibrant and varied colors of its salts in solution.[4][5] Tennant's discovery was formally announced to the Royal Society in 1804.[4] Contemporaneously, French chemists Hippolyte-Victor Collet-Descotils, Antoine-François Fourcroy, and Nicolas-Louis Vauquelin also observed the new metal but were unable to conduct extensive experiments due to a lack of sufficient material.[2][6]

The initial challenge for early chemists was the extreme intractability of iridium metal, which proved incredibly difficult to melt and work with using conventional methods of the time.[4] This inherent resistance to corrosion and high temperatures, while initially a hurdle, would later become the very properties that make iridium and its compounds so valuable in modern applications.[4]

Early Investigations and the Emergence of Iridium Chlorides

Following the isolation of iridium, the next logical step for the burgeoning field of chemistry was to characterize its reactivity and the nature of its compounds. The systematic investigation of the reactions of new elements with common reagents was a hallmark of this era. Given that iridium was isolated from a process involving aqua regia, it was natural for early researchers to explore its interaction with chlorine and hydrochloric acid.

While a definitive first synthesis of this compound is not explicitly documented in a single seminal publication, its discovery can be understood as a gradual process built upon the foundational work of several key scientists. The intellectual framework for understanding chemical compounds was being rapidly developed by figures like Jöns Jacob Berzelius , who is credited with developing a system of chemical notation and determining the atomic weights of many elements.[7][8] His work on stoichiometry and the law of constant proportions provided the essential tools for chemists to identify and characterize new compounds like iridium chloride.[8]

The initial preparations of iridium chlorides would have likely involved the direct chlorination of iridium metal at elevated temperatures or the dissolution of crude iridium oxides (obtained from the initial separation process) in hydrochloric acid. These early methods, while foundational, would have yielded mixtures of different iridium chloride species, including those with iridium in the +3 and +4 oxidation states. The isolation and characterization of a specific compound like this compound would have required further refinement and the development of more sophisticated analytical techniques.

The Path to Purity: Historical Synthesis and Characterization

The separation of the platinum group metals was a significant challenge for 19th-century chemists due to their similar chemical properties.[1] However, through painstaking fractional crystallization and precipitation techniques, they were able to gradually isolate and characterize the compounds of each element.

A common historical approach to obtaining iridium chlorides involved the treatment of ammonium hexachloroiridate(IV), ((NH₄)₂[IrCl₆]), which could be precipitated from solutions containing iridium. Heating this salt in a stream of chlorine gas would yield anhydrous iridium chlorides. The hydrated form, this compound, would then be obtained by dissolving the appropriate iridium oxide or anhydrous chloride in hydrochloric acid and carefully evaporating the solution.

The characterization of this compound in the 19th and early 20th centuries would have relied on a combination of techniques:

  • Elemental Analysis: Gravimetric analysis would have been used to determine the elemental composition of the compound, confirming the ratio of iridium to chlorine.

  • Colorimetric Observations: The distinct dark brown to black color of Iridium(IV) chloride solutions would have been a key identifying feature, consistent with Tennant's original naming of the element.[6]

  • Reactivity Studies: Observing the reactions of the compound with various reagents would have helped to deduce the oxidation state of the iridium ion. For instance, its ability to act as an oxidizing agent would suggest a higher oxidation state like +4.

It is important to recognize that early samples of this compound were likely of variable purity and hydration state, represented by the general formula IrCl₄·xH₂O. The precise determination of the number of water molecules would have been a significant analytical challenge.

Modern Synthesis: From Laboratory Curiosity to Industrial Precursor

Today, this compound is a commercially available reagent, valued as a precursor for the synthesis of a wide range of iridium-based catalysts and materials.[9] Modern synthetic methods offer greater control over purity and stoichiometry compared to their historical counterparts.

Table 1: Comparison of Historical and Modern Synthesis Approaches for this compound
FeatureHistorical Methods (19th - early 20th Century)Modern Methods
Starting Material Crude iridium residue from platinum refiningPurified iridium sponge or ammonium hexachloroiridate(IV)
Primary Reagents Aqua regia, chlorine gas, hydrochloric acidHigh-purity chlorine gas, hydrochloric acid, oxidizing agents
Process Control Limited; often yielded mixtures of oxidation statesPrecise control over temperature, pressure, and stoichiometry
Purification Fractional crystallization, repeated precipitationIon exchange, solvent extraction, recrystallization
Product Form Often an amorphous solid with variable hydrationCrystalline solid with a more defined hydration state
Analytical Characterization Gravimetric analysis, colorimetry, reactivity studiesSpectroscopic techniques (UV-Vis, IR), X-ray diffraction, ICP-MS

A prevalent industrial method for producing Iridium(IV) chloride involves the dissolution of iridium sponge, a high surface area form of the metal, in a mixture of hydrochloric acid and an oxidizing agent, typically chlorine gas or hydrogen peroxide. This process directly yields a solution containing the hexachloroiridate(IV) anion, [IrCl₆]²⁻, from which the hydrated salt can be crystallized.

Synthesis_Workflow cluster_modern Modern Synthesis Iridium Sponge Iridium Sponge Dissolution Dissolution Iridium Sponge->Dissolution HCl / Cl2 HCl / Cl2 HCl / Cl2->Dissolution [IrCl6]2- Solution [IrCl6]2- Solution Dissolution->[IrCl6]2- Solution Crystallization Crystallization [IrCl6]2- Solution->Crystallization IrCl4·xH2O IrCl4·xH2O Crystallization->IrCl4·xH2O

Figure 1: A simplified workflow for the modern synthesis of this compound.

The Enduring Legacy of this compound

From its origins as a colorful curiosity in the nascent field of elemental discovery, this compound has evolved into a critical component in cutting-edge research and industrial applications. Its history is a testament to the persistent and innovative spirit of scientific inquiry. The early challenges of isolating and characterizing this compound laid the groundwork for our modern understanding of the platinum group metals. Today, as a versatile precursor for catalysts used in organic synthesis, electrochemistry, and the production of advanced materials, the story of this compound continues to unfold, promising new discoveries and technological advancements.[3][9]

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Methodological & Application

Application Notes and Protocols: Iridium(IV) Chloride Hydrate as a Precursor for Iridium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Iridium oxide (IrO₂) nanoparticles are at the forefront of materials science, primarily due to their exceptional catalytic activity, high electrical conductivity, and remarkable chemical stability.[1] These properties make them indispensable in a variety of applications, including electrocatalysis—particularly for the oxygen evolution reaction (OER) in water splitting—as well as in electrochromic devices, pH sensors, and biomedical applications.[1][2][3] The synthesis of IrO₂ nanoparticles with controlled size, morphology, and crystalline structure is paramount to tailoring their performance for specific applications.[4]

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a versatile and commonly used precursor for the synthesis of iridium-based catalysts and nanoparticles.[4] Its solubility in various solvents and its reactivity make it an ideal starting material for several synthesis routes. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of iridium oxide nanoparticles from this compound, detailing established protocols, the rationale behind experimental choices, and standard characterization techniques.

The Foundational Chemistry: From Precursor to Nanoparticle

The transformation of this compound into iridium oxide nanoparticles typically involves hydrolysis and condensation reactions. In an aqueous solution, the iridium precursor undergoes hydrolysis to form iridium hydroxide species. Subsequent treatment, often involving heat, facilitates the dehydration and conversion of these intermediates into the more stable iridium oxide structure. The choice of synthesis method significantly influences the properties of the resulting nanoparticles.

Synthesis Protocols for Iridium Oxide Nanoparticles

Several methods have been developed to synthesize iridium oxide nanoparticles from this compound. Below are detailed protocols for three common and effective methods: Alkaline Hydrolysis, the Polyol Method, and a Hydrothermal Synthesis approach.

Protocol 1: Alkaline Hydrolysis for Colloidal IrO₂ Nanoparticles

This method involves the hydrolysis of the iridium precursor in a basic solution to form an iridium-hydroxide intermediate, which is then converted to iridium oxide.[1][5] This approach is valued for its relative simplicity.

Causality Behind Experimental Choices:

  • Alkaline Medium (NaOH): The addition of a strong base is crucial to deprotonate the hydrated iridium species, inducing the formation of an iridium-hydroxide precipitate.[5] The pH of the solution plays a critical role in the hydrolysis and subsequent particle formation.

  • Heating/Calcination: A thermal treatment is necessary to convert the amorphous iridium hydroxide intermediate into the crystalline rutile structure of IrO₂.[1][6] The temperature and duration of this step directly impact the crystallinity and size of the nanoparticles; higher temperatures generally lead to larger, more crystalline particles.[5][7]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Conversion A Dissolve IrCl₄·xH₂O in deionized water B Add NaOH solution dropwise under vigorous stirring A->B Formation of Ir-hydroxide C Heat the colloidal solution (e.g., 80-100°C) B->C Induce precipitation D Wash precipitate with water and ethanol via centrifugation C->D Remove impurities E Dry the washed powder D->E F Calcinate at ~400°C E->F Conversion to crystalline IrO₂

Caption: Workflow for Alkaline Hydrolysis Synthesis of IrO₂ Nanoparticles.

Step-by-Step Methodology:

  • Preparation of Precursor Solution: Dissolve a specific amount of this compound in deionized water to achieve the desired concentration (e.g., 2 mM).

  • Hydrolysis: While vigorously stirring the iridium chloride solution, add a solution of sodium hydroxide (e.g., 0.1 M) dropwise until the pH of the solution becomes alkaline. The formation of a dark precipitate indicates the formation of iridium hydroxide.

  • Heating: Heat the resulting colloidal solution to a temperature between 80-100°C for a defined period (e.g., 1-2 hours) to promote the initial conversion and particle growth.[1]

  • Purification:

    • Allow the solution to cool to room temperature.

    • Separate the nanoparticles from the solution by centrifugation.

    • Wash the precipitate repeatedly with deionized water and ethanol to remove any remaining ions and impurities.

  • Drying: Dry the purified precipitate in an oven at a low temperature (e.g., 60-80°C) overnight.

  • Calcination: Calcinate the dried powder in a furnace at approximately 400°C for 2-4 hours to achieve the crystalline rutile IrO₂ phase.[5][6]

Protocol 2: The Polyol Synthesis Method

The polyol method utilizes a high-boiling point alcohol, such as ethylene glycol, which acts as both the solvent and the reducing agent.[5] This method is known for producing small, relatively monodisperse metallic nanoparticles that can be subsequently oxidized.

Causality Behind Experimental Choices:

  • Polyol (Ethylene Glycol): At elevated temperatures, ethylene glycol reduces the iridium salt to metallic iridium nanoparticles. It also acts as a stabilizing agent, preventing significant agglomeration of the nanoparticles.[5]

  • Refluxing: Heating the mixture to the boiling point of the polyol ensures a consistent temperature for the reduction reaction, leading to more uniform nanoparticle formation.

  • Oxidation Step: A subsequent calcination step in an oxygen-containing atmosphere is required to convert the metallic iridium nanoparticles into iridium oxide.

Experimental Workflow Diagram:

G cluster_reaction Reaction cluster_purification Purification cluster_oxidation Oxidation A Disperse IrCl₄·xH₂O in ethylene glycol B Heat the mixture under reflux A->B Reduction to metallic Ir C Precipitate metallic Ir NPs (e.g., with acetone) B->C Separation of NPs D Wash and dry the precipitate C->D E Calcinate in air/O₂ at ~500°C D->E Conversion to IrO₂

Caption: Workflow for the Polyol Synthesis of IrO₂ Nanoparticles.

Step-by-Step Methodology:

  • Reaction Setup: Disperse this compound in ethylene glycol in a round-bottom flask equipped with a condenser.

  • Reduction: Heat the mixture to reflux under constant stirring. The color of the solution will change as the iridium precursor is reduced to metallic iridium nanoparticles. Maintain reflux for a specified time (e.g., 2-3 hours).

  • Isolation of Nanoparticles: After cooling, precipitate the metallic iridium nanoparticles by adding a non-solvent like acetone.

  • Purification: Separate the precipitate by centrifugation and wash it several times with ethanol and water to remove any residual ethylene glycol and other byproducts.

  • Drying: Dry the purified metallic nanoparticles in a vacuum oven.

  • Oxidation: Calcinate the dried iridium nanoparticles in a furnace in the presence of air or pure oxygen at around 500°C for 2 hours to form crystalline IrO₂.[8]

Protocol 3: Hydrothermal Synthesis of IrO₂ Nanoparticles

Hydrothermal synthesis involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. This method can produce highly crystalline nanoparticles directly, sometimes without the need for a separate calcination step.[9]

Causality Behind Experimental Choices:

  • Sealed Reactor (Autoclave): The use of a sealed vessel allows the temperature and pressure of the aqueous solution to increase significantly, which can accelerate the hydrolysis and dehydration reactions, leading to the direct formation of crystalline IrO₂.[7]

  • Controlled Temperature and Time: The temperature and duration of the hydrothermal treatment are critical parameters that control the size, morphology, and crystallinity of the resulting nanoparticles.[9]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Hydrothermal Reaction cluster_purification Purification A Prepare an aqueous solution of IrCl₄·xH₂O B Seal the solution in a Teflon-lined autoclave A->B C Heat in an oven (e.g., 180°C) B->C Direct formation of crystalline IrO₂ D Cool the autoclave C->D E Collect, wash, and dry the IrO₂ nanoparticles D->E

Caption: Workflow for Hydrothermal Synthesis of IrO₂ Nanoparticles.

Step-by-Step Methodology:

  • Preparation: Prepare an aqueous solution of this compound. In some variations, a pH-adjusting agent or a structure-directing agent may be added.[9]

  • Sealing: Transfer the solution into a Teflon-lined stainless-steel autoclave.

  • Heating: Seal the autoclave and place it in an oven. Heat it to a specific temperature (e.g., 180°C) for a designated period (e.g., 12-24 hours).[10][11]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Purification: Open the autoclave and collect the product by centrifugation. Wash the nanoparticles thoroughly with deionized water and ethanol.

  • Drying: Dry the final IrO₂ nanoparticle product in an oven or under vacuum.

Comparative Summary of Synthesis Protocols

ParameterAlkaline HydrolysisPolyol MethodHydrothermal Synthesis
Primary Reagents IrCl₄·xH₂O, NaOH, WaterIrCl₄·xH₂O, Ethylene GlycolIrCl₄·xH₂O, Water
Reaction Temperature 80-100°C (initial), ~400°C (calcination)Reflux temp. of polyol, ~500°C (calcination)~180°C
Key Intermediate Iridium hydroxideMetallic iridium nanoparticlesDirect formation of IrO₂
Typical Particle Size 5-10 nm[1]2-6 nm[8]1.7-5 nm[9]
Advantages Simple, uses common reagentsGood size control for small NPsDirect formation of crystalline NPs
Disadvantages Requires separate calcination, potential for agglomeration[5]Two-step process (reduction then oxidation)Requires specialized equipment (autoclave)

Characterization of Iridium Oxide Nanoparticles

To ensure the successful synthesis of IrO₂ nanoparticles with the desired properties, a suite of characterization techniques should be employed.

  • X-ray Diffraction (XRD): This is a fundamental technique used to determine the crystalline structure and phase purity of the synthesized nanoparticles. The diffraction pattern of IrO₂ should match the standard pattern for the rutile phase (ICDD card number 00-015-0870).[12] The broadening of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer equation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present. For IrO₂, the Ir 4f core level spectrum is of particular interest. The binding energy of the Ir 4f₇/₂ peak at approximately 61.9 eV is characteristic of the Ir(IV) oxidation state in IrO₂.[9][12]

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology, size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing further evidence of the crystalline nature of the nanoparticles.[9][12]

  • Raman Spectroscopy: This technique is sensitive to the vibrational modes of the material and can be used to confirm the presence of the IrO₂ phase. The characteristic Raman bands for tetragonal IrO₂ are observed around 561 cm⁻¹ (Eg) and 728 cm⁻¹ (B₂g).[12]

Applications in Research and Development

The synthesized IrO₂ nanoparticles are highly relevant in several research and development areas:

  • Electrocatalysis: As mentioned, the primary application is as a catalyst for the oxygen evolution reaction in acidic media, which is a critical component of proton-exchange membrane (PEM) water electrolyzers for hydrogen production.[1][2]

  • Drug Development and Biosensing: The catalytic properties of IrO₂ nanoparticles can be harnessed for the development of biosensors, for example, for the detection of hydrogen peroxide or glucose. Their stability and biocompatibility are advantageous in these applications.[13]

  • Energy Storage: Iridium oxide's ability to undergo reversible redox reactions makes it a candidate material for supercapacitors.[1]

Conclusion

This compound is a highly effective precursor for the synthesis of iridium oxide nanoparticles with tunable properties. By carefully selecting the synthesis protocol—be it alkaline hydrolysis, the polyol method, or hydrothermal synthesis—researchers can produce IrO₂ nanoparticles tailored for specific applications in catalysis, energy, and biomedical fields. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and validation of these advanced materials.

References

  • Vertex AI Search. (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers.
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Application Note & Protocol: Iridium(IV) Chloride Hydrate for Oxygen Evolution Reaction Electrocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iridium in the Hydrogen Economy

The transition to a green energy economy hinges on the efficient production of hydrogen fuel through water electrolysis. The bottleneck of this process is often the anodic oxygen evolution reaction (OER: 2H₂O → O₂ + 4H⁺ + 4e⁻), a kinetically sluggish four-electron transfer process that requires significant energy input.[1] In the corrosive acidic environments of proton exchange membrane water electrolyzers (PEMWEs), which offer high efficiency and dynamic response, only a few materials exhibit both high activity and the necessary stability.[2] Among these, iridium-based materials, particularly iridium oxide (IrO₂), are the undisputed state-of-the-art catalysts.[3][4]

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a pivotal and versatile precursor for synthesizing these high-performance Ir-based electrocatalysts.[5][6] Its solubility and reactivity make it an ideal starting point for a variety of synthesis techniques, from thermal decomposition to electrochemical deposition. This guide provides an in-depth exploration of IrCl₄·xH₂O as a precursor, detailing synthesis protocols for creating active iridium oxide catalysts and the subsequent electrochemical methods for rigorously evaluating their OER performance.

Section 1: Fundamentals of Iridium-Based OER Electrocatalysis

Why Iridium? Activity and Stability in Acidic Media

The exceptional performance of iridium for the acidic OER is a result of a delicate balance. It binds oxygen intermediates strongly enough to facilitate the reaction but not so strongly that the active sites become poisoned. This near-optimal binding energy places it at the peak of the "volcano plot" for OER activity. Crucially, under the high anodic potentials and low pH where OER occurs, iridium forms a conductive, stable rutile oxide (IrO₂) phase that resists dissolution, a fatal flaw for most other metals.[2][7]

From Precursor to Active Phase: The Role of IrCl₄·xH₂O

This compound serves as the source of iridium ions for catalyst synthesis.[5] The goal of synthesis is to convert this precursor into a high-surface-area, catalytically active form, typically nano-sized iridium oxide. The synthesis method directly influences the final catalyst's properties, including crystallinity, particle size, and morphology, which in turn dictate its activity and durability.[8][9] For example, amorphous, hydrous iridium oxide (IrOₓ) often exhibits higher initial activity due to a greater number of active sites, while crystalline, anhydrous iridium dioxide (IrO₂) provides superior long-term stability.[10]

Key OER Performance Metrics

To quantitatively compare catalysts, a standardized set of metrics is used:

  • Overpotential (η): The additional potential beyond the thermodynamic requirement (1.23 V vs. RHE) needed to achieve a specific current density (e.g., 10 mA/cm²). A lower overpotential signifies a more efficient catalyst.[1]

  • Tafel Slope: Derived from the Tafel equation (η = b·log(j) + a), the slope 'b' provides insight into the reaction mechanism.[11] A lower Tafel slope indicates faster reaction kinetics with increasing potential.[12]

  • Stability: Assessed through prolonged operation (chronoamperometry or chronopotentiometry) or accelerated stress tests (ASTs), stability measures the catalyst's ability to maintain performance over time.[13][14] Dissolution and particle agglomeration are primary degradation pathways.[7]

Section 2: Synthesis of IrOx Electrocatalysts from IrCl₄·xH₂O

This section details two common and effective methods for preparing iridium oxide catalysts from the chloride precursor. The choice of method depends on the desired catalyst properties (e.g., crystalline vs. amorphous).

Protocol 2.1: Adams Fusion Method for Crystalline IrO₂

The Adams fusion method is a thermal decomposition technique that produces nano-sized, crystalline IrO₂.[9] It involves melting the iridium precursor with an oxidizing salt, typically a nitrate.

Causality: The molten salt flux prevents the agglomeration of iridium particles at high temperatures, while the nitrate ensures the complete oxidation of Ir(IV) to form the desired rutile IrO₂ phase.[8] Varying the temperature and duration allows for tuning the crystallinity and particle size.[15][16]

Step-by-Step Protocol:

  • Preparation: Thoroughly grind 100 mg of this compound (IrCl₄·xH₂O) with 1 g of sodium nitrate (NaNO₃) in an agate mortar. The 10:1 ratio of salt to precursor is crucial for creating an effective flux.

  • Fusion: Transfer the mixture to a ceramic crucible and place it in a preheated muffle furnace at 350-400°C.[8] Heat for 2 hours. Higher temperatures increase crystallinity but may also increase particle size, leading to lower activity.[15]

  • Purification: After cooling to room temperature, dissolve the solid mass in copious amounts of deionized water. The NaNO₃ and any resulting sodium salts are soluble, while the black IrO₂ powder is not.

  • Washing: Repeatedly wash the IrO₂ powder by centrifugation and redispersion in deionized water until the supernatant is free of chloride ions (tested with AgNO₃ solution).

  • Drying: Dry the final black powder in a vacuum oven at 80°C overnight.

  • Validation: Before electrochemical testing, confirm the formation of the rutile IrO₂ phase using X-ray Diffraction (XRD).

Protocol 2.2: Electrodeposition of Amorphous Hydrous IrOx Film

Electrodeposition is a versatile technique to grow a catalyst film directly onto a conductive substrate, which is ideal for creating electrodes. This protocol produces an amorphous, hydrous iridium oxide (IrOₓ) film known for high activity.[17]

Causality: This method uses an aqueous solution containing the IrCl₄ precursor and complexing agents.[18] Applying an anodic potential causes the local pH to change at the electrode surface, leading to the hydrolysis and precipitation of a hydrated IrOₓ film. The amorphous nature and high water content create a porous structure with a high density of active sites.

Step-by-Step Protocol:

  • Solution Preparation: Prepare the deposition solution by dissolving 0.015 g of IrCl₄·xH₂O in 10 mL of deionized water. Add 0.07 g of oxalic acid and stir until dissolved.[18] Finally, add 0.1 mL of 30% H₂O₂.[17][18] This solution should be freshly prepared.

  • Electrode Preparation: Use a clean, polished conductive substrate as the working electrode (e.g., glassy carbon, gold, or platinum).

  • Cell Setup: Place the working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the deposition solution.

  • Deposition: Perform cyclic voltammetry by sweeping the potential between 0.0 V and +0.55 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 50 cycles.[17] A dark film should visibly grow on the working electrode.

  • Rinsing: Gently rinse the electrode with deionized water to remove any residual deposition solution. The electrode is now ready for electrochemical evaluation.

Section 3: Electrochemical Evaluation of IrOx Catalysts

A standardized three-electrode setup is essential for reproducible and comparable results.[19]

Workflow for Electrochemical Testing

G cluster_prep Electrode Preparation cluster_cell Cell Assembly cluster_test Electrochemical Measurement ink Prepare Catalyst Ink (e.g., 5mg IrO2, 1mL IPA, 40µL Nafion) dep Drop-cast ink onto Glassy Carbon Electrode ink->dep dry Dry under ambient conditions dep->dry we Working Electrode (Catalyst Coated) dry->we cond Conditioning: CV cycles to activate we->cond ce Counter Electrode (Pt wire/mesh) re Reference Electrode (e.g., Ag/AgCl, RHE) elec Electrolyte (e.g., 0.5M H2SO4) lsv Linear Sweep Voltammetry (LSV) (Activity - Overpotential) cond->lsv tafel Tafel Analysis (Kinetics) lsv->tafel stab Stability Test (Chronoamperometry) tafel->stab

Caption: Workflow from catalyst ink preparation to electrochemical performance evaluation.

Protocol 3.1: Working Electrode Preparation (for Powders)
  • Ink Formulation: Prepare a catalyst ink by dispersing 5 mg of the synthesized IrO₂ powder (from Protocol 2.1) in 1 mL of a 3:1 v/v water/isopropanol solution. Add 40 µL of Nafion solution (5 wt%) as a binder and to ensure proton conductivity.

  • Homogenization: Sonicate the ink in an ice bath for 30 minutes to create a uniform dispersion.

  • Deposition: Using a micropipette, drop-cast a precise volume (e.g., 5-10 µL) of the ink onto the polished surface of a glassy carbon rotating disk electrode (RDE). The loading should be consistent across experiments.

  • Drying: Allow the electrode to dry completely under ambient conditions.

Protocol 3.2: OER Activity Measurement
  • Setup: Assemble a three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode, RHE) in an acidic electrolyte (e.g., 0.5 M H₂SO₄).[20]

  • Conditioning: Before measurement, cycle the potential several times (e.g., 20 cycles) in the non-faradaic region (e.g., 0.4 to 1.2 V vs. RHE) to clean and activate the catalyst surface.[20]

  • LSV Measurement: Record the linear sweep voltammogram (LSV) by sweeping the potential from 1.2 V to 1.7 V vs. RHE at a slow scan rate (e.g., 5-10 mV/s) to minimize capacitive currents.[19][20] Rotate the electrode (e.g., at 1600 rpm) to dislodge oxygen bubbles.

  • iR Correction: The measured potential includes a contribution from the solution resistance (iR drop). This should be compensated for either by the potentiostat's built-in function or by post-correction using the resistance value obtained from Electrochemical Impedance Spectroscopy (EIS).

  • Data Analysis: Extract the overpotential required to reach a geometric current density of 10 mA/cm². This is the primary metric for activity comparison.

Protocol 3.3: Tafel Analysis
  • Data Extraction: From the iR-corrected LSV data, plot the overpotential (η = E_applied - 1.23 V) against the logarithm of the current density (log|j|).

  • Linear Fit: Identify the linear region of the plot, typically at low overpotentials.

  • Slope Calculation: The slope of this linear region is the Tafel slope (in mV/decade). Non-kinetic effects like bubble formation can distort the Tafel plot at high current densities, causing the slope to increase.[11][21]

Protocol 3.4: Stability Assessment
  • Chronoamperometry: Hold the electrode at a constant potential that initially yields a specific current density (e.g., 10 mA/cm²) for an extended period (e.g., 2 to 24 hours).[22][23]

  • Data Analysis: Monitor the current density over time. A stable catalyst will show minimal decay in current. The percentage of current density retained after the test is a key stability metric.

Section 4: Data Interpretation and Mechanistic Insights

Interpreting Performance Data

The combination of overpotential, Tafel slope, and stability provides a holistic view of the catalyst's performance. An ideal catalyst exhibits low overpotential, a low Tafel slope, and high stability.

ParameterTypical Range (IrOx in Acid)Implication of a "Good" Value
Overpotential (η) @ 10 mA/cm² 250 - 350 mVLow: High intrinsic activity, less energy required.
Tafel Slope 40 - 70 mV/decLow: Favorable reaction kinetics, rapid increase in rate with potential.
Stability (24h at 10 mA/cm²) >80% current retentionHigh: Catalyst is durable and resists degradation/dissolution.

Note: Values are representative and can vary significantly with synthesis method and testing conditions.

OER Mechanisms on Iridium Oxide

Understanding the reaction pathway is crucial for rational catalyst design. On iridium oxide, two primary mechanisms are debated.[3]

  • Adsorbate Evolution Mechanism (AEM): This is the conventional mechanism where all intermediates are adsorbed species at a single metal active site. It involves four concerted proton-electron transfer steps.[24][25]

  • Lattice Oxygen Mechanism (LOM): In this pathway, lattice oxygen atoms from the oxide itself participate in the reaction, acting as the site for O-O bond formation.[25][26] This mechanism is often associated with highly active but potentially less stable catalysts, as it involves dynamic changes to the catalyst's structure.[27]

The Tafel slope can provide clues to the rate-determining step within these mechanisms.[28] For instance, a Tafel slope of ~40 mV/dec is often associated with the chemical step of O-O bond formation being rate-limiting.

G cluster_aem Adsorbate Evolution Mechanism (AEM) cluster_lom Lattice Oxygen Mechanism (LOM) a1 Ir + H₂O → Ir-OH + H⁺ + e⁻ a2 Ir-OH → Ir-O + H⁺ + e⁻ a1->a2 a3 Ir-O + H₂O → Ir-OOH + H⁺ + e⁻ a2->a3 a4 Ir-OOH → Ir + O₂ + H⁺ + e⁻ a3->a4 l1 Ir-O_lat + H₂O → Ir-OOH + H⁺ + e⁻ l2 Ir-OOH → Ir-V_O + O₂ + H⁺ + e⁻ l1->l2 l3 Ir-V_O + H₂O → Ir-O_lat + 2H⁺ + 2e⁻ l2->l3 l3->l1 Regeneration

Caption: Simplified pathways for the AEM and LOM on an Iridium Oxide surface.

Conclusion and Outlook

This compound is an indispensable starting material for the development of advanced OER electrocatalysts. The synthesis protocols outlined here—the Adams fusion method for stable, crystalline IrO₂ and electrodeposition for highly active, amorphous IrOₓ—provide reproducible pathways to high-performance materials. Rigorous and standardized electrochemical evaluation is paramount to accurately assess catalyst performance and drive the field forward. Future research will continue to focus on engineering strategies, such as doping and creating nanostructured supports, to maximize the utilization of the scarce and costly iridium, ultimately paving the way for commercially viable green hydrogen production.[2][29]

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Iridium(IV) chloride hydrate in homogeneous catalysis for organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Iridium(IV) Chloride Hydrate in Homogeneous Catalysis

Introduction

Iridium, a dense and highly corrosion-resistant transition metal, has carved out an indispensable role in modern organic synthesis. Its complexes are renowned for their unique reactivity and ability to catalyze a wide array of challenging transformations with high efficiency and selectivity.[1][2] At the forefront of this catalytic revolution is this compound (IrCl₄·xH₂O), a commercially available, black crystalline solid that serves as a versatile and robust precursor for generating active homogeneous catalysts.[3][4]

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural descriptions to provide a deeper understanding of the causality behind experimental choices, from the initial activation of the precursor to its application in cutting-edge organic reactions. We will explore key applications, provide detailed, field-tested protocols, and offer insights into the mechanistic underpinnings that govern these powerful transformations.

Essential First Steps: Safety, Handling, and Precursor Activation

Safety and Handling of this compound

Before any experimental work, a thorough understanding of the reagent's safety profile is paramount. This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazards: It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7][8] When handling the solid powder, work in a well-ventilated fume hood and use a dust mask or respirator to avoid inhalation.[6][8]

  • Storage: The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture.[5][6][9]

  • Spill & Disposal: In case of a spill, avoid generating dust. Collect the material using a dry method (e.g., sweeping with an inert absorbent material) and place it in a sealed container for disposal.[7][8] Dispose of contents and container to an approved waste disposal plant.[5]

From Precursor to Active Catalyst: The Activation Step

This compound is rarely the catalytically active species itself. It is a stable Ir(IV) salt that serves as a convenient entry point to the lower oxidation states—typically Ir(I) and Ir(III)—where the catalytic cycles operate. The activation process generally involves two key steps: reduction of the iridium center and coordination of supporting ligands. This transformation is often performed in situ at the start of a catalytic reaction.

The choice of ligands is critical as they dictate the steric and electronic environment of the iridium center, thereby controlling the catalyst's activity, selectivity, and stability. Common ligands include phosphines, N-heterocyclic carbenes (NHCs), diamines, and cyclopentadienyl (Cp*) groups.

G cluster_0 Catalyst Activation Pathway Precursor Iridium(IV) Chloride Hydrate (IrCl₄·xH₂O) Intermediate Reduced Iridium Species (e.g., [Ir(I)Cl(L)₂]₂) Precursor->Intermediate + Ligands (L) + Reductant (e.g., alcohol) Active_Catalyst Active Catalytic Species (e.g., [Ir(III)(H)₂(L)n]) Intermediate->Active_Catalyst + Substrate / H₂ source (Oxidative Addition)

Caption: General workflow for activating the Iridium(IV) chloride precursor.

Application Note I: Transfer Hydrogenation of Carbonyls and Imines

Transfer hydrogenation (TH) is a powerful reduction technique that uses organic molecules like isopropanol or formic acid as a source of hydrogen, bypassing the need for high-pressure H₂ gas.[10] Iridium-based catalysts are exceptionally efficient for this transformation, offering high activity and selectivity for the reduction of ketones, aldehydes, and imines to their corresponding alcohols and amines.[11]

Mechanistic Rationale

The catalytic cycle for iridium-catalyzed transfer hydrogenation typically involves an "outer-sphere" mechanism. The key steps are:

  • Formation of an Iridium-Hydride: The catalyst reacts with the hydrogen donor (e.g., isopropanol) in the presence of a base (e.g., KOH or NaOH) to form a reactive iridium-hydride species and acetone.

  • Hydride Transfer: The substrate (e.g., a ketone) does not coordinate directly to the metal center. Instead, the hydride is transferred from the iridium complex to the carbonyl carbon in a concerted step, often involving a six-membered transition state stabilized by hydrogen bonding.

  • Product Release and Catalyst Regeneration: The resulting alcohol product is released, and the iridium catalyst is regenerated by another molecule of the hydrogen donor, completing the cycle.

This mechanism explains the high efficiency of the reaction in protic solvents and the crucial role of the base in facilitating the formation of the iridium-hydride.

G cluster_1 Catalytic Cycle: Transfer Hydrogenation Ir [Ir(III)(L)n] IrH [Ir(III)-H] Ir->IrH + i-PrOH - Acetone - H⁺ TS Transition State IrH->TS + Ketone (R₂C=O) TS->Ir Regeneration Product Product (Alcohol) TS->Product Hydride Transfer

Caption: Simplified catalytic cycle for iridium-catalyzed transfer hydrogenation.

Protocol: Transfer Hydrogenation of Acetophenone

This protocol describes the in situ preparation of an iridium catalyst for the reduction of acetophenone to 1-phenylethanol using isopropanol as both the solvent and hydrogen donor.

Materials:

  • This compound (IrCl₄·xH₂O)

  • (1R,2R)-(+)-N,N'-Dimethyl-1,2-diphenylethylenediamine (or a similar chiral diamine ligand)

  • Potassium hydroxide (KOH)

  • Isopropanol (i-PrOH), anhydrous

  • Acetophenone

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add this compound (0.005 mmol, 1.0 mol%) and the diamine ligand (0.0055 mmol, 1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Add 2.5 mL of anhydrous isopropanol.

    • Stir the mixture at 80°C for 20 minutes. The solution should change color, indicating complex formation.

  • Reaction Setup:

    • Prepare a separate solution of KOH (0.05 mmol) in 2.5 mL of isopropanol.

    • Add the KOH solution to the catalyst mixture and stir for an additional 5 minutes at 80°C to generate the active hydride species.

  • Substrate Addition and Reaction:

    • Add acetophenone (0.5 mmol, 1.0 equiv.) to the activated catalyst mixture.

    • Seal the flask and continue stirring at 80°C.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by adding 5 mL of water.

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting 1-phenylethanol by column chromatography if necessary.

Performance Data
SubstrateCatalyst Loading (mol%)H-DonorTime (h)Yield (%)Reference
Acetophenone0.1i-PrOH1>99[12]
Benzil0.05Formic Acid/NEt₃298[11]
Cyclohexanone0.1i-PrOH397[10]
N-Benzylideneaniline0.02Formic Acid0.5>99[12]

Application Note II: C-H Bond Activation and Functionalization

Direct C–H bond activation is a transformative strategy in organic synthesis, allowing for the construction of complex molecules by functionalizing abundant but typically inert C-H bonds.[13] Iridium, particularly in the form of [Cp*Ir(III)] complexes, has emerged as a powerhouse catalyst for these reactions, enabling a wide range of C-C and C-heteroatom bond formations.[13][14]

Mechanistic Rationale

These reactions often rely on a "directing group" on the substrate—a functional group that can coordinate to the iridium center and position it in close proximity to a specific C-H bond (typically ortho to the directing group). This chelation assistance is the key to achieving high selectivity.

  • Coordination: The directing group (e.g., a carboxylate, amide, or pyridine) binds to the [Cp*Ir(III)] catalyst precursor.

  • C-H Cleavage: The iridium center abstracts a proton and forms a C-Ir bond, creating a five- or six-membered cyclometalated intermediate. This is often the rate-determining step and is typically facilitated by a base or a carboxylate ligand acting as an internal base (concerted metalation-deprotonation).

  • Functionalization: The iridacycle intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or electrophile). This step can involve migratory insertion or oxidative addition/reductive elimination pathways.

  • Catalyst Regeneration: The product is released, and the active [Cp*Ir(III)] catalyst is regenerated to re-enter the catalytic cycle.

G cluster_2 Catalytic Cycle: Directed C-H Activation Ir_pre [Cp*Ir(III)X₂] Ir_coord Coordinated Complex Ir_pre->Ir_coord + Substrate-DG - X⁻ Iridacycle Cyclometalated Intermediate Ir_coord->Iridacycle C-H Cleavage (CMD) Ir_prod Functionalized Intermediate Iridacycle->Ir_prod + Coupling Partner Ir_prod->Ir_pre Reductive Elimination + Product

Caption: General catalytic cycle for directing group-assisted C-H functionalization.

Protocol: ortho-Alkenylation of Benzoic Acid

This protocol details the alkenylation of 2-phenylbenzoic acid using an iridium catalyst. The catalyst precursor, [Cp*IrCl₂]₂, is readily synthesized from iridium chloride salts.

Materials:

  • [Cp*IrCl₂]₂ (Pentamethylcyclopentadienyl iridium(III) chloride dimer)

  • Silver acetate (AgOAc)

  • Benzoic acid derivative (e.g., 2-phenylbenzoic acid)

  • Alkene (e.g., ethyl acrylate)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • Reaction Setup:

    • To a dry reaction tube, add the benzoic acid substrate (0.2 mmol, 1.0 equiv.), [Cp*IrCl₂]₂ (0.005 mmol, 2.5 mol%), and silver acetate (0.1 mmol, 0.5 equiv.).

    • Add a magnetic stir bar.

    • Seal the tube with a septum and purge with nitrogen or argon.

  • Addition of Reagents:

    • Add anhydrous 1,2-dichloroethane (1.0 mL) via syringe.

    • Add ethyl acrylate (0.4 mmol, 2.0 equiv.) followed by trifluoroacetic acid (0.2 mmol, 1.0 equiv.).

  • Reaction:

    • Place the sealed tube in a preheated oil bath at 100°C.

    • Stir vigorously for 12-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite to remove metal salts.

    • Wash the Celite pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired ortho-alkenylated product.

Performance Data
Directing GroupCoupling PartnerSelectivityYield (%)Reference
Benzoic AcidStyreneortho85[13]
2-PhenylpyridineNorborneneortho92[14]
BenzamideEthyl Acrylateortho78[15]
Ketone1,3-dieneortho91 (intramolecular)[14]

Conclusion and Future Outlook

This compound is far more than a simple shelf chemical; it is a gateway to a vast and powerful area of homogeneous catalysis.[3] Its ability to serve as a precursor for highly active Ir(I) and Ir(III) species enables transformations that are central to modern synthetic chemistry, from sustainable reductions via transfer hydrogenation to atom-economical C-H functionalizations.[1][2][11] The protocols and mechanistic insights provided here serve as a foundation for researchers to harness the remarkable potential of iridium catalysis in their own work.

The field continues to evolve rapidly, with ongoing research focused on developing more robust catalysts, expanding reaction scope, and applying these methods to the late-stage functionalization of complex molecules like pharmaceuticals and natural products.[13] As our understanding of iridium's fundamental reactivity deepens, its role in solving complex chemical challenges is set to expand even further.

References

  • This compound: Catalyst Precursor Powering Technological Frontiers. (n.d.). Google Cloud.
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  • GHS SDS for this compound. (n.d.). XiXisys. Retrieved January 12, 2026, from [Link]

  • Iridium Catalysts for Organic Reactions. (n.d.). Springer Professional. Retrieved January 12, 2026, from [Link]

  • Nishimura, T. (2021). Iridium-Catalyzed Hydroarylation via C-H Bond Activation. Chemical Record, 21(12), 3532-3545. [Link]

  • Electrochemical C–H bond activation via cationic iridium hydride pincer complexes. (2020). Chemical Science. [Link]

  • Spontaneous adsorption of iridium chloride complex on oxychloride photocatalysts provides efficient and durable reaction site for water oxidation. (2020). Chemical Communications. [Link]

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. (2022). Diva-portal.org. Retrieved January 12, 2026, from [Link]

  • Qiu, Y., et al. (2018). Iridium-Catalyzed Electrooxidative C-H Activation by Chemoselective Redox-Catalyst Cooperation. Angewandte Chemie International Edition, 57(43), 14179-14183. [Link]

  • Hartwig, J. F., et al. (2010). Mechanistically Driven Development of Iridium Catalysts for Asymmetric Allylic Substitution. Accounts of Chemical Research, 43(10), 1294-1307. [Link]

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  • Iridium-Catalyzed Hydrogen Transfer Reactions. (n.d.). University of Bath's research portal. Retrieved January 12, 2026, from [Link]

  • Iridium‐Catalyzed Acid‐Assisted Hydrogenation of Oximes to Hydroxylamines. (2021). Chemistry – A European Journal. [Link]

  • Iridium-Catalyzed Homogeneous Hydrogenation and Hydrosilylation of Carbon Dioxide. (2020). ResearchGate. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: Preparation of High-Performance Iridium-Based Catalysts for Water Splitting from Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Iridium in the Hydrogen Economy

The transition to a green hydrogen economy hinges on the efficient and sustainable production of hydrogen through water electrolysis. At the heart of this technology, particularly in acidic environments a characteristic of proton exchange membrane (PEM) electrolyzers, lies the oxygen evolution reaction (OER). The OER is notoriously sluggish and requires a robust and highly active catalyst to minimize energy losses.[1][2][3] To date, iridium-based materials, especially iridium oxide (IrO₂), are the state-of-the-art catalysts that uniquely combine high activity with the requisite stability in corrosive acidic media.[1][4][5][6] Iridium(IV) chloride hydrate (IrCl₄·xH₂O) serves as a versatile and common precursor for the synthesis of these advanced catalytic materials.[7][8] This document provides detailed protocols for the synthesis of high-performance iridium-based OER catalysts from this compound, aimed at researchers and scientists in the field of renewable energy and catalysis.

The choice of synthesis methodology profoundly impacts the catalyst's morphology, particle size, crystallinity, and ultimately, its electrocatalytic performance. Herein, we detail two distinct and effective methods: a colloidal synthesis for preparing highly dispersed iridium oxide nanoparticles and an electrodeposition method for fabricating thin films of iridium oxide directly onto electrode surfaces.

Method 1: Colloidal Synthesis of Iridium Oxide Nanoparticles

This method focuses on the hydrolysis of the iridium precursor in a controlled environment to produce uniform nanoparticles. The small size and high dispersion of these nanoparticles maximize the electrochemically active surface area, a critical factor for enhancing catalytic activity.

Causality of Experimental Choices:

  • Precursor and Solvent: this compound is readily soluble in aqueous solutions, providing a source of Ir⁴⁺ ions for hydrolysis. The choice of solvent and pH is critical in controlling the hydrolysis and condensation rates of the iridium precursor, which in turn dictates the final particle size and morphology.

  • pH Control: The pH of the reaction medium influences the speciation of the iridium complexes in solution and the kinetics of the oxide formation. Careful control of pH is essential to achieve monodisperse nanoparticles and prevent the formation of large agglomerates.

  • Thermal Treatment (Calcination): The final calcination step is crucial for converting the hydrated iridium oxide precursor into the crystalline rutile phase of IrO₂, which is known for its stability in acidic OER conditions.[5] The temperature and duration of calcination must be carefully optimized to achieve the desired crystallinity without significant particle sintering, which would reduce the active surface area.[9]

Experimental Workflow Diagram:

cluster_0 Solution Preparation cluster_1 Hydrolysis cluster_2 Purification cluster_3 Calcination A Dissolve this compound in DI water B Adjust pH to ~7 with NaOH or KOH solution A->B Controlled addition C Heat solution at 80-90°C with stirring B->C Induce hydrolysis D Centrifuge to collect precipitate C->D After cooling E Wash with DI water and ethanol D->E Remove impurities F Dry the precipitate E->F Overnight G Calcine at 300-500°C in air F->G Formation of crystalline IrO₂

Caption: Workflow for the colloidal synthesis of IrO₂ nanoparticles.

Detailed Protocol:

  • Preparation of Iridium Precursor Solution: Dissolve a calculated amount of this compound in deionized (DI) water to achieve a final concentration of 1-5 mM. Stir the solution until the precursor is fully dissolved.

  • Hydrolysis: While stirring vigorously, slowly add a 0.1 M solution of NaOH or KOH dropwise to the iridium precursor solution until the pH reaches approximately 7. A color change and the formation of a precipitate should be observed.

  • Aging: Heat the solution to 80-90°C and maintain this temperature for 2-4 hours under continuous stirring. This aging step promotes the growth and crystallization of the hydrated iridium oxide nanoparticles.

  • Purification: Allow the solution to cool to room temperature. Collect the precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Washing: Discard the supernatant and re-disperse the precipitate in DI water. Sonicate for 10 minutes to ensure thorough washing. Repeat the centrifugation and washing steps three times with DI water and twice with ethanol to remove residual ions and organic impurities.

  • Drying: Dry the washed precipitate in a vacuum oven at 60°C overnight.

  • Calcination: Transfer the dried powder to a ceramic crucible and calcine in a tube furnace under a flow of air. Ramp the temperature to 300-500°C at a rate of 5°C/min and hold for 2-4 hours. The resulting black powder is crystalline IrO₂.

Method 2: Anodic Electrodeposition of Iridium Oxide Films

Electrodeposition offers a direct and scalable method to grow catalyst films on conductive substrates, ensuring good electrical contact and mechanical stability.[10][11] This technique allows for precise control over the film thickness and morphology by tuning the electrochemical parameters.

Causality of Experimental Choices:

  • Deposition Bath Composition: The electrodeposition solution typically contains the iridium precursor, an organic complexing agent like oxalic acid, and a pH buffer.[10][12] Oxalic acid can act as a stabilizing agent for iridium complexes in the solution.[13] Hydrogen peroxide is sometimes added to influence the oxidation state of iridium in the precursor solution.[12][13] The pH of the solution is critical for the deposition process and the quality of the resulting film.[12]

  • Electrochemical Control: Anodic deposition is achieved by applying a positive potential to the working electrode. This oxidizes the iridium species at the electrode surface, leading to the formation of an insoluble iridium oxide film. The applied potential or current density directly controls the deposition rate and can influence the film's structure and adherence.[14]

  • Substrate Preparation: The choice and preparation of the substrate are crucial for achieving a uniform and adherent catalyst film. The substrate must be electrochemically stable in the deposition bath and under OER conditions. Pre-treatment steps like etching can increase the surface roughness and improve the adhesion of the deposited film.[12]

Experimental Workflow Diagram:

cluster_0 Substrate Preparation cluster_1 Electrolyte Preparation cluster_2 Electrodeposition cluster_3 Post-Treatment A Clean and etch substrate (e.g., Ti felt) D Set up three-electrode cell A->D B Dissolve IrCl₄·H₂O, oxalic acid, and K₂CO₃ in DI water C Adjust pH to ~10.5 B->C C->D E Apply constant current or potential D->E Anodic deposition F Rinse with DI water E->F After deposition G Dry the electrode F->G

Caption: Workflow for the electrodeposition of an IrO₂ film.

Detailed Protocol:

  • Substrate Preparation: Use a conductive and acid-resistant substrate such as titanium felt, glassy carbon, or fluorine-doped tin oxide (FTO) glass. Clean the substrate by sonicating in acetone, ethanol, and DI water for 15 minutes each. For titanium substrates, etching in a 5 wt.% oxalic acid solution for 30 minutes can improve film adhesion.[12]

  • Preparation of Electrodeposition Bath: Prepare an aqueous solution containing 0.1 M this compound, 40 mM oxalic acid, and 100 mM hydrogen peroxide.[12] Stir the solution for 30 minutes. Adjust the pH to approximately 10.5 by slowly adding a 34.5% potassium carbonate (K₂CO₃) solution.[12]

  • Electrochemical Setup: Use a standard three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire or mesh as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Electrodeposition: Immerse the electrodes in the deposition bath. Apply a constant anodic current density of 2.5 mA cm⁻² for 10-20 minutes or a constant potential as determined by cyclic voltammetry.[12] The solution will turn cloudy, and a dark film will form on the working electrode.

  • Post-Treatment: After deposition, gently rinse the coated electrode with DI water to remove any loosely bound species. Dry the electrode in an oven at 60°C for at least one hour before characterization and use.

Catalyst Characterization

To ensure the successful synthesis of high-quality iridium-based catalysts, a suite of characterization techniques should be employed:

Technique Information Obtained Expected Results
X-ray Diffraction (XRD) Crystalline phase and crystallite size.For calcined nanoparticles, diffraction peaks corresponding to the rutile phase of IrO₂. For electrodeposited films, the pattern may be amorphous or nanocrystalline.
Scanning Electron Microscopy (SEM) Surface morphology, particle size, and film uniformity.Colloidal synthesis should yield spherical nanoparticles. Electrodeposited films should appear uniform and crack-free.
Transmission Electron Microscopy (TEM) Particle size distribution, morphology, and lattice fringes.High-resolution TEM can confirm the crystalline nature of the nanoparticles and measure the lattice spacing.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and oxidation states of iridium.The Ir 4f spectrum should show peaks corresponding to Ir(IV) and potentially some Ir(III) or Ir(V) species, which can be active sites.[14][15]
Electrochemical Analysis (CV, LSV, EIS) Electrocatalytic activity (overpotential, Tafel slope) and stability.[16][17]Low overpotential at a benchmark current density (e.g., 10 mA cm⁻²) and a small Tafel slope indicate high OER activity.[12]

Conclusion

The protocols detailed in this application note provide robust and reproducible methods for the synthesis of high-performance iridium-based OER catalysts from this compound. The choice between the colloidal and electrodeposition method will depend on the specific application and desired catalyst morphology. Careful control over the synthesis parameters and thorough characterization are paramount to achieving catalysts with optimal activity and stability for water splitting applications. These methods serve as a foundational platform for further research and development of advanced electrocatalysts for the hydrogen economy.

References

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  • Study of Iridium electrodeposition on Ti and A304.
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  • Facile synthesis of IrO2 nanoparticles decorated @ WO3 as mixed oxide composite for outperformed oxygen evolution reaction.
  • Electride-Stabilized Iridium Nanoparticles with Subsurface Oxygen Confinement for Oxygen Evolution Electrocatalysis.
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  • State-of-the-Art Iridium-Based Catalysts for Acidic Water Electrolysis: A Minireview of Wet-Chemistry Synthesis Methods.
  • Enhanced Acidic Oxygen Evolution Reaction Performance by Anchoring Iridium Oxide Nanoparticles on Co3O4. PubMed.
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  • State-of-the-Art Iridium-Based Catalysts for Acidic Water Electrolysis: A Minireview of Wet-Chemistry Synthesis Methods.
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Iridium(IV) chloride hydrate applications in C-H activation reactions

This compound is a gateway to a vast and powerful array of C-H activation methodologies. The protocols and insights provided herein for borylation, amination, and silylation demonstrate the strategic advantage of using iridium catalysis for the precise and efficient construction of complex molecular architectures. These reactions, characterized by their high regioselectivity and functional group tolerance, are particularly impactful in the context of late-stage functionalization, enabling rapid diversification of drug candidates and natural products. [1][2][15]As research continues, the development of new ligands and more sustainable, earth-abundant metal catalysts will further broaden the horizons of C-H activation, solidifying its role as an indispensable tool in modern chemical synthesis. [4]

References

  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org.
  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org.
  • Ir-Catalyzed ortho-C-H Borylation of Aromatic C(sp2)-H Bonds of Carbocyclic Compounds Assisted by N-Bearing Directing Groups. MDPI.
  • C−H Bond Activation by Iridium(III) and Iridium(IV) Oxo Complexes.
  • A Step-by-Step Guide to Iridium-Catalyzed C-H Activation: Protocols and Applic
  • Merging Directed C–H Activations with High-Throughput Experimentation: Development of Iridium-Catalyzed C–H Aminations Applicable to Late-Stage Functionaliz
  • Iridium‐Catalyzed C H Functionalizations with Hydrogen Isotopes. Request PDF.
  • Iridium-catalyzed Arene ortho-Silylation by Formal Hydroxyl-directed C-H Activ
  • Iridium‐catalyzed ortho‐directed C−H borylation.
  • Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society.
  • Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations.
  • This compound: Catalyst Precursor Powering Technological Frontiers. American Elements.
  • Catalytic Enantioselective Functionalizations of C-H Bonds by Chiral Iridium Complexes. Request PDF.
  • Iridium(IV)
  • Iridium-catalysed direct C-H functionalisation as a platform for stereoselective C-C bond formation.
  • Iridium(IV)
  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionaliz

Application Notes and Protocols: Fabricating Iridium Oxide Thin Films from Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Iridium Oxide Thin Films

Iridium oxide (IrOₓ) stands out as a remarkable transition metal oxide, prized for its unique combination of metallic conductivity, high chemical stability, and rich redox chemistry.[1] These properties make IrOₓ thin films indispensable in a wide array of advanced technological applications. They serve as highly efficient and durable electrocatalysts for the oxygen evolution reaction (OER) in water splitting, a critical process for green hydrogen production.[2][3] In the biomedical field, their excellent biocompatibility and charge injection capacity make them a superior material for neural stimulation and recording electrodes.[4][5][6] Furthermore, their ability to reversibly change color upon application of a voltage (electrochromism) is utilized in smart windows and displays.[7][8][9]

While numerous methods exist for depositing IrOₓ films, those starting from a simple, solution-based precursor offer significant advantages in terms of cost-effectiveness, scalability, and the ability to coat complex geometries.[10] Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a widely used and commercially available precursor that serves as an excellent starting point for several such deposition techniques.[11] Its solubility in various solvents allows for the formulation of precursor inks and solutions tailored for specific fabrication processes.

This comprehensive guide provides detailed application notes and step-by-step protocols for fabricating high-quality iridium oxide thin films using this compound. We will delve into the critical aspects of precursor chemistry, detail three distinct solution-based deposition methodologies (Sol-Gel Spin Coating, Spray Pyrolysis, and Electrodeposition), and explain the causality behind experimental choices to empower researchers in achieving desired film properties.

Part 1: Precursor Chemistry and Solution Preparation

The quality of the final IrOₓ film is fundamentally dictated by the chemistry of the initial precursor solution. Understanding and controlling this stage is paramount for reproducible and high-performance results.

This compound is a complex salt where iridium exists in the +4 oxidation state, coordinated with chloride ions and water molecules. When dissolved, it undergoes hydrolysis and olation reactions, forming complex iridium hydroxo-chloro species. The extent of these reactions, influenced by solvent, pH, concentration, and aging time, directly impacts the viscosity of the sol and the subsequent film formation process.

Causality Behind Formulation Choices:

  • Solvent: The choice of solvent is critical. Alcohols like ethanol or isopropanol are commonly used as they are volatile and participate in the hydrolysis and condensation reactions necessary for forming the sol-gel network.[10] Water can also be used, but the reaction kinetics are often faster and may require more careful control.

  • Additives: Acetic acid is frequently added to the precursor solution. It serves two primary roles: first, it helps to solubilize the iridium salt, and second, it acts as a stabilizer by controlling the rate of hydrolysis and preventing premature precipitation of iridium hydroxide, ensuring a stable sol with a longer shelf life.

  • Concentration: The precursor concentration (typically 0.005 M to 0.1 M) directly influences the thickness of the resulting film. Higher concentrations lead to thicker films per deposition cycle but can also result in increased stress and cracking upon drying and annealing.

  • Aging: Allowing the solution to age (or "mature") for a period, often from a few hours to 24 hours, permits the slow hydrolysis and condensation reactions to proceed, leading to the formation of a more developed polymeric network. This results in more uniform and robust films.

Protocol 1: Standard Precursor Solution for Sol-Gel and Spray Pyrolysis
  • Weighing: In a well-ventilated fume hood, accurately weigh the required amount of this compound (e.g., for a 20 mM solution in 25 mL, weigh ~0.019 g of IrCl₄·xH₂O, adjusting for hydration level).

  • Dissolution: Add the precursor to 20 mL of absolute ethanol in a clean glass vial.

  • Stabilization: Add 5 mL of glacial acetic acid to the solution.

  • Mixing: Cap the vial and stir the solution using a magnetic stirrer at room temperature for at least 2-4 hours, or until the precursor is fully dissolved, resulting in a clear, dark brown solution.

  • Aging (Optional but Recommended): For best results, allow the solution to age at room temperature for 12-24 hours before use. Filter the solution through a 0.2 µm syringe filter immediately prior to deposition to remove any particulates.

Part 2: Substrate Selection and Preparation

The choice of substrate depends entirely on the intended application. Common substrates include glass, silicon wafers, fluorine-doped tin oxide (FTO) coated glass for electrochemical and electrochromic applications, and titanium for robust catalytic electrodes. Regardless of the material, meticulous cleaning is non-negotiable as it ensures proper film adhesion and prevents defects.

Protocol 2: Rigorous Substrate Cleaning
  • Initial Wash: Scrub the substrates with a laboratory-grade detergent (e.g., Alconox) and rinse thoroughly with deionized (DI) water.

  • Solvent Degreasing: Place the substrates in a beaker and sequentially sonicate them in an ultrasonic bath for 15 minutes each in acetone, isopropanol, and DI water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Surface Activation (Optional): For enhanced wettability and adhesion, especially on silicon-based substrates, an oxygen plasma treatment or a "Piranha" etch (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) can be performed by trained personnel following strict safety protocols.

Part 3: Deposition Methodologies and Protocols

The following section details three distinct, solution-based methods for depositing IrOₓ films from the prepared precursor solution.

Method A: Sol-Gel Deposition (Spin Coating)

The sol-gel process is a versatile method for producing high-quality, uniform thin films.[12] It involves depositing the liquid precursor (sol) which then undergoes gelation upon solvent evaporation and subsequent thermal treatment to form the final solid oxide film.

Experimental Workflow: Sol-Gel Spin Coating

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing P1 Prepare Precursor Solution (Protocol 1) D1 Dispense Sol onto Substrate P1->D1 P2 Clean Substrate (Protocol 2) P2->D1 D2 Spin Coat (e.g., 3000 rpm, 30s) D1->D2 D3 Hot Plate Bake (e.g., 150°C, 5 min) D2->D3 D4 Repeat Cycle for Desired Thickness D3->D4 F1 Final Annealing (Protocol 5) D4->F1 Final Film F2 Characterization F1->F2

Caption: Workflow for fabricating IrOₓ thin films via sol-gel spin coating.

Protocol 3: Sol-Gel Spin Coating
  • Setup: Ensure the spin coater is in a clean, vibration-free environment.

  • Deposition: Place the cleaned substrate on the spin coater chuck and apply vacuum. Dispense an excess of the filtered precursor solution (from Protocol 1) to cover the substrate surface.

  • Spin Cycle: Start the spin coater. A typical two-stage process is effective: a low-speed spin (e.g., 500 rpm for 5 seconds) to spread the liquid, followed by a high-speed spin (e.g., 3000 rpm for 30 seconds) to achieve the desired thickness.

  • Drying: Immediately transfer the coated substrate to a hot plate pre-heated to 100-150°C for 5-10 minutes to evaporate the solvents.

  • Multi-layering: Repeat steps 2-4 to build up the film thickness. Multiple thin layers are generally superior to one thick layer, as this minimizes stress and the risk of cracking.

  • Annealing: Proceed to the final annealing step (Protocol 5).

Method B: Spray Pyrolysis

Spray pyrolysis is a scalable technique where a precursor solution is atomized into fine droplets and sprayed onto a heated substrate.[13] The droplets undergo solvent evaporation and thermal decomposition upon contact with the hot surface, directly forming the oxide film.[14] This method is particularly advantageous for coating large and non-planar surfaces.

Protocol 4: Ultrasonic Spray Pyrolysis
  • Setup: Place the cleaned substrate on the heater stage within the spray pyrolysis chamber and heat to the desired deposition temperature (typically 300-400°C).[15]

  • Atomization: Load the precursor solution (from Protocol 1) into the ultrasonic atomizer.

  • Deposition: Direct the atomized aerosol stream towards the heated substrate using a carrier gas (e.g., compressed air or N₂). The spray is typically performed in short bursts (e.g., 10 seconds on, 30 seconds off) to allow the substrate temperature to recover and ensure complete precursor decomposition.

  • Duration: Continue the spray cycles until the desired film thickness and visual appearance are achieved.

  • Cooling: After deposition, allow the substrate to cool down slowly to room temperature to avoid thermal shock.

  • Post-Annealing: While the film is formed in-situ, a post-deposition anneal (Protocol 5) can further improve crystallinity and electrical properties.

Method C: Electrodeposition

Electrodeposition is a powerful technique for creating conformal films on conductive substrates. It involves the reduction or oxidation of precursor species in an electrochemical cell to deposit a solid film onto an electrode. For iridium oxide, this is typically achieved by cycling the potential of the working electrode in a solution containing an iridium salt.[1][16]

Precursor Solution for Electrodeposition

A specific aqueous solution is required for this method. A common formulation is based on the work of Marzouk et al.

  • Dissolve 250 mg of this compound in 100 mL of DI water.

  • Add 0.5 mL of 30% hydrogen peroxide (H₂O₂).

  • Adjust the pH to ~10.5 by slowly adding 0.5 M potassium carbonate (K₂CO₃).

  • Stir the solution for at least 1 hour before use.

Protocol 4: Potentiodynamic Electrodeposition
  • Setup: Assemble a three-electrode electrochemical cell. Use the conductive substrate (e.g., FTO glass, gold-coated wafer, or Ti foil) as the working electrode, a platinum wire or mesh as the counter electrode, and a Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode.

  • Deposition: Immerse the electrodes in the prepared electrodeposition solution. Using a potentiostat, cycle the potential of the working electrode between the water oxidation and reduction windows (e.g., -0.6 V and +0.8 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.

  • Growth: A hydrous, dark blue to black iridium oxide film will grow on the working electrode with each cycle.[17][18] The film thickness is proportional to the number of cycles. Typically, 50-500 cycles are performed.

  • Finishing: After the desired number of cycles, remove the electrode, rinse it thoroughly with DI water, and allow it to dry in air. This "as-deposited" film is often referred to as an activated iridium oxide film (AIROF) and is highly hydrated and electrochemically active.[19]

Part 4: Post-Deposition Annealing

Annealing is a critical final step, particularly for sol-gel and spray pyrolysis methods. This thermal treatment serves to:

  • Remove residual solvents, chlorides, and organic species from the precursor.[20]

  • Promote the conversion of the amorphous precursor film into the desired crystalline IrO₂ phase (typically the rutile structure).[10][21]

  • Densify the film and improve its adhesion to the substrate.

The final properties of the film are highly dependent on the annealing conditions.[3] Amorphous, hydrated films (annealed at lower temperatures, <350°C) often exhibit superior electrochromic and charge storage properties, while crystalline films (annealed at higher temperatures, >400°C) typically show better stability and catalytic activity for OER.[3][22]

G cluster_params Annealing Parameters cluster_props Resulting Film Properties Temp Temperature Cryst Crystallinity Temp->Cryst Morph Morphology (Density, Grain Size) Temp->Morph Atm Atmosphere (Air, N₂, O₂) Atm->Cryst Time Duration Time->Cryst Perf Performance (Catalytic, Optical, Electrical) Cryst->Perf Morph->Perf

Caption: Relationship between annealing parameters and final film properties.

Protocol 5: Thermal Annealing
  • Placement: Place the substrates with the as-deposited films in a tube furnace or a programmable box furnace.

  • Ramping: Heat the furnace to the target temperature (e.g., 250-550°C) in an air or oxygen atmosphere. A controlled ramp rate (e.g., 2-5°C/minute) is recommended to prevent film cracking due to thermal stress.

  • Dwelling: Hold the furnace at the target temperature for a specified duration, typically 1-3 hours.

  • Cooling: Allow the furnace to cool down slowly and naturally to room temperature before removing the samples.

Data Presentation: Process Parameters vs. Film Properties

The following table summarizes typical relationships between key process parameters and the resulting film characteristics, providing a starting point for optimization.

ParameterTechniqueRange of ValuesEffect on Film Properties
Precursor Conc. Sol-Gel, Spray10 mM - 100 mMHigher concentration increases thickness per layer.
Spin Speed Spin Coating1000 - 6000 rpmHigher speed decreases film thickness.
Substrate Temp. Spray Pyrolysis250°C - 450°CAffects precursor decomposition rate and film density.[15]
No. of Cycles Electrodeposition50 - 500 cyclesDirectly proportional to film thickness and charge capacity.[19]
Annealing Temp. All250°C - 550°C<350°C: Amorphous, hydrated; >400°C: Crystalline IrO₂.[3]
Annealing Atmo. AllAir, O₂, N₂Oxidizing atmosphere (Air, O₂) promotes IrO₂ formation.

References

  • Yoshio Abe, Satoshi Ito, Kyung Ho Kim, Midori Kawamura, & Takayuki Kiba. (n.d.). Electrochromic Properties of Sputtered Iridium Oxide Thin Films with Various Film Thicknesses. Journal of Materials Science Research. [Link]

  • Chen, C., Ruan, S., Bai, X., Lin, C., Xie, C., & Lee, I. S. (2019). Patterned iridium oxide film as neural electrode interface: Biocompatibility and improved neurite outgrowth with electrical stimulation. Materials Science and Engineering: C, 103, 109865. [Link]

  • Pfeifer, V., Jones, T. E., Wragg, J., & Zudock, F. (2017). Metallic Iridium Thin-Films as Model Catalysts for the Electrochemical Oxygen Evolution Reaction (OER)—Morphology and Activity. Catalysts, 7(3), 83. [Link]

  • Beebe, X., & Cogan, S. F. (2009). Sputtered Iridium Oxide Films for Neural Stimulation Electrodes. Conference proceedings : ... Annual International Conference of the IEEE Engineering in Medicine and Biology Society. IEEE Engineering in Medicine and Biology Society. Annual Conference, 2009, 4498–4501. [Link]

  • Green, S. (2008). Electrochromic Properties of Iridium Oxide Based Thin Films. Diva-portal.org. [Link]

  • Abe, Y., Ito, S., Kawamura, M., & Kiba, T. (2015). Electrochromic properties of iridium oxide thin films prepared by reactive sputtering in O2 or H2O atmosphere. Journal of Vacuum Science & Technology A, 33(4), 041509. [Link]

  • Jain, P., & Sharma, A. (2012). Synthesis and Characterization of Sol-gel Derived Nanocrystalline Iridium oxide Thin Films. International Journal of Materials Science and Applications, 1(2), 53. [Link]

  • Baeumer, C., Valenti, G., Sala, M., & Tsvetkov, N. (2017). Uncovering catalyst-substrate interactions and active Iridium oxide species in supported thin-film OER catalysts. MPG.PuRe. [Link]

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  • Zheng, W., et al. (2009). Effect of the Iridium Oxide Thin Film on the Electrochemical Activity of Platinum Nanoparticles. Langmuir, 25(10), 5861–5867. [Link]

  • Xu, C., Baum, T. H., & Rheingold, A. L. (1998). New Precursors for Chemical Vapor Deposition of Iridium. Chemistry of Materials, 10(9), 2351–2355. [Link]

  • Abe, Y., et al. (2015). Electrochromic properties of iridium oxide thin films prepared by reactive sputtering in O2 or H2O atmosphere. AIP Publishing. [Link]

  • Kang, S. H., & Lee, K. H. (2021). Electrodeposited Iridium Oxide Thin Films: Synthesis, Properties and Applications. DBpia. [Link]

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  • Cogan, S. F., et al. (2013). Activated iridium oxide film (AIROF) electrodes for neural tissue stimulation. Journal of Neural Engineering, 10(2), 026011. [Link]

  • Mikhailov, D. S., et al. (2022). Volatile Iridium and Platinum MOCVD Precursors: Chemistry, Thermal Properties, Materials and Prospects for Their Application in Medicine. Molecules, 27(21), 7586. [Link]

  • Jain, P., & Sharma, A. (2012). Synthesis and Characterization of Sol-gel Derived Nanocrystalline Iridium oxide Thin Films. RS Publication. [Link]

  • Schmalz, T., et al. (2022). High-Performance Iridium Thin Films for Water Splitting by CVD Using New Ir(I) Precursors. ACS Applied Energy Materials, 5(12), 15416–15426. [Link]

  • Garcia, J. R. V., & Goto, T. (2003). Chemical Vapor Deposition of Iridium, Platinum, Rhodium and Palladium. Journal of the Japan Institute of Metals and Materials, 67(9), 1713–1721. [Link]

  • Chalamala, B. R., et al. (2000). Stability and chemical composition of thermally grown iridium-oxide thin films. Energy Technologies Area. [Link]

  • Jain, P. (2024). Synthesis of Nanocrystalline Iridium oxide Thin Films via Green Chemistry By Sol-gel method. IJCRT.org. [Link]

  • Yildirim, M. A., & Ates, A. (2015). Production and characterization of iridium oxide films by ultrasonic chemical spray pyrolysis. Çankırı Karatekin University. [Link]

  • Choe, H., et al. (2020). Electrodeposition of High-Surface-Area IrO2 Films on Ti Felt as an Efficient Catalyst for the Oxygen Evolution Reaction. Frontiers in Chemistry, 8. [Link]

  • El-Deab, M. S., & Ohsaka, T. (2009). Nano-porous iridium and iridium oxide thin films formed by high efficiency electrodeposition. Journal of Materials Chemistry, 19(44), 8439–8445. [Link]

  • Kang, S. H., & Lee, K. H. (2021). Electrodeposited Iridium Oxide Thin Films: Synthesis, Properties and Applications. 한국자기학회 학술연구발표회 논문개요집. [Link]

  • (2024). Research Progress on the Application of One-Step Fabrication Techniques for Iridium-Based Thin Films in the Oxygen Evolution Reaction. MDPI. [Link]

  • El-Deab, M. S., & Ohsaka, T. (2009). Nano-porous iridium and iridium oxide thin films formed by high efficiency electrodeposition. RSC Publishing. [Link]

  • Yildirim, M. A., & Ates, A. (2015). Production and characterization of iridium oxide films by ultrasonic chemical spray pyrolysis. JOAM. [Link]

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  • (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers. Amebon. [Link]

  • Nguyen, C. M., et al. (2016). Sol-Gel Deposition of Iridium Oxide for Biomedical Micro-Devices. eScholarship. [Link]

  • Mejia-Garcia, A., et al. (2021). Spray Pyrolysis Technique; High-K Dielectric Films and Luminescent Materials: A Review. Coatings, 11(11), 1334. [Link]

  • Chemistry For Everyone. (2024, March 29). How Is Annealing Used For Thin Films? YouTube. [Link]

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The Gateway to Advanced Organometallics: Synthesis of Iridium Complexes from Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Iridium

Organometallic iridium complexes are at the forefront of innovation in catalysis, materials science, and medicinal chemistry.[1] Their remarkable catalytic activity is harnessed in processes like olefin hydrogenation and the industrial synthesis of acetic acid.[2] Furthermore, their unique photophysical properties have led to their use as phosphorescent emitters in organic light-emitting diodes (OLEDs) and as photosensitizers in photodynamic therapy.[1][3] A versatile and common starting point for accessing these valuable compounds is the seemingly simple, yet highly effective precursor, Iridium(IV) chloride hydrate (IrCl₄·xH₂O).[4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of key organometallic iridium complexes, focusing on the underlying chemical principles and providing detailed, field-proven protocols.

The Pivotal Role of In Situ Reduction: From Ir(IV) to Ir(III)

A critical aspect of using this compound is the necessity of an in situ reduction to the catalytically and synthetically more relevant Iridium(III) oxidation state.[1] While iridium can exist in oxidation states from -3 to +5, Ir(I) and Ir(III) are the most common in organometallic chemistry.[2] Iridium(III) complexes, with their d⁶ electron configuration, typically adopt a stable octahedral geometry, which is foundational for a vast array of catalytically active and photophysically interesting compounds.[2]

The synthesis of organometallic iridium(III) complexes from this compound is often carried out in alcoholic solvents, such as methanol or 2-ethoxyethanol, at elevated temperatures.[1] These solvents serve a dual purpose: they are excellent media for the reaction and act as reducing agents, converting Ir(IV) to Ir(III). For instance, in methanolic solutions, methanol is oxidized to formaldehyde and formic acid during the reduction of the iridium center.[1] This elegant and efficient one-pot approach simplifies the synthetic procedure and avoids the need for isolating and handling potentially unstable Ir(III) chloride precursors.

Synthesis of Key Organometallic Iridium(III) Precursors

The following sections detail the synthesis of two indispensable classes of organometallic iridium(III) dimers, which serve as versatile starting points for a multitude of monomeric iridium complexes.

Dichloro(pentamethylcyclopentadienyl)iridium(III) Dimer, [Ir(Cp)(μ-Cl)Cl]₂: A Cornerstone of Homogeneous Catalysis*

The half-sandwich complex [Ir(Cp)(μ-Cl)Cl]₂ is a fundamental precursor for a wide range of catalysts, particularly for transfer hydrogenation and C-H activation.[2][5][6] Its synthesis from this compound involves the reaction with pentamethylcyclopentadiene (CpH) in a reducing alcoholic solvent.

Reaction Principle:

This compound is heated in methanol with pentamethylcyclopentadiene. The methanol reduces the Ir(IV) to Ir(III), which then reacts with the Cp*H ligand to form the stable, air-resistant, orange dimeric complex.[1][7]

Experimental Workflow:

start Start: this compound & Pentamethylcyclopentadiene reflux Reflux in Methanol (24-48h) start->reflux Add Methanol precipitate Formation of Orange Precipitate reflux->precipitate cool Cool to Room Temperature precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry product Product: [Ir(Cp*)(μ-Cl)Cl]₂ dry->product

Caption: Synthetic workflow for [Ir(Cp*)(μ-Cl)Cl]₂.

Detailed Protocol:

ReagentMolar Eq.Amount
This compound1.01.0 g
Pentamethylcyclopentadiene2.50.84 g
Methanol-50 mL

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 g).[1]

  • Add methanol (50 mL) to the flask and stir the resulting solution.

  • Add pentamethylcyclopentadiene (0.84 g) to the flask.[1]

  • Heat the reaction mixture to reflux and maintain for 24-48 hours, during which a bright orange precipitate will form.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Collect the orange precipitate by vacuum filtration.

  • Wash the solid with cold methanol (3 x 10 mL).[1]

  • Dry the product under vacuum to yield [Ir(Cp*)(μ-Cl)Cl]₂ as an orange powder.

Cyclometalated 2-Phenylpyridine Iridium(III) Dimer, [Ir(ppy)₂(μ-Cl)]₂: A Gateway to Phosphorescent Emitters

The cyclometalated iridium(III) dimer, [Ir(ppy)₂(μ-Cl)]₂, is a pivotal intermediate for the synthesis of a vast number of phosphorescent iridium(III) complexes used in organic light-emitting diodes (OLEDs), bioimaging, and photodynamic therapy.[1] The synthesis involves the reaction of this compound with 2-phenylpyridine in a mixture of 2-ethoxyethanol and water.

Reaction Principle:

This compound is heated with 2-phenylpyridine in a 3:1 mixture of 2-ethoxyethanol and water. The 2-ethoxyethanol acts as both a solvent and a reducing agent for the Ir(IV) center.[1] The Ir(III) intermediate then undergoes a cyclometalation reaction with 2-phenylpyridine to form the stable dimeric product.

Experimental Workflow:

start Start: this compound & 2-Phenylpyridine reflux Reflux in 2-Ethoxyethanol/Water (24h) start->reflux Add 2-Ethoxyethanol/Water precipitate Formation of Yellow Precipitate reflux->precipitate cool Cool to Room Temperature precipitate->cool filter Vacuum Filtration cool->filter wash Wash with Water, Ethanol, and Hexane filter->wash dry Dry Under Vacuum wash->dry product Product: [Ir(ppy)₂(μ-Cl)]₂ dry->product

Caption: Synthetic workflow for [Ir(ppy)₂(μ-Cl)]₂.

Detailed Protocol:

ReagentMolar Eq.Amount
This compound1.01.0 g
2-Phenylpyridine3.01.3 g
2-Ethoxyethanol-30 mL
Water-10 mL

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 g) and 2-phenylpyridine (1.3 g).[1]

  • Add a 3:1 mixture of 2-ethoxyethanol (30 mL) and water (10 mL).

  • Heat the mixture to reflux under a nitrogen atmosphere for 24 hours, during which a yellow precipitate will form.

  • After cooling to room temperature, collect the precipitate by vacuum filtration.

  • Wash the solid sequentially with water, ethanol, and n-hexane.

  • Dry the yellow product under vacuum to obtain [Ir(ppy)₂(μ-Cl)]₂.

From Dimers to Monomers: Cleavage of the Chloride Bridge

The chloro-bridged dimers, [Ir(Cp*)(μ-Cl)Cl]₂ and [Ir(ppy)₂(μ-Cl)]₂, are valuable because the chloride bridges are labile and can be easily cleaved to generate monomeric iridium(III) complexes. This is typically achieved by reacting the dimer with a coordinating ligand (L), such as a phosphine, amine, or another cyclometalating ligand, often in the presence of a silver salt to facilitate chloride abstraction.

General Reaction Scheme:

[Ir(L')₂(μ-Cl)]₂ + 2L → 2 [Ir(L')₂Cl(L)]

This straightforward reaction opens up a vast chemical space for the synthesis of a diverse library of organometallic iridium complexes with tailored electronic and steric properties for specific applications.

Conclusion: A Robust and Versatile Synthetic Platform

This compound serves as a highly effective and accessible precursor for the synthesis of a wide array of organometallic iridium(III) complexes. The key to its utility lies in the facile in situ reduction of the iridium center, which is conveniently achieved using alcoholic solvents. The protocols detailed herein for the synthesis of [Ir(Cp*)(μ-Cl)Cl]₂ and [Ir(ppy)₂(μ-Cl)]₂ provide a robust foundation for researchers to access these critical building blocks. From these dimers, a virtually limitless number of monomeric iridium complexes can be synthesized, paving the way for continued advancements in catalysis, materials science, and drug discovery.

References

  • Wikipedia. (n.d.). Organoiridium chemistry. Retrieved from [Link]

  • Gomez-Benitez, V., et al. (2021). Double Catalytic Activity Unveiled: Synthesis, Characterization, and Catalytic Applications of Iridium Complexes in Transfer Hydrogenation and Photomediated Transformations. ACS Catalysis. Retrieved from [Link]

  • AZoM. (2023). This compound: Catalyst Precursor Powering Technological Frontiers. Retrieved from [Link]

  • Wikipedia. (n.d.). Vaska's complex. Retrieved from [Link]

  • Butt, F. I., et al. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. RSC Advances. Retrieved from [Link]

  • Liu, Z., & Sadler, P. J. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Vaska's complex. Retrieved from [Link]

  • Li, H., et al. (2021). Synthesis and Structural Optimization of Iridium(III) Solvent Complex for Electrochemiluminescence Labeling of Histidine-Rich Protein and Immunoassay Applications for CRP Detection. Molecules. Retrieved from [Link]

  • University of Bristol. (2013). Vaska's Complex - Molecule of the Month. Retrieved from [Link]

  • Liu, Z., & Sadler, P. J. (2014). Organoiridium Complexes: Anticancer Agents and Catalysts. Accounts of Chemical Research. Retrieved from [Link]

  • EPFL Graph Search. (n.d.). Vaska's complex. Retrieved from [Link]

  • Scribd. (n.d.). Handout1 Vaska Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Recent Advancement in the Synthesis of Ir-Based Complexes. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices. MDPI. Retrieved from [Link]

  • MDPI. (2023). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI. Retrieved from [Link]

  • ACS Publications. (2020). Microwave-Accelerated C,N-Cyclometalation as a Route to Chloro-Bridged Iridium(III) Binuclear Precursors of Phosphorescent Materials: Optimization, Synthesis, and Studies of the Iridium(III) Dimer Behavior in Coordinating Solvents. Inorganic Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Synthesis and characterization of new iridium(III) complexes containing the fragment [Cp*IrCl2] and the ligands 2- and 4-aminobenzonitryl and 2. Taylor & Francis Online. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). This compound. Retrieved from [Link]

  • RSC Publishing. (2023). Unexpected reactivity of cyclometalated iridium(III) dimers. Direct synthesis of a mononuclear luminescent complex. RSC Publishing. Retrieved from [Link]

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  • Wikipedia. (n.d.). Pentamethylcyclopentadienyl iridium dichloride dimer. Retrieved from [Link]

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  • ResearchGate. (n.d.). Product Class 6: Organometallic Complexes of Iridium. Retrieved from [Link]

  • PubMed. (2011). Synthesis and coordination chemistry of organoiridium complexes supported by an anionic tridentate ligand. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of new pentamethylcyclopentadienyl iridium hydride complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cp Iridium and Rhodium Complexes Containing Bidentate sp2-N-Donor Ligands and Counter-Anions [CpMCl3]–. Retrieved from [Link]

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Application Notes & Protocols: Safe Handling of Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and disposal of Iridium(IV) chloride hydrate (IrCl₄ · xH₂O) in a laboratory setting. Designed for researchers, scientists, and drug development professionals, these notes move beyond mere procedural lists to instill a deep understanding of the material's properties and associated hazards. By elucidating the causality behind each safety precaution, this guide aims to foster a proactive safety culture and ensure the integrity of both personnel and experimental outcomes.

Introduction: Understanding the Compound

This compound is a dark, crystalline solid that serves as a vital precursor in catalysis and materials science.[1] Its applications are extensive, ranging from the synthesis of iridium oxide nanoparticles for hydrogenating nitrogen heterocycles to the fabrication of electrodes for energy storage systems.[1] However, its utility is accompanied by a specific hazard profile that necessitates rigorous safety protocols. While iridium metal is relatively inert, its compounds, particularly soluble salts like iridium chlorides, are considered more hazardous and require careful handling.[2][3] The hydrated form is hygroscopic, meaning it readily absorbs moisture from the air, which can alter its properties and reactivity.[4]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. This compound is classified with several key hazards that must be respected.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5][6]

  • Skin Irritation (Category 2), H315: Causes skin irritation.[5][6]

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[5][6]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[6]

  • Corrosive to metals (Category 1), H290: May be corrosive to metals.[5]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion.[4] While extensive toxicological data on iridium compounds is not as abundant as for other metals, the available information indicates that soluble iridium salts can cause irritation.[2] The toxicity is highly dependent on the ligands attached to the iridium center.[7]

The "Why" Behind the Hazards: A Mechanistic View
  • Irritation: The irritant properties of iridium chlorides are likely due to their ability to react with moisture on skin, eyes, or in the respiratory tract to form hydrochloric acid, a known irritant. This underscores the critical importance of avoiding dust generation and moisture contact.

  • Hygroscopicity: The compound's affinity for water necessitates storage in a dry, tightly sealed environment.[4] Absorption of atmospheric moisture can not only affect the stoichiometry and reactivity of the compound for experimental purposes but may also exacerbate its irritant properties upon contact.

Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with this compound, a hierarchy of controls must be implemented. This approach prioritizes the most effective safety measures.

HierarchyOfControls cluster_0 Hierarchy of Safety Controls for this compound Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Consider less hazardous precursors if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Substitution->Engineering Most Effective Admin Administrative Controls (SOPs, Training, Designated Areas) Engineering->Admin PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for mitigating risks.

Quantitative Safety Data

ParameterValueSource
GHS Hazard CodesH302, H315, H319, H335, H290[5]
GHS Precautionary CodesP261, P264, P270, P280, P301+P312, P302+P352, P305+P351+P338[8]
Melting Point>350 °C (>662 °F)[6]
Incompatible MaterialsStrong oxidizing agents, acids, alkalis, metal powders, cyanides, carbon monoxide.[4][9][10]
Hazardous DecompositionHydrogen chloride gas, iridium oxides (under fire conditions).[4][10]

Standard Operating Protocols

Adherence to detailed protocols is non-negotiable for ensuring safety. These protocols are designed to be self-validating by incorporating checks and balances at each critical step.

Protocol for Weighing and Handling

Objective: To safely weigh and transfer solid this compound while minimizing exposure and contamination.

Causality: This protocol is designed to contain the fine, irritant powder and prevent inhalation or skin contact. The use of a fume hood is an essential engineering control to capture any airborne particles.[4][11]

Materials:

  • This compound

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles with side shields or a face shield[9]

  • Lab coat

  • Spatula and weigh boat/paper

  • Analytical balance

  • Sealable container for transfer

  • Waste container for contaminated disposables

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, gloves). Ensure the fume hood sash is at the appropriate working height.

  • Work Area Setup: Place the analytical balance inside a certified chemical fume hood or a ventilated balance enclosure.[4] Lay down absorbent bench paper to contain any minor spills.

  • Container Handling: Before opening, gently tap the primary container to settle the contents. This minimizes the aerosolization of fine powder upon opening.

  • Weighing: Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any rapid movements that could create dust.[4][12]

  • Closure: Immediately and securely close the primary container of this compound.

  • Transfer: Carefully transfer the weighed material to your reaction vessel or secondary container, still within the fume hood.

  • Cleanup: Dispose of the used weigh boat and any contaminated paper towels in a designated, sealed hazardous waste container.

  • Decontamination: Wipe the spatula and any affected surfaces within the fume hood with a damp cloth (water), then a dry one. Dispose of cleaning materials as hazardous waste.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after removing gloves.[9]

Storage Protocol

Objective: To store this compound in a manner that preserves its integrity and prevents hazardous reactions.

Causality: Due to its hygroscopic nature and incompatibility with certain materials, proper storage is crucial to prevent degradation and dangerous chemical reactions.[4][9]

Procedure:

  • Container: Always store the compound in its original, tightly sealed container.[4]

  • Atmosphere: Store in a cool, dry, and well-ventilated area.[4][12] A desiccator or a dry box may be used for long-term storage to protect it from moisture.

  • Location: Store away from incompatible materials such as strong bases, cyanides, and oxidizing agents.[13]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms.

Emergency Procedures

Preparedness is key to managing unexpected events. All personnel must be familiar with these procedures.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

  • Skin Contact: Take off immediately all contaminated clothing. Brush off any solid material and then rinse the skin with plenty of soap and water. Seek medical attention if irritation develops or persists.[12]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms occur.[12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[13]

Spill Response Protocol

SpillResponse cluster_spill This compound Spill Response Start Spill Occurs Assess Assess Spill Size & Risk (>10g or outside hood = Major) Start->Assess MinorSpill Minor Spill Procedure Assess->MinorSpill Minor MajorSpill Major Spill Procedure Assess->MajorSpill Major PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) MinorSpill->PPE Evacuate Evacuate Area Alert Supervisor & EHS MajorSpill->Evacuate Report Report Incident Evacuate->Report Contain Gently cover with dry sand or non-combustible absorbent PPE->Contain Collect Sweep or scoop into a labeled hazardous waste container Contain->Collect Clean Wipe area with damp cloth, then dry. Dispose of all materials as hazardous waste. Collect->Clean Clean->Report

Caption: Decision workflow for spill response.

Detailed Steps for a Minor Spill (contained, small quantity):

  • Alert: Alert personnel in the immediate area.

  • Ventilation: Ensure the area is well-ventilated (e.g., inside a fume hood).

  • PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary if dust is airborne.[4]

  • Containment: Do not use water. Gently cover the spill with a dry, inert, non-combustible absorbent material like sand or vermiculite to avoid creating dust.[14]

  • Collection: Carefully sweep or scoop the material and absorbent into a clearly labeled, sealable container for hazardous waste.[4][12] Avoid creating dust during this process.[12]

  • Final Cleaning: Wipe the spill area with a damp cloth, followed by a dry one. Place all cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container according to institutional and local regulations.

Waste Disposal

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams.

  • Container: Collect in a dedicated, clearly labeled, and sealed container.

  • Disposal: Arrange for pickup by the institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[6] Do not flush down the drain.[12]

Conclusion

The safe handling of this compound is paramount for protecting laboratory personnel and ensuring the validity of research. By understanding the chemical principles behind its hazards and rigorously applying the engineering controls, administrative protocols, and personal protective equipment outlined in this guide, researchers can confidently and safely harness the utility of this important compound.

References

  • Vertex AI Search. (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers.
  • ESPI Metals. (n.d.). Iridium Chloride Hydrate Safety Data Sheet.
  • Sigma-Aldrich. (2024). This compound Safety Data Sheet.
  • Colonial Metals, Inc. (2015). Iridium (IV) Chloride Hydrate Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Iridium(IV) oxide.
  • ChemBK. (2024). This compound, Ir.
  • ILO Encyclopaedia of Occupational Health and Safety. (2011). Iridium.
  • ESPI Metals. (n.d.). Iridium Chloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2024). Iridium(IV) chloride Safety Data Sheet.
  • Chemsrc. (2025). This compound Safety Data Sheet.
  • Kascakova, S., et al. (2021). Cytotoxic Organometallic Iridium(III) Complexes. PMC - PubMed Central - NIH.
  • ProChem, Inc. (n.d.). Iridium (IV) Chloride, Ir 57%.
  • Reddit. (2016). What is considered to be a toxic concentration of Iridium?
  • ChemicalBook. (2025). IRIDIUM(IV) CHLORIDE - Safety Data Sheet.
  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures.

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Troubleshooting & Optimization

improving the stability of Iridium(IV) chloride hydrate solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium(IV) Chloride Hydrate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the preparation, storage, and use of these critical reagents. As a versatile precursor for catalysts and advanced materials, ensuring the stability and integrity of your this compound solutions is paramount to achieving reproducible and reliable experimental outcomes.

Introduction: The Challenge of Iridium(IV) Stability

This compound, often represented as IrCl₄·xH₂O, is a cornerstone precursor for a multitude of applications, including homogeneous and heterogeneous catalysis, electrochemistry, and materials science.[1] In solution, the dominant species is typically the hexachloroiridate(IV) anion, [IrCl₆]²⁻. The stability of this complex is critically dependent on the solution's conditions. Two primary degradation pathways compromise the integrity of these solutions:

  • Reduction: The Ir(IV) center is susceptible to reduction to the more kinetically inert Iridium(III) state, forming species like [IrCl₆]³⁻. This process is accelerated in neutral or basic conditions and in the presence of reducing agents.

  • Hydrolysis: In aqueous solutions with insufficient chloride concentration and acidity, the chloride ligands can be displaced by water or hydroxide ions, leading to the formation of various iridium hydroxo- and oxo-species. These can further polymerize and precipitate as iridium oxides (e.g., IrO₂), which are often observed as dark precipitates.

This guide provides practical, field-proven advice to mitigate these degradation pathways and ensure the long-term stability and performance of your iridium solutions.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the use of this compound solutions in a question-and-answer format, providing a logical workflow for diagnosing and resolving problems.

Scenario 1: Inconsistent or Failed Catalytic Activity

Question: My iridium-catalyzed reaction (e.g., hydrogenation, C-H activation) is showing low or no conversion, and I suspect the precursor solution. What should I investigate?

Answer: Low catalytic activity is a frequent consequence of precursor degradation. The catalytically active species often requires iridium in the correct oxidation state and coordination sphere, both of which are compromised upon degradation. A systematic approach is recommended to diagnose the issue.[2]

cluster_solutions Solutions A Low Catalytic Activity Observed B 1. Visually Inspect Solution A->B Start Here C 2. Verify Solution Acidity B->C No visible precipitate or color change E Prepare fresh solution following the recommended protocol. Discard the old solution. B->E Precipitate or color change (e.g., to green/blue) D 3. Spectroscopic Analysis (UV-Vis) C->D pH < 1 (in high M HCl) C->E pH > 2 or low [Cl⁻] D->E Spectrum shows degradation (loss of Ir(IV) peaks)

Caption: A flowchart for troubleshooting low catalytic activity.

In-depth Explanation:

  • Visual Inspection: A healthy, freshly prepared Iridium(IV) chloride solution in concentrated HCl should be a clear, dark brown to black solution.[1] The appearance of a greenish hue can indicate the presence of Ir(III) species. A blue color or the formation of a dark precipitate suggests the formation of iridium oxides.[3][4]

  • Acidity and Chloride Concentration: The stability of the [IrCl₆]²⁻ complex is highly dependent on both a low pH and a high concentration of chloride ions to prevent hydrolysis.[5] Solutions should be prepared in high molarity hydrochloric acid (e.g., >6M HCl, with some commercial standards in 10% HCl).

  • Spectroscopic Verification: UV-Vis spectroscopy is a powerful, non-destructive tool to assess the oxidation state of iridium in solution. The [IrCl₆]²⁻ complex has characteristic absorption bands in the visible region. A significant decrease in the absorbance of these bands or the appearance of new bands can indicate reduction to Ir(III) or other transformations.[6][7]

Scenario 2: Precipitation in the Iridium Solution

Question: A black or dark blue precipitate has formed in my Iridium(IV) chloride solution upon storage. What is it, and is the solution still usable?

Answer: The formation of a precipitate is a clear indicator of significant degradation, most commonly due to hydrolysis. The precipitate is likely a form of hydrated iridium oxide (IrOₓ·nH₂O).

Causality: This occurs when the concentration of hydrochloric acid is too low to maintain the stability of the hexachloroiridate complex. At higher pH, water molecules begin to displace chloride ligands, leading to the formation of insoluble oxide species. This process is often irreversible under standard laboratory conditions.

Recommendation: The solution is no longer quantitatively reliable as the concentration of the active iridium species is unknown and likely non-uniform. It is strongly recommended to discard the solution and prepare a fresh batch following the validated protocol for stable solution preparation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: To maximize shelf life, solutions should be stored in a tightly sealed container (e.g., with a PTFE-lined cap to prevent corrosion) in a cool, dark place. Refrigeration (2-8°C) is recommended for long-term storage. The key is to minimize exposure to light, heat, and air.

ParameterRecommended ConditionRationale
Solvent >6 M Hydrochloric Acid (HCl)High acidity and chloride concentration prevent hydrolysis and stabilize the [IrCl₆]²⁻ complex.[5]
Temperature 2-8°CReduces the rate of degradation reactions.
Light Store in amber bottles or in the darkPrevents potential photochemical decomposition pathways.
Atmosphere Tightly sealed containerMinimizes evaporation of HCl and exposure to atmospheric contaminants.

Q2: What is the expected shelf life of a properly prepared Iridium(IV) chloride solution?

A2: While many suppliers do not provide a specific expiration date for the solid material due to its hygroscopic nature, a properly prepared solution in >6 M HCl, stored under recommended conditions, can be stable for several months. However, it is best practice to visually and, if possible, spectroscopically verify the solution's integrity before critical applications, especially if it has been stored for an extended period.

Q3: Can I use solvents other than hydrochloric acid to dissolve this compound?

A3: While Iridium(IV) chloride is soluble in water and alcohols, these solutions are generally unstable and will rapidly hydrolyze or reduce. For applications requiring the [IrCl₆]²⁻ species, dissolution in concentrated hydrochloric acid is the standard and most reliable method.

Q4: How can I visually assess the quality of my Iridium(IV) chloride solution?

A4: A quick visual check can be very informative.

ObservationPotential MeaningAction Required
Clear, dark brown/black solution Solution is likely in good condition.Proceed with use.
Solution has a greenish tint Possible partial reduction to Ir(III).Use with caution; may not be suitable for all applications.
Solution is blue or contains a dark precipitate Significant hydrolysis to iridium oxides has occurred.[3][4]Discard and prepare a fresh solution.

Part 3: Experimental Protocols & Methodologies

Protocol 1: Preparation of a Stabilized Iridium(IV) Chloride Stock Solution (e.g., 10 mg/mL Ir)

This protocol describes the preparation of a stable stock solution of Iridium(IV) chloride.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Concentrated Hydrochloric Acid (HCl), trace metals grade

  • High-purity deionized water

  • Volumetric flask (Class A)

  • Analytical balance

Procedure:

  • Safety First: Perform all operations in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • Acid Preparation: Prepare a solution of at least 6 M HCl. For a 100 mL final volume, this can be done by carefully adding approximately 50 mL of concentrated HCl (typically ~12 M) to 50 mL of deionized water in the volumetric flask. Always add acid to water. Allow the solution to cool to room temperature.

  • Weighing: Accurately weigh the required amount of this compound. The exact mass will depend on the iridium content of your specific lot, which should be found on the Certificate of Analysis.

  • Dissolution: Carefully add the weighed solid to the HCl solution in the volumetric flask.

  • Mixing: Cap the flask securely and mix by inversion until all the solid has completely dissolved. This may require gentle warming or sonication, but avoid excessive heating.

  • Final Volume: Once dissolved and cooled to room temperature, carefully bring the solution to the final volume with the >6 M HCl solution.

  • Storage: Transfer the solution to a clean, clearly labeled amber glass bottle with a PTFE-lined cap. Store at 2-8°C.

A Start: Prepare >6M HCl Solution B Accurately Weigh This compound A->B C Dissolve Solid in HCl Solution B->C D Bring to Final Volume with >6M HCl C->D E Transfer to Amber Bottle for Storage D->E F Store at 2-8°C in the Dark E->F

Caption: Step-by-step workflow for stable solution preparation.

Protocol 2: UV-Vis Spectroscopic Quality Control of Iridium(IV) Solution

This protocol provides a method to qualitatively and semi-quantitatively assess the stability of your iridium solution by monitoring the characteristic absorbance of the [IrCl₆]²⁻ ion.

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Blank: Use the same batch of >6 M HCl that was used to prepare your iridium solution as the blank reference.

  • Prepare Sample: Dilute a small aliquot of your iridium stock solution with the >6 M HCl to a concentration that gives a maximum absorbance in the range of 0.5 - 1.5 AU.

  • Acquire Spectrum: Scan the sample from 350 nm to 700 nm.

  • Analysis: The spectrum of a stable [IrCl₆]²⁻ solution in 1 M HCl should show characteristic absorption peaks around 435 nm and 490 nm.[6] A decrease in the intensity of these peaks over time indicates degradation. The appearance of peaks characteristic for Ir(III) chloride (around 324 nm and 386 nm) would indicate reduction.[3]

cluster_species Iridium Species in Solution cluster_uvvis Corresponding UV-Vis Signature IrIV [IrCl₆]²⁻ (Stable Ir(IV)) UV_IrIV Absorbance peaks at ~435 nm and ~490 nm IrIV->UV_IrIV corresponds to IrIII [IrCl₆]³⁻ (Reduced Ir(III)) UV_IrIII Absorbance peaks at ~324 nm and ~386 nm IrIII->UV_IrIII corresponds to IrOxide IrOₓ·nH₂O (Hydrolyzed) UV_IrOxide Broad absorbance around 580-600 nm IrOxide->UV_IrOxide corresponds to

Caption: Correlation of iridium species with their UV-Vis signals.

References

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for IrCl 6 2À dissolved in a 1 M HCl solution (–) or in DMSO (----). [Link]

  • ResearchGate. (n.d.). a) UV-Vis spectra of reaction solutions during the course of the reaction; (b) TEM image of colloidal iridium nanoparticles (scale bar: 10 nm) …. [Link]

  • Cherevko, S., et al. (2023). Towards electrochemical iridium recycling in acidic media: effect of the presence of organic molecules and chloride ions. RSC Publishing. [Link]

  • PubMed. (2025). The Mechanism of [IrCl6]2- Complex Transformation in Acetone Solutions Studied by EPR and UV-Vis Spectroscopy. [Link]

  • ResearchGate. (n.d.). Iridium(III) chloride appears pale yellow with absorbance peaks at 324.... [Link]

  • American Elements. (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers. [Link]

  • Petrov, G. V., et al. (n.d.). Aspects of iridium extraction from chloride solutions. Tsvetnye Metally. [Link]

  • ResearchGate. (n.d.). Chemical Insights into the Formation of Colloidal Iridium Nanoparticles from In Situ X-ray Total Scattering: Influence of Precursors and Cations on the Reaction Pathway. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Spontaneous adsorption of iridium chloride complex on oxychloride photocatalysts provides efficient and durable reaction site for water oxidation. [Link]

  • ResearchGate. (n.d.). The Mechanism of [IrCl6]2- Complex Transformation in Acetone Solutions Studied by EPR and UV-Vis Spectroscopy. [Link]

  • ResearchGate. (2025). Platinum(IV), Palladium(II), and Rhodium(III) Recovery from Mixed Acidic Chloride Solutions Using Chelating Ion Exchange Resin Puromet MTS9600. [Link]

  • ASTM International. (n.d.). ASTM Std Practices for General UV-VIS Quantitative Analysis. [Link]

  • Taylor & Francis Online. (2025). Full article: Platinum(IV), Palladium(II), and Rhodium(III) Recovery from Mixed Acidic Chloride Solutions Using Chelating Ion Exchange Resin Puromet MTS9600. [Link]

  • ResearchGate. (n.d.). UV–vis spectra of half‐sandwich iridium complexes 1–4.... [Link]

  • ResearchGate. (n.d.). UV‐vis spectra of iridium complexes 1–4. [Link]

  • ResearchGate. (n.d.). Figure S6. UV/vis absorbance spectra of IrO 2 NPs stabilized with.... [Link]

  • ResearchGate. (n.d.). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. [Link]

  • ResearchGate. (n.d.). Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering. [Link]

  • ResearchGate. (n.d.). UV-vis absorption and photoluminescence spectra of iridium (III) complexes 1-3. [Link]

  • SCM. (2025). UV/Vis spectrum of Ir(ppy)3 — Tutorials 2025.1 documentation. [Link]

  • PubMed. (2017). Visual in vivo degradation of injectable hydrogel by real-time and non-invasive tracking using carbon nanodots as fluorescent indicator. [Link]

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common impurities found in Iridium(IV) chloride hydrate and their effects

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Iridium(IV) Chloride Hydrate (IrCl₄·xH₂O). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its use in sensitive applications. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Critical Role of Purity in Iridium Chemistry

This compound is a pivotal precursor in the synthesis of high-performance catalysts and advanced materials.[1][2] Its applications are vast, ranging from facilitating complex organic transformations to serving as a key component in electrochemical systems like water electrolyzers.[3] However, the efficacy of IrCl₄·xH₂O is profoundly dependent on its purity. Even trace amounts of metallic or non-metallic impurities can lead to catalyst deactivation, altered reaction kinetics, or complete experimental failure.[4][5] This guide will help you identify, understand, and mitigate the effects of these common impurities.

Frequently Asked Questions (FAQs)

Q1: My iridium-catalyzed reaction is sluggish or has failed completely. What are the likely causes related to the IrCl₄·xH₂O precursor?

A1: When an iridium-catalyzed reaction underperforms, the integrity of the iridium precursor is a primary suspect. The most common issues originating from the IrCl₄·xH₂O reagent are:

  • Presence of Metallic Impurities: Other platinum group metals (PGMs) or base metals can interfere with the catalytic cycle.

  • Incorrect Oxidation State: The presence of Iridium(III) species can alter the catalytic activity.

  • Formation of Inactive Iridium Oxides: Hydrolysis of the iridium chloride can lead to the formation of catalytically inactive iridium oxides.

A systematic troubleshooting approach is crucial to pinpoint the exact cause.[5]

Q2: What are the most common metallic impurities in commercial IrCl₄·xH₂O and why are they problematic?

A2: Commercial this compound can contain several types of metallic impurities, which can be broadly categorized as:

  • Other Platinum Group Metals (PGMs): Due to the co-processing of these metals, ruthenium (Ru), rhodium (Rh), and platinum (Pt) are common impurities. These can compete with iridium for ligand coordination or offer alternative, less efficient catalytic pathways, leading to reduced selectivity and yield.[6][7]

  • Base Metals: Iron (Fe), nickel (Ni), and copper (Cu) can be introduced during the manufacturing process. These metals can act as catalyst poisons by irreversibly binding to the iridium center or the ligand, deactivating the catalyst.[8][9][10]

  • Alkali and Alkaline Earth Metals: Sodium (Na), potassium (K), and calcium (Ca) can be present from the use of salts during purification. While often less detrimental than other metallic impurities, they can affect the solubility and stability of the iridium precursor and subsequent catalyst.[11][12]

The table below summarizes the potential effects of these impurities:

Impurity TypeCommon ExamplesPotential Effects on Experimental Outcomes
Platinum Group Metals Ru, Rh, Pt, Pd- Altered catalytic activity and selectivity- Formation of undesired byproducts- Interference with mechanistic studies
Base Metals Fe, Ni, Cu- Catalyst poisoning and deactivation- Unpredictable reaction rates- Inaccurate electrochemical measurements
Alkali/Alkaline Earth Metals Na, K, Ca- Reduced solubility of the iridium precursor- Altered catalyst stability
Q3: How can I determine if my IrCl₄·xH₂O contains significant impurities?

A3: A multi-technique approach is recommended for a comprehensive purity assessment:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These are the gold-standard techniques for quantifying trace metallic impurities with high sensitivity.[13][14][15][16]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique is invaluable for determining the oxidation state of iridium (Ir(IV) vs. Ir(III)) and for detecting the presence of iridium oxides on the surface of the material.[4][5][11]

We provide detailed protocols for sample preparation and analysis using these techniques in the Troubleshooting Guides section.

Q4: I suspect my IrCl₄·xH₂O has hydrolyzed. How does this affect my experiment and how can I confirm it?

A4: this compound is hygroscopic and can hydrolyze, especially if not stored under anhydrous conditions. This hydrolysis can lead to the formation of iridium oxides (IrO₂) or hydrated oxides.[17][18][19] These oxide species are generally less soluble and can be catalytically inactive for many homogeneous catalytic reactions.

You can suspect hydrolysis if you observe:

  • Insolubility: The material does not fully dissolve in the reaction solvent.

  • Color Change: A change from the typical black or dark brown color to a bluish-black powder can indicate the presence of IrO₂.[18]

Confirmation: XPS is the most direct method to confirm the presence of iridium oxides. The binding energy of the Ir 4f core level will shift to higher values in the presence of oxides compared to the chloride.[4][5]

Troubleshooting Guides

Guide 1: Diagnosing Failed or Underperforming Catalytic Reactions

This guide provides a step-by-step workflow to troubleshoot issues with iridium-catalyzed reactions where the IrCl₄·xH₂O precursor is a potential cause.

Caption: Troubleshooting workflow for iridium-catalyzed reactions.

Guide 2: Impact of Iridium Oxidation State Impurities

The presence of Iridium(III) in an Iridium(IV) precursor can significantly impact catalytic reactions. While some catalytic cycles may involve both Ir(III) and Ir(I) or Ir(IV) and Ir(II) intermediates, an incorrect initial oxidation state can hinder the formation of the active catalytic species.

Caption: Effect of Ir(III) impurity on a catalytic cycle requiring an Ir(IV) active species.

Experimental Protocols

Protocol 1: Quantitative Analysis of Trace Metal Impurities by ICP-MS

This protocol outlines the general steps for preparing a sample of IrCl₄·xH₂O for ICP-MS analysis.

Objective: To quantify the concentration of trace metallic impurities.

Materials:

  • This compound sample

  • High-purity (e.g., TraceSELECT™) nitric acid (HNO₃)

  • High-purity hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

  • ICP-MS instrument

Procedure:

  • Sample Digestion:

    • Accurately weigh approximately 10-50 mg of the IrCl₄·xH₂O sample into a clean digestion vessel.

    • Add a mixture of high-purity HCl and HNO₃ (aqua regia) to dissolve the sample. Gentle heating may be required. Safety Note: Work in a fume hood and wear appropriate PPE when handling concentrated acids.

    • Once fully dissolved, carefully heat the solution to near dryness to remove excess acids.

  • Sample Dilution:

    • Re-dissolve the residue in a 2% HNO₃ solution.

    • Quantitatively transfer the solution to a volumetric flask and dilute to a known volume with deionized water. The final iridium concentration should be in the low ppm range to avoid detector saturation.

  • ICP-MS Analysis:

    • Prepare a series of calibration standards for the elements of interest.

    • Analyze the prepared sample solution using the ICP-MS instrument.

    • Quantify the impurity concentrations based on the calibration curves.[8][14][20]

Protocol 2: Assessment of Iridium Oxidation State and Oxide Formation by XPS

This protocol provides a general procedure for analyzing a solid sample of IrCl₄·xH₂O using XPS.

Objective: To determine the surface oxidation state of iridium and detect the presence of iridium oxides.

Materials:

  • This compound sample

  • XPS instrument with a monochromatic Al Kα X-ray source

  • Spatula and sample holder

Procedure:

  • Sample Preparation:

    • Carefully mount a small amount of the powdered IrCl₄·xH₂O sample onto the sample holder. Ensure a flat, representative surface.

  • XPS Analysis:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Ir 4f, Cl 2p, and O 1s regions.

  • Data Analysis:

    • Calibrate the binding energy scale using the adventitious carbon C 1s peak at 284.8 eV.

    • Deconvolute the high-resolution Ir 4f spectrum to identify the contributions from Ir(IV)-Cl, Ir(III)-Cl, and Ir-O species. The binding energies for these species will be distinct.[4][5]

    • Analyze the O 1s spectrum to confirm the presence of metal oxides.[4][5]

References

  • Payne, B. P., et al. (2017). The X-ray photoelectron spectra of Ir, IrO2 and IrCl3 revisited. Surface Science Spectra, 24(1), 011001. [Link]

  • The X-ray photoelectron spectra of Ir, IrO 2 and IrCl 3 revisited. (n.d.). ResearchGate. [Link]

  • This compound: Catalyst Precursor Powering Technological Frontiers. (n.d.). AZoM.com. [Link]

  • CN102408135B - Method for preparing iridous chloride hydrate. (n.d.).
  • The X-ray photoelectron spectra of Ir, IrO2 and IrCl3 revisited -ORCA - Cardiff University. (n.d.). [Link]

  • Assaying Iridium Determination Method. (2018, February 6). 911Metallurgist. [Link]

  • Formation of Iridium(IV) Oxide (IrOX) Films by Electroflocculation. (n.d.). ResearchGate. [Link]

  • CN102408135A - Preparation method of iridium trichloride hydrate. (n.d.).
  • Synthesis and Thermal Decomposition Mechanism Study of a Novel Iridium Precursor. (n.d.). MATEC Web of Conferences. [Link]

  • Iridium(IV) oxide - Wikipedia. (n.d.). [Link]

  • ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference Materials and Ores. (2018, September 1). Spectroscopy Online. [Link]

  • Extraction of iridium(IV) from aqueous solutions using hydrophilic/hydrophobic ionic liquids. (n.d.). [Link]

  • CN103302298A - Method for separating and purifying iridium. (n.d.).
  • Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering: Influence of precursors and cations on the reaction pathway. (n.d.). ResearchGate. [Link]

  • This compound: Catalyst Precursor Powering Technological Frontiers. (n.d.). AZoM.com. [Link]

  • Iridium(III) chloride - Wikipedia. (n.d.). [Link]

  • Determination of Iridium by Graphite Furnace Atomic Absorption Spectrometry After Preconcentration with SEPABEADS®SP825 Resin a. (n.d.). Asian Publication Corporation. [Link]

  • Iridium(IV) oxide - American Chemical Society. (2019, June 10). [Link]

  • Chemical insights on the formation of colloidal iridium nanoparticles from in situ X-ray total scattering. (n.d.). ResearchGate. [Link]

  • ICP-MS for Trace Metal Analysis. (2022, August 3). AZoM.com. [Link]

  • 1.6: ICP-MS for Trace Metal Analysis - Chemistry LibreTexts. (2022, August 28). [Link]

  • Conversion degrees of Ir reduction from IV to III as a function of time... (n.d.). ResearchGate. [Link]

  • The Impact of Metallic Impurities on the Activity-Stability Relationship of Iridium-Based Nanofiber Catalysts for Acidic Water Electrolysis | Request PDF. (n.d.). ResearchGate. [Link]

  • Catalytic Determination of Trace Amounts of Iridium As Chloride Complexes. (n.d.). ResearchGate. [Link]

  • Iridium - Wikipedia. (n.d.). [Link]

  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics | Journal of the American Chemical Society. (n.d.). [Link]

  • Ruthenium(II), rhodium(III) and iridium(III) based effective catalysts for hydrogenation under aerobic conditions. (n.d.). ResearchGate. [Link]

  • High purity iridium thin films depositions using the inorganic IrF 6. (n.d.). ResearchGate. [Link]

  • Precious metals – Determination of gold, silver, platinum, rhodium, and iridium in urine by ICP-SF-MS or ICP-Q-MS. (n.d.). Publisso. [Link]

  • (PDF) Ir-Catalyzed Functionalization of C–H Bonds. (n.d.). ResearchGate. [Link]

  • Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study. (2015, January 2). Semantic Scholar. [Link]

  • Precipitation of Pt, Pd, Rh, and Ru Nanoparticles with Non-Precious Metals from Model and Real Multicomponent Solutions. (2023, July 4). MDPI. [Link]

  • On the growth and water oxidation stability of hydrous iridium oxide. (n.d.). RSC Publishing. [Link]

  • Precipitation of Pt, Pd, Rh, and Ru Nanoparticles with Non-Precious Metals from Model and Real Multicomponent Solutions. (2023, July 4). PubMed. [Link]

  • Impact of Pd-Rh Interaction on the Performance of Three-Way Catalysts. (n.d.). ResearchGate. [Link]

  • Catalytic Enantioselective Functionalizations of C-H Bonds by Chiral Iridium Complexes | Request PDF. (n.d.). ResearchGate. [Link]

  • ACS Catalysis Journal. (n.d.). ACS Publications. [Link]

  • Support Effects on Fe- or Cu-Promoted Ni Catalysts Used in the Catalytic Deoxygenation of Tristearin to Fuel-like Hydrocarbons. (n.d.). MDPI. [Link]

  • Effects of Metallic Impurities in Alkaline Electrolytes on Electro-Oxidation of Water and Alcohol Molecules | Request PDF. (n.d.). ResearchGate. [Link]

  • The physical–chemical properties and electrocatalytic performance of iridium oxide in oxygen evolution. (2011, November 30). Semantic Scholar. [Link]

  • Enhancing the activity and durability of iridium electrocatalyst supported on boron carbide by tuning the chemical state of iridium for oxygen evolution reaction. (n.d.). Semantic Scholar. [Link]

  • Iron-Catalyzed Directed C(sp 2 )–H and C(sp 3 )–H Functionalization with Trimethylaluminum | Request PDF. (n.d.). ResearchGate. [Link]

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preventing the reduction of Iridium(IV) chloride hydrate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-IrCl4-20260113

Version: 1.0

Welcome to the Technical Support Center for Iridium(IV) Chloride Hydrate (IrCl₄·xH₂O). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this versatile catalyst precursor. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reactivity of your this compound, thereby safeguarding the reproducibility and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Common Issues

This section addresses specific problems you may encounter with your this compound, providing step-by-step guidance to identify the root cause and implement corrective actions.

Q1: I recently opened a new bottle of this compound, and it appears clumped and moist rather than a free-flowing powder. Is it still usable?

A1: This is a classic sign of moisture absorption. This compound is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3] This can lead to hydrolysis and a potential reduction of the Iridium(IV) center.

Immediate Actions:

  • Minimize Exposure: Immediately and tightly reseal the container.[2] Wrap the cap's threads with Parafilm® for an extra layer of protection.

  • Assess the Extent: If only the surface layer is affected, you may be able to carefully remove the non-clumped powder from beneath for immediate use in non-sensitive applications. However, for quantitative or highly sensitive catalytic reactions, this is not recommended.

  • Drying (with caution): For mildly affected material, you can attempt to dry the powder under a high vacuum (desiccator with a strong desiccant like P₂O₅) for several hours. Do not heat the material , as this can accelerate decomposition.[4]

Long-Term Prevention:

  • Always store this compound in a desiccator or a glove box with a dry, inert atmosphere (e.g., argon or nitrogen).[2]

  • For frequently used material, consider aliquoting the powder into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock to ambient air.

Q2: The color of my this compound has changed from a dark brown/black to a paler, somewhat olive-green hue. What does this indicate?

A2: A color change from the characteristic dark brown or black of Iridium(IV) chloride to a paler or different shade can be an indicator of a change in the oxidation state of the iridium center, likely a reduction from Ir(IV) to Ir(III). Iridium(III) chloride is known to have a different coloration.[5] This reduction compromises the material's identity and will likely lead to altered reactivity in your experiments.

Root Cause Analysis:

  • Moisture: As discussed in Q1, moisture can facilitate reduction.

  • Contamination: Introduction of reducing agents, even in trace amounts, can cause this change. This could be from a contaminated spatula, weighing paper, or solvent vapors.

  • Light Exposure: While less common for this specific compound, prolonged exposure to high-energy light can sometimes induce redox reactions in sensitive materials.[6]

Recommended Protocol: Verification of Oxidation State

If you have access to analytical instrumentation, you can verify the oxidation state. A simple UV-Vis spectroscopic analysis can be informative. Iridium(III) chloride has distinct absorbance peaks (around 324 nm and 386 nm) that differ from the Iridium(IV) species.[5]

Workflow for Handling Suspected Reduction:

G cluster_0 Troubleshooting Workflow A Observe color change in IrCl4·xH2O B Is the material critical for the experiment? A->B C Discard and use a fresh, unopened bottle. B->C Yes D Consider use in non-critical applications. B->D No E Review storage and handling procedures. C->E D->E F Implement corrective actions (e.g., inert atmosphere storage). E->F

Caption: Decision workflow for handling suspected reduction of this compound.

Q3: My catalytic reaction using this compound is sluggish or has failed completely, even with a fresh bottle. What could be the issue?

A3: Assuming the iridium compound is of good quality, the issue may lie in the experimental setup or the presence of incompatible substances.

Troubleshooting Steps:

  • Incompatible Materials: Iridium(IV) chloride is incompatible with strong oxidizing agents, acids, alkalis, and certain metals.[2][4] Ensure your reaction vessel and other reagents do not fall into these categories.

  • Solvent Purity: The compound is soluble in water, alcohol, and dilute HCl.[1] However, the quality of the solvent is paramount. Ensure you are using anhydrous solvents if your reaction is moisture-sensitive. Some organic solvents may contain impurities that can poison the catalyst.

  • Atmosphere Control: Many iridium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is performed under a properly maintained inert atmosphere.

II. Frequently Asked Questions (FAQs)

Q4: What are the optimal storage conditions for this compound?

A4: The ideal storage conditions are designed to protect the compound from its primary enemies: moisture and air.

ParameterRecommended ConditionRationale
Temperature Room Temperature[1]Avoid elevated temperatures which can promote decomposition.[4]
Atmosphere Inert (Argon or Nitrogen)[2]Prevents reaction with atmospheric oxygen and moisture.
Container Tightly sealed, original container[2]Minimizes exposure to the external environment.
Location Dry, well-ventilated area[3]Further protects against ambient humidity.
Light Protect from direct lightWhile not extremely light-sensitive, it is good practice for all chemicals.[6]

Q5: What is the expected shelf life of this compound?

A5: When stored under the optimal conditions described above, this compound is a stable compound.[2] However, its shelf life is highly dependent on handling practices. Each time the bottle is opened, there is a risk of introducing moisture and air, which can degrade the material over time. For best results, it is recommended to use the product within the timeframe specified by the manufacturer and to visually inspect the material for any changes before each use.

Q6: Are there any specific safety precautions I should take when handling this compound?

A6: Yes, this compound is a hazardous substance and requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2][4]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[2] Avoid creating dust during handling.[2]

  • Health Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[4][7]

  • Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations.[4]

Q7: Can I use this compound directly from the bottle for my catalysis experiments?

A7: For many applications, yes, provided it has been stored correctly and shows no signs of degradation. This compound is a widely used precursor for the synthesis of various iridium catalysts.[8][9] However, for reactions that are highly sensitive to the exact iridium content or oxidation state, it is good practice to:

  • Verify Purity: If possible, analyze a small sample from a new batch to confirm its specifications.

  • Use Fresh Bottles: For critical experiments, using a new, unopened bottle is always the best practice to ensure the highest quality starting material.

By adhering to these guidelines, you can significantly mitigate the risks of degradation and ensure the reliability of your this compound in your research and development activities.

References

  • ChemBK. (2024, April 9). This compound, Ir. [Link]

  • ESPI Metals. (n.d.). Iridium Chloride Safety Data Sheet. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Iridium(III) chloride. [Link]

  • Purdue University Physics Department. (2013, January 1). IRIDIUM (-191, -193) Safety Data Sheet. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • AZoM. (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers. [Link]

  • Prime Scholars. (n.d.). Extraction and separation studies of iridium(III) with 4-(4-methoxy benzylideneimino)-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]

  • National Institutes of Health (NIH). (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • Government of Canada. (2025, December 2). Storage of Metals – Canadian Conservation Institute (CCI) Notes 9/2. [Link]

  • ESPI Metals. (n.d.). Iridium Safety Data Sheet. [Link]

  • University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Google Patents. (n.d.). US20200031684A1 - Method for the reduction of metal halides.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products. [Link]

  • MDPI. (2024, January 3). Recent Advances in Organometallic NIR Iridium(III) Complexes for Detection and Therapy. [Link]

  • ResearchGate. (n.d.). Iridium(III) chloride appears pale yellow with absorbance peaks at 324.... [Link]

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Technical Support Center: Enhancing Catalytic Activity of Iridium(IV) Chloride Hydrate-Derived Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Iridium(IV) Chloride Hydrate-Derived Catalysts. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and unlock the full potential of your iridium-catalyzed reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring robust and reproducible results.

This compound is a versatile precursor for a wide range of powerful catalysts.[1][2][3][4] However, achieving optimal catalytic activity requires careful attention to several factors, from catalyst preparation and activation to understanding potential deactivation pathways. This guide provides in-depth, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues encountered when working with iridium catalysts derived from this compound.

Q1: My iridium-catalyzed reaction is sluggish or failing completely. What are the most common culprits?

A1: Several factors can contribute to low or no catalytic activity. The most common issues include:

  • Improper Catalyst Activation: The active catalytic species may not be forming correctly from the this compound precursor.

  • Catalyst Deactivation: The catalyst may be degrading or being poisoned during the reaction.[5][6]

  • Presence of Impurities: Trace impurities in solvents or reagents can act as potent catalyst poisons.[6]

  • Suboptimal Reaction Conditions: The temperature, pressure, solvent, or base may not be ideal for the specific transformation.

  • Atmospheric Contamination: Many active iridium species are sensitive to air and moisture, necessitating the use of inert atmosphere techniques.[6]

Q2: How do I choose the right ligand to enhance the catalytic activity for my specific reaction?

A2: Ligand selection is crucial for tuning the steric and electronic properties of the iridium center to favor your desired reaction.[7][8][9][10] Consider the following:

  • Electron-Donating Ligands: These can increase the electron density on the iridium center, which can be beneficial for oxidative addition steps.

  • Bulky Ligands: Sterically demanding ligands can promote reductive elimination and prevent catalyst dimerization, which is a common deactivation pathway.[6]

  • Bidentate and Pincer Ligands: These often form more stable complexes, reducing ligand dissociation and catalyst decomposition.

  • Chiral Ligands: For asymmetric catalysis, the choice of a suitable chiral ligand is paramount for achieving high enantioselectivity.

A systematic approach to ligand screening is often the most effective way to identify the optimal ligand for a new transformation.

Q3: Can the support material for my heterogeneous iridium catalyst really make a difference?

A3: Absolutely. For heterogeneous catalysts derived from this compound, the support material plays a critical role in the overall catalytic performance.[11] Key considerations include:

  • Surface Area and Porosity: A high surface area support allows for better dispersion of the iridium nanoparticles, maximizing the number of accessible active sites.[12]

  • Metal-Support Interactions: Strong interactions between the iridium nanoparticles and the support can enhance stability, prevent aggregation (sintering), and even modify the electronic properties of the iridium, boosting its activity.[12][13]

  • Support Composition: The chemical nature of the support (e.g., carbon, metal oxides, polymers) can influence the reaction by, for example, providing acidic or basic sites or by participating in the catalytic cycle.

Troubleshooting Guide: Diagnosing and Resolving Poor Catalytic Performance

This section provides a systematic approach to troubleshooting common issues in iridium-catalyzed reactions.

Issue 1: Low or No Product Formation
Diagnostic Workflow

start Low or No Product Formation check_catalyst Verify Catalyst Integrity (e.g., NMR, IR) start->check_catalyst check_reagents Check Reagent & Solvent Purity (e.g., GC-MS, Karl Fischer) check_catalyst->check_reagents Catalyst OK catalyst_bad Synthesize/Purchase Fresh Catalyst check_catalyst->catalyst_bad Catalyst Degraded check_conditions Review Reaction Conditions (Temp, Pressure, Stoichiometry) check_reagents->check_conditions Reagents Pure reagents_bad Purify/Replace Reagents & Solvents check_reagents->reagents_bad Impurities Detected check_atmosphere Ensure Inert Atmosphere (Glovebox, Schlenk Line) check_conditions->check_atmosphere Conditions Correct conditions_bad Optimize Reaction Conditions check_conditions->conditions_bad Suboptimal Conditions atmosphere_bad Improve Inert Atmosphere Technique check_atmosphere->atmosphere_bad Air/Moisture Contamination

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Solutions
  • Verify Catalyst Integrity:

    • Action: Analyze a sample of the iridium catalyst (fresh and used, if possible) using techniques like NMR, IR, or mass spectrometry.

    • Rationale: This will help determine if the catalyst has decomposed or transformed into an inactive species. Ligand degradation is a common issue.[6]

  • Scrutinize Reagents and Solvents:

    • Action: Ensure all reagents are of the highest possible purity. If necessary, purify solvents and reagents prior to use. For example, remove trace water using molecular sieves or distillation.

    • Rationale: Trace impurities, such as sulfur compounds or other metals, can act as potent catalyst poisons by irreversibly binding to the iridium center.[6][14]

  • Optimize Reaction Conditions:

    • Action: Systematically vary the reaction temperature, pressure, and concentration. A Design of Experiments (DoE) approach can be highly effective here.

    • Rationale: The kinetics of the catalytic cycle are highly dependent on these parameters. Suboptimal conditions can lead to slow turnover or favor side reactions.

  • Ensure a Scrupulously Inert Atmosphere:

    • Action: If your catalyst is air-sensitive, perform all manipulations in a glovebox or using Schlenk line techniques.[6]

    • Rationale: Oxygen and moisture can react with and deactivate many low-valent iridium species.

Issue 2: Catalyst Deactivation Over Time
Common Deactivation Pathways and Solutions
Deactivation PathwayDescriptionMitigation Strategy
Ligand Degradation The organic ligands attached to the iridium center undergo unwanted side reactions.[6]Select more robust ligands or modify reaction conditions (e.g., lower temperature) to minimize degradation.
Dimerization Active monomeric catalyst species combine to form inactive dimers.[6]Employ sterically bulky ligands to disfavor dimerization. Lowering the catalyst concentration can also help.
Poisoning Impurities or reaction byproducts strongly coordinate to the iridium center, blocking the active site.[6][14][15]Purify all reaction components. Add scavengers to remove specific poisons if they are known.
Sintering (Heterogeneous) Metal nanoparticles on a support agglomerate into larger particles, reducing the active surface area.[14]Choose a support with strong metal-support interactions. Avoid excessively high reaction temperatures.
Leaching (Heterogeneous) The active metal species detaches from the support and dissolves into the reaction medium.[14]Improve the anchoring of the iridium species to the support, for example, through stronger chemical bonds.

Strategies for Enhancing Catalytic Activity

Proactively enhancing the catalytic activity of your this compound-derived catalyst can lead to higher yields, faster reactions, and lower catalyst loadings.

Strategic Ligand Modification

The ligands surrounding the iridium atom are primary tools for tuning its catalytic properties.

Ligand Modification Workflow

start Goal: Enhance Catalytic Activity electronic_tuning Electronic Tuning (Electron-donating/-withdrawing groups) start->electronic_tuning steric_tuning Steric Tuning (Bulky substituents) start->steric_tuning chelation Chelation (Bidentate/Pincer ligands) start->chelation outcome Optimized Iridium Catalyst electronic_tuning->outcome Modifies reactivity steric_tuning->outcome Influences selectivity & stability chelation->outcome Increases stability

Caption: Workflow for ligand modification.

  • Rationale: The electronic and steric properties of the ligands directly influence the reactivity and stability of the iridium catalytic center.[7][8][9][10][16] For example, incorporating electron-donating groups into the ligand can enhance the catalytic activity in reactions like transfer hydrogenation.[7][8][9][10]

Judicious Choice of Catalyst Support

For heterogeneous catalysts, the support is not merely an inert scaffold but an active component that can significantly influence performance.

  • Rationale: A well-chosen support can improve the dispersion of iridium nanoparticles, prevent their aggregation, and create beneficial metal-support interactions that enhance catalytic activity and stability.[11][12][13] For instance, using boron carbide as a support has been shown to improve both the activity and durability of iridium catalysts for the oxygen evolution reaction.[13]

Effective Catalyst Activation

The conversion of the this compound precursor to the active catalytic species is a critical step.

Experimental Protocol: In-situ Reduction and Activation

This protocol describes a general method for preparing a supported iridium catalyst from this compound and activating it for a hydrogenation reaction.

  • Preparation of the Catalyst Precursor:

    • Disperse the desired support material (e.g., high-surface-area carbon) in a suitable solvent (e.g., ethylene glycol).

    • Add an aqueous solution of this compound to the support slurry.

    • Stir the mixture for several hours to ensure uniform deposition of the iridium precursor onto the support.

    • Dry the solid material to remove the solvent.

  • Catalyst Reduction (Activation):

    • Place the dried precursor in a tube furnace.

    • Heat the material to a specific temperature (e.g., 200-400°C) under a flow of a reducing gas, typically hydrogen.

    • Maintain this temperature for a set period to ensure complete reduction of the iridium precursor to metallic iridium nanoparticles. The reduction temperature can significantly impact the properties of the final catalyst.[13]

    • Cool the catalyst to room temperature under an inert atmosphere (e.g., argon or nitrogen) before use.

Important Note: The optimal conditions for preparation and activation will vary depending on the specific reaction and desired catalyst properties.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Iridium-Catalyzed Reactions.
  • Benchchem. (n.d.). Troubleshooting low catalytic activity of iridium complexes.
  • Benchchem. (n.d.). Strategies to prevent catalyst deactivation in iridium-palladium systems.
  • Navarro, M., et al. (2017). Enhanced Catalytic Activity of Iridium(III) Complexes by Facile Modification of C,N-Bidentate Chelating Pyridylideneamide Ligands. Inorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of iridium content in boron carbide-supported iridium catalyst on the activity and stability of proton exchange membrane water electrolyzer. Retrieved from [Link]

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  • Kwan, M. H. T., et al. (2020). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization. Tetrahedron. Retrieved from [Link]

  • PMC. (n.d.). Supported Iridium-based Oxygen Evolution Reaction Electrocatalysts - Recent Developments. Retrieved from [Link]

  • Navarro, M., et al. (2017). Enhanced Catalytic Activity of Iridium(III) Complexes by Facile Modification of C,N-Bidentate Chelating Pyridylideneamide Ligands. PubMed. Retrieved from [Link]

  • ACS Publications. (2017). Enhanced Catalytic Activity of Iridium(III) Complexes by Facile Modification of C,N-Bidentate Chelating Pyridylideneamide Ligands. Inorganic Chemistry. Retrieved from [Link]

  • SciSpace. (2017). Enhanced Catalytic Activity of Iridium(III) Complexes by Facile Modification of C,N-Bidentate Chelating Pyridylideneamide Ligands. Retrieved from [Link]

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  • Kyung Hee University. (2021). Enhancing the activity and durability of iridium electrocatalyst supported on boron carbide by tuning the chemical state of iridium for oxygen evolution reaction. Retrieved from [Link]

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Technical Support Center: Expert Guidance on Handling Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Iridium(IV) chloride hydrate. This resource is designed for researchers, scientists, and professionals in drug development who work with this versatile yet challenging compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to handle this hygroscopic material with confidence and precision. This guide is structured in a question-and-answer format to directly address the common challenges and troubleshooting scenarios you may encounter.

Section 1: Understanding the Challenge - The Hygroscopic Nature of this compound

Q1: What does it mean for this compound to be "hygroscopic" and why is this a critical consideration in my experiments?

A1: The term "hygroscopic" describes a substance's tendency to readily absorb moisture from the surrounding atmosphere.[1][2] this compound, a black crystalline solid, is notably hygroscopic.[3][4] This property is not merely a physical characteristic; it has significant implications for the material's integrity and your experimental outcomes.

The consequences of uncontrolled moisture absorption can be severe and multifaceted:

  • Inaccurate Stoichiometry: The chemical formula for this compound is often represented as IrCl₄·xH₂O, indicating a variable number of water molecules.[5] When the compound absorbs atmospheric moisture, the value of 'x' changes, leading to an increase in the overall weight. This directly impacts the accuracy of your measurements when preparing solutions of a specific molarity, as a portion of the weighed mass will be water instead of the iridium compound. This can lead to significant errors in downstream applications where precise catalyst loading is crucial.[6]

  • Physical Alterations: Moisture absorption can cause the fine crystalline powder to clump or cake, making it difficult to handle and accurately weigh.[1][7] In extreme cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.[8]

  • Chemical Degradation: The presence of excess water can facilitate hydrolysis or other degradation pathways, potentially altering the chemical nature of the iridium complex and impacting its catalytic activity or reactivity in your experiments.[8]

To illustrate the cascading effects of improper handling, consider the following workflow:

cluster_storage Improper Storage cluster_weighing Inaccurate Weighing cluster_reaction Compromised Experiment A Exposure to Ambient Humidity B Moisture Absorption A->B leads to C Incorrect Mass Measurement B->C causes D Inaccurate Solution Concentration C->D results in E Poor Reproducibility D->E leads to F Failed Synthesis or Catalysis E->F can cause

Caption: Workflow demonstrating the consequences of improper handling of hygroscopic this compound.

Section 2: Best Practices for Storage and Handling

Q2: How should I properly store this compound to maintain its integrity?

A2: Proper storage is your first line of defense against the detrimental effects of moisture. The primary goal is to minimize the compound's exposure to the atmosphere.

Recommended Storage Conditions:

ParameterRecommendationRationale
Container Tightly sealed, airtight container.[3][4][9]Prevents ingress of atmospheric moisture.
Environment A desiccator or a controlled-humidity cabinet.[10]Maintains a dry environment, actively removing any ambient moisture.
Inert Atmosphere For long-term storage or highly sensitive applications, storing under an inert gas like argon is advisable.[4]Displaces air and moisture, providing the most robust protection.
Temperature Cool, dry place.[4][9]Reduces the rate of potential degradation reactions.
Q3: What is the recommended procedure for weighing this compound?

A3: Weighing is a critical step where the compound is most vulnerable to moisture absorption. The key is to work efficiently and in a controlled environment.

Step-by-Step Weighing Protocol:

  • Prepare Your Workspace: If possible, perform the weighing in a glove box with a controlled inert atmosphere. If a glove box is unavailable, use a balance in a low-humidity, draft-free room.

  • Equilibrate the Container: Allow the sealed container of this compound to come to room temperature before opening. This prevents condensation of moisture from the air onto the cold powder.

  • Minimize Exposure Time: Have all necessary tools (spatulas, weigh boats) ready. Open the container for the shortest possible time, quickly retrieve the desired amount, and immediately and tightly reseal the container.[1]

  • Use a Dry Weighing Vessel: Ensure your weigh boat or vial is clean and dry.

  • Record the Mass Promptly: Hygroscopic materials will gain weight as they absorb moisture. Record the mass as soon as the balance reading stabilizes.

Q4: I don't have access to a glove box. What are my best alternatives for handling this compound?

A4: While a glove box is ideal, you can still achieve reliable results with careful technique.

  • Glove Bags: These are a more economical alternative to a glove box and can provide a temporary inert atmosphere.

  • Desiccator Technique: You can perform quick manipulations within a desiccator that has been purged with an inert gas.

  • Rapid Weighing in a Controlled Space: If the above are not options, designate a low-traffic area of the lab. Minimize drafts by closing sashes and doors. Work quickly and efficiently to reduce exposure time.

Section 3: Troubleshooting and FAQs

Q5: My this compound has formed clumps. Can I still use it?

A5: Clumped material is a clear indication of moisture absorption.[1] While you may be able to break up the clumps with a clean, dry spatula, the material's stoichiometry is now compromised. For applications requiring high precision, it is strongly recommended to use a fresh, unopened container of the reagent. If you must use the clumped material, be aware that your results may have a higher degree of error and poor reproducibility.

Q6: I am having trouble dissolving this compound. What could be the issue?

A6: this compound is generally soluble in water, alcohol, and dilute hydrochloric acid.[11] If you are experiencing solubility issues, consider the following:

  • Solvent Quality: Ensure you are using high-purity, anhydrous solvents where appropriate for your reaction.

  • Potential Degradation: If the material has been improperly stored, it may have undergone chemical changes that affect its solubility.

  • Anhydrous vs. Hydrated Form: Anhydrous iridium chloride is known to be insoluble in water, so it's crucial to ensure you are using the hydrated form for aqueous solutions.[12]

Dissolution Protocol:

  • Add the appropriate solvent to a clean, dry flask.

  • While stirring, slowly add the weighed this compound.

  • If necessary, gentle heating can be applied to aid dissolution, but be mindful of the thermal stability of your iridium complex and solvent.

The following diagram illustrates the decision-making process when encountering issues with your this compound:

cluster_problem Troubleshooting cluster_solution Recommended Action A Observe Clumping or Caking C Indicates Moisture Contamination A->C B Difficulty Dissolving E Check Solvent Purity B->E F Verify Correct Hydrated Form B->F G Consult Safety Data Sheet for Compatibility B->G D Use Fresh Reagent for Quantitative Work C->D

Caption: Troubleshooting guide for common issues with this compound.

Q7: What are the primary safety hazards associated with this compound?

A7: this compound is a hazardous substance and requires appropriate personal protective equipment (PPE) and handling procedures. Key hazards include:

  • Harmful if swallowed.[2][3][13]

  • Causes skin irritation.[3][9][13]

  • Causes serious eye irritation.[3][9][13]

  • May cause respiratory irritation.[3][14]

Always consult the Safety Data Sheet (SDS) for your specific product before use.[2][3][9] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[9] Work in a well-ventilated area or a fume hood to avoid inhaling the dust.[4][9]

References
  • American Elements. (n.d.). This compound: Catalyst Precursor Powering Technological Frontiers. Retrieved from [Link]

  • ChemBK. (2024, April 9). This compound, Ir - Physico-chemical Properties. Retrieved from [https://www.chembk.com/en/chem/Iridium(IV) Chloride Hydrate, Ir]([Link] Chloride Hydrate, Ir)

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ESPI Metals. (n.d.). Iridium Chloride Safety Data Sheet. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Chemsrc. (2025, August 25). iridium(iv) chloride | CAS#:207399-11-9. Retrieved from [Link]

  • LabRepCo. (2026, January 6). Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. Retrieved from [Link]

  • Tandfonline. (n.d.). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved from [Link]

  • ESPI Metals. (n.d.). Iridium Chloride Hydrate Safety Data Sheet. Retrieved from [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Iridium. Retrieved from [Link]

  • Reddit. (2020, October 18). Making Hydrated Iridium Chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). CN112357979A - Method for directly preparing chloro-iridic acid from iridium-containing waste material.
  • Phoenix Refining. (2025, July 10). Process for Iridium Using “Dry Aqua Regia”. Retrieved from [Link]

  • Google Patents. (2015, January 29). Method of bulk iridium dissolution in hydrochloric acid media.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved from [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on the analytical techniques for characterizing Iridium(IV) chloride hydrate (IrCl₄·xH₂O). As a crucial precursor for catalysts in advanced energy systems and organic synthesis, verifying its identity, purity, oxidation state, and hydration level is paramount for reproducible and successful research.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and execute the most appropriate analytical strategy.

The inherent variability in the number of water molecules ('x') and the potential for mixed oxidation states make the characterization of this compound non-trivial.[1] A multi-faceted approach is not just recommended; it is essential for a complete and accurate picture. This guide will compare and contrast the core techniques required to build a comprehensive analytical profile of your material.

Verifying the Oxidation State: X-ray Photoelectron Spectroscopy (XPS)

The most critical parameter to confirm is the +4 oxidation state of iridium. XPS is the premier surface-sensitive technique for this purpose, as it provides direct information about the elemental composition and chemical states of the atoms within the first few nanometers of the material's surface.[3][4]

Expertise & Causality: The choice of XPS is driven by its ability to probe the core-level electron binding energies, which are uniquely sensitive to the local chemical environment and oxidation state of an element. For iridium, we focus on the Ir 4f orbital. The binding energy of the Ir 4f electrons will shift depending on whether the iridium is in a metallic (Ir⁰), Ir(III), or Ir(IV) state. Typically, a higher positive oxidation state results in a higher binding energy due to increased electrostatic attraction between the nucleus and the remaining electrons.[5]

Comparative Data: Expected Binding Energies for Iridium Species
Iridium SpeciesIr 4f₇/₂ Binding Energy (eV)Source(s)
Ir(III)~62.0 eV[6]
Ir(IV)~62.5 - 63.0 eV[6]
Ir(VI)~63.0 - 64.0 eV[6]

Note: Absolute values can vary slightly based on instrument calibration and sample charging. It is the relative shift that is most informative.

Experimental Protocol: XPS Analysis
  • Sample Preparation:

    • Carefully mount a small amount of the powdered this compound onto a sample holder using high-vacuum compatible carbon tape.

    • Gently press the powder to ensure a flat, uniform surface. Causality: A flat surface prevents shadowing effects and ensures consistent analysis across the sample.

    • Insert the sample into the instrument's introduction chamber and allow it to degas until the pressure is suitable for transfer to the main analysis chamber (<10⁻⁸ mbar).

  • Instrument Setup:

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source. Causality: Monochromatic sources provide higher energy resolution, which is critical for deconvoluting closely spaced chemical states.

    • Calibrate the energy scale by setting the adventitious Carbon 1s peak to 284.8 eV. This is a self-validating step to correct for any surface charging.

    • Perform a survey scan (0-1100 eV) to identify all elements present on the surface.

  • High-Resolution Scans:

    • Acquire high-resolution spectra for the Ir 4f, Cl 2p, O 1s, and C 1s regions.

    • Use a pass energy of 20-40 eV for high-resolution scans to maximize spectral detail.

  • Data Analysis:

    • Perform peak fitting and deconvolution on the high-resolution Ir 4f spectrum. The Ir 4f signal will be a doublet (4f₇/₂ and 4f₅/₂) with a characteristic spin-orbit splitting and area ratio.

    • Identify the binding energy of the main Ir 4f₇/₂ peak and compare it to reference values to confirm the Ir(IV) oxidation state.[6] The presence of a shoulder or a distinct peak at lower binding energy (~62.0 eV) may indicate contamination with Iridium(III) chloride.[6]

Quantifying Water Content: Thermogravimetric Analysis (TGA)

The "hydrate" portion of the name indicates the presence of water molecules, but the exact stoichiometry (the 'x' in IrCl₄·xH₂O) is variable. TGA is the definitive method for quantifying this water content by precisely measuring the change in mass of the sample as it is heated in a controlled atmosphere.[7][8]

Expertise & Causality: TGA provides a direct, quantitative measure of mass loss events. For a hydrate, the initial mass loss at relatively low temperatures (< 200°C) corresponds to the desorption and vaporization of water molecules.[9] Subsequent mass loss events at higher temperatures indicate decomposition of the anhydrous salt.[7][10] By measuring the percentage of mass lost in the first step, we can back-calculate the number of moles of water per mole of IrCl₄.

Experimental Protocol: TGA Analysis
  • Instrument Setup:

    • Use a high-purity, inert gas such as nitrogen or argon with a constant flow rate (e.g., 20-50 mL/min). Causality: An inert atmosphere prevents oxidative side reactions that could interfere with the analysis.

    • Calibrate the instrument for mass and temperature using certified reference materials.

  • Sample Preparation:

    • Place 5-10 mg of the this compound into a ceramic or platinum TGA pan. Causality: This sample size is large enough to be representative but small enough to ensure uniform heating.

    • Record the initial mass precisely.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of ~30°C.

    • Heat the sample from 30°C to 800°C at a linear heating rate of 10°C/min. Causality: A 10°C/min rate is a standard practice that provides a good balance between resolution of thermal events and experiment time.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature.

    • Identify the first significant mass loss step, which corresponds to the loss of water. This typically occurs between 50°C and 200°C.[9]

    • Use the instrument's software to calculate the percentage mass loss for this step.

    • Calculate 'x' using the following formula:

      • % Mass Loss = (x * M_H₂O) / (M_IrCl₄ + x * M_H₂O) * 100

      • Where M_H₂O is the molar mass of water (~18.015 g/mol ) and M_IrCl₄ is the molar mass of anhydrous Iridium(IV) chloride (~334.03 g/mol ).[11]

Workflow for TGA Data Interpretation

TGA_Workflow start Start TGA Experiment heat Heat Sample (30°C to 800°C) start->heat record Record Mass vs. Temp heat->record analyze Analyze Thermogram record->analyze step1 Identify Step 1 (50-200°C) analyze->step1 Low Temp Event step2 Identify Step 2 (>350°C) analyze->step2 High Temp Event calc_x Calculate 'x' (Water Molecules) step1->calc_x decomp Anhydrous IrCl₄ Decomposition step2->decomp end Final Report calc_x->end decomp->end

Caption: Workflow for analyzing TGA data of this compound.

Assessing Purity: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

To ensure the material is suitable for high-sensitivity applications like catalysis, it is critical to determine its elemental purity and quantify any trace metal contaminants. ICP-MS is the gold standard for this task due to its exceptional sensitivity (parts-per-billion or even parts-per-trillion detection limits) and specificity.[12][13]

Expertise & Causality: ICP-MS is chosen over other elemental analysis techniques (like Atomic Absorption) because of its ability to measure a wide range of elements simultaneously with very high sensitivity. This is crucial for identifying unknown trace contaminants. The technique involves digesting the sample into a liquid, nebulizing it into an argon plasma (~6000-10,000 K) to ionize the atoms, and then separating and counting the ions based on their mass-to-charge ratio.[14]

Experimental Protocol: ICP-MS Analysis
  • Sample Preparation (Digestion):

    • Accurately weigh approximately 10-20 mg of the this compound into a clean Teflon digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (i.e., aqua regia). Causality: Aqua regia is a powerful oxidizing agent capable of dissolving noble metals like iridium, ensuring all analytes are in solution.[15]

    • Seal the vessel and heat it in a microwave digestion system. A typical program involves ramping to ~200°C and holding for 20-30 minutes.

    • After cooling, carefully open the vessel and dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. A dilution factor of ~2500-5000 is common.

  • Instrument Setup & Calibration:

    • Calibrate the ICP-MS using a series of multi-element standards of known concentrations that cover the expected range of the analytes.

    • Include an internal standard (e.g., Rhodium, Rhenium) in all samples, blanks, and standards to correct for instrumental drift and matrix effects. This is a key self-validating step.

  • Data Acquisition:

    • Analyze a blank (diluted aqua regia) to establish the background signal.

    • Analyze the prepared sample solution. The instrument will measure the ion counts for iridium (isotopes ¹⁹¹Ir and ¹⁹³Ir) and a suite of other potential metallic impurities (e.g., Pt, Ru, Os, Fe, Ni, Cu).[14]

  • Data Analysis:

    • The instrument software will use the calibration curve to convert ion counts into concentrations (e.g., in µg/L) in the solution.

    • Calculate the concentration of iridium and any impurities in the original solid sample, accounting for the initial mass and final dilution volume.

    • Purity is typically reported as the weight percentage of iridium in the solid.

Comparative Summary of Analytical Techniques
TechniqueInformation ProvidedSensitivitySample PrepKey Advantage
XPS Iridium oxidation state, surface elemental compositionHigh (surface)Minimal (solid)Directly confirms the crucial Ir(IV) state.[16]
TGA Quantitative water content, thermal stabilityHigh (mass change)Minimal (solid)The most accurate way to determine 'x' in xH₂O.[7]
ICP-MS Bulk elemental purity, trace metal impuritiesExtremely High (ppb-ppt)Extensive (digestion)Unmatched sensitivity for verifying purity and detecting contaminants.[12][13]
XRD Crystalline structure, phase identificationModerateMinimal (powder)Confirms the crystalline nature of the material.[17]
FTIR Presence of water (O-H stretch), Ir-Cl bondsModerateMinimal (solid)Quick, qualitative confirmation of hydrate presence.[18]

Supporting Structural & Vibrational Analysis

While XPS, TGA, and ICP-MS provide the core data, X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) offer valuable supporting information.

  • X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of the material.[17] A well-defined diffraction pattern confirms that the material is crystalline and not amorphous. The pattern can be compared to database entries to confirm the crystal phase. For a hydrate, the presence of water molecules within the lattice influences the diffraction pattern.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a rapid and simple method to qualitatively confirm the presence of water. The spectrum of a hydrated sample will show a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the water molecules.[18] Additional peaks in the far-IR region can be assigned to Ir-Cl vibrations.

Decision-Making Workflow for Characterization

This diagram outlines a logical workflow for a comprehensive analysis of this compound.

Characterization_Workflow cluster_core Core Characterization cluster_support Supporting Analysis start Iridium(IV) Chloride Hydrate Sample q1 What is the Oxidation State? start->q1 q2 What is the Water Content? start->q2 q3 What is the Elemental Purity? start->q3 xps Run XPS Analysis q1->xps tga Run TGA Analysis q2->tga icpms Run ICP-MS Analysis q3->icpms q4 Is it Crystalline? xps->q4 tga->q4 icpms->q4 xrd Run XRD Analysis q4->xrd q5 Confirm Hydrate Qualitatively? ftir Run FTIR Analysis q5->ftir xrd->q5 report Comprehensive Analysis Report ftir->report

Caption: A logical workflow for the comprehensive characterization of IrCl₄·xH₂O.

Conclusion

The thorough characterization of this compound is a multi-step process that cannot be accomplished with a single technique. By logically combining the definitive oxidation state information from XPS , the quantitative hydration data from TGA , and the high-sensitivity purity assessment from ICP-MS , a researcher can be confident in the quality and identity of their starting material. Supporting techniques like XRD and FTIR further solidify this analytical foundation. This integrated approach ensures reproducibility and provides the authoritative grounding necessary for high-impact research and development.

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A Senior Application Scientist's Guide to Iridium Catalysis: Comparing the Efficiency of Iridium(IV) and Iridium(III) Chloride Precursors

Author: BenchChem Technical Support Team. Date: January 2026

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To researchers, scientists, and drug development professionals, the selection of a catalyst precursor is a critical decision that dictates the efficiency, selectivity, and economic viability of a chemical transformation. Within the versatile field of iridium catalysis, two common starting materials frequently present themselves: Iridium(IV) chloride hydrate (IrCl₄·xH₂O) and Iridium(III) chloride (IrCl₃·xH₂O). While separated by a single oxidation state, their practical applications and catalytic efficiencies can diverge significantly depending on the target reaction. This guide provides an in-depth, objective comparison of these two precursors, supported by experimental insights, to empower informed decision-making in your research.

Fundamental Properties: A Tale of Two Oxidation States

At first glance, the two compounds are simple inorganic salts. However, their electronic structure and stability are fundamentally different, which has profound implications for their use as catalyst precursors.

PropertyThis compoundIridium(III) Chloride Hydrate
Formula IrCl₄·xH₂OIrCl₃·xH₂O
Iridium Oxidation State +4+3
Appearance Black crystalline solid[1][2]Dark green to black hygroscopic solid[3]
Common Use Precursor for electrocatalysts and nanoparticles[1]Precursor for homogeneous organometallic complexes[3][4]
Key Characteristic Higher oxidation state, often used for oxidative catalysis or requires in situ reduction.More common starting point for classic organometallic synthesis (e.g., Vaska's complex)[3]

The most crucial distinction lies in the oxidation state. Iridium(III) is in a d⁶ electronic configuration, a stable state that readily participates in foundational organometallic steps like oxidative addition to form Ir(V) or reductive elimination from an Ir(III) intermediate.[5] Conversely, Iridium(IV) (d⁵) is already in a higher oxidation state, making it a suitable precursor for demanding oxidative processes or for conversion into iridium oxide materials.

The Precursor Principle: The True Catalyst is Formed In Situ

A pivotal concept in this comparison is that neither IrCl₄ nor IrCl₃ is typically the active catalytic species in a reaction. They are precursors that are converted in situ into the true, catalytically active complex. The choice between them is therefore often a matter of synthetic convenience and compatibility with the reaction conditions needed to generate the active catalyst.

For many catalytic cycles, particularly in hydrogenation and transfer hydrogenation, the active species are often Ir(I) or Ir(III) complexes.[5][6] When starting with IrCl₄·xH₂O, a reduction step is necessary to enter the catalytic cycle. This can occur in the presence of a reducing agent (like a solvent alcohol or a hydride source) or other reaction components.

G cluster_0 Catalyst Activation cluster_1 Catalytic Cycle IrCl4 This compound Active_Ir_III Active Ir(III) Species IrCl4->Active_Ir_III Reduction IrCl3 Iridium(III) Chloride Hydrate IrCl3->Active_Ir_III Active_Ir_I Active Ir(I) Species IrCl3->Active_Ir_I Reduction / Ligand Exchange Active_Ir_III->Active_Ir_I Reduction / Ligand Exchange Cycle Main Catalytic Cycle (e.g., Hydrogenation) Active_Ir_III->Cycle Active_Ir_I->Cycle Cycle->Cycle G cluster_0 Preparation cluster_1 Reaction Setup (Parallel Reactions) cluster_2 Execution & Monitoring cluster_3 Analysis A Prepare Stock Solutions: 1. Acetophenone in 2-propanol 2. Base (e.g., KOH) in 2-propanol 3. IrCl₃·xH₂O in 2-propanol 4. IrCl₄·xH₂O in 2-propanol B1 Reaction A: To inert-atmosphere vial, add Acetophenone solution, Base solution, and IrCl₃·xH₂O solution. A->B1 B2 Reaction B: To inert-atmosphere vial, add Acetophenone solution, Base solution, and IrCl₄·xH₂O solution. A->B2 C Heat both reactions to 80°C with stirring. B1->C B2->C D Take timed aliquots from each reaction (e.g., t = 5, 15, 30, 60, 120 min). C->D E Quench aliquots (e.g., with dilute HCl) and extract with ethyl acetate. D->E F Analyze organic extracts by GC or GC-MS to determine conversion of acetophenone to 1-phenylethanol. E->F G Plot % Conversion vs. Time for each catalyst. Calculate initial Turn-Over Frequency (TOF). F->G

Fig 2. Workflow for comparing catalyst precursors.
Detailed Step-by-Step Methodology:
  • Reagent Preparation :

    • Prepare a 0.5 M stock solution of acetophenone in anhydrous 2-propanol.

    • Prepare a 0.1 M stock solution of potassium hydroxide (KOH) in anhydrous 2-propanol.

    • Accurately weigh IrCl₃·xH₂O and IrCl₄·xH₂O into separate vials and dissolve in anhydrous 2-propanol to create 5.0 mM stock solutions. Note: Gentle warming may be required for dissolution.

  • Reaction Setup :

    • To two separate oven-dried reaction vials equipped with stir bars, add the reagents in the following order under an inert atmosphere (e.g., Argon or Nitrogen).

    • Vial A (IrCl₃) : 2.0 mL of acetophenone solution (1.0 mmol), 0.2 mL of KOH solution (0.02 mmol), and 0.2 mL of the IrCl₃ solution (0.001 mmol, 0.1 mol%).

    • Vial B (IrCl₄) : 2.0 mL of acetophenone solution (1.0 mmol), 0.2 mL of KOH solution (0.02 mmol), and 0.2 mL of the IrCl₄ solution (0.001 mmol, 0.1 mol%).

    • Seal the vials with screw caps containing PTFE septa.

  • Reaction Execution :

    • Place both vials into a pre-heated aluminum block on a stirrer hotplate set to 80 °C.

    • Begin stirring at a consistent rate (e.g., 500 RPM).

  • Sampling and Analysis :

    • At designated time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (~20 µL) from each vial using a syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of 0.1 M HCl and 1 mL of ethyl acetate containing an internal standard (e.g., dodecane).

    • Vortex the quench vial thoroughly, allow the layers to separate, and analyze the organic layer by Gas Chromatography (GC) or GC-MS.

    • Calculate the conversion by comparing the peak area of the product (1-phenylethanol) to the starting material (acetophenone), corrected by the internal standard.

This protocol allows for a direct, side-by-side comparison of the rate at which each precursor forms an active catalyst and drives the reaction to completion under identical conditions.

Conclusion and Expert Recommendation

The choice between this compound and Iridium(III) chloride is not a matter of universal superiority but of strategic selection based on the desired catalytic outcome.

  • This compound is the premier choice when the goal is to synthesize heterogeneous or electrocatalytic materials , especially iridium oxides for oxidative processes like the Oxygen Evolution Reaction. Its higher oxidation state provides a more direct synthetic route to these materials.

  • Iridium(III) Chloride Hydrate remains the foundational workhorse for synthesizing a vast and diverse range of homogeneous organometallic catalysts . For classic transformations like hydrogenation, transfer hydrogenation, and C-H functionalization, IrCl₃ is the most common, reliable, and direct precursor to the active molecular species.

For drug development professionals and organic chemists focused on solution-phase synthesis, Iridium(III) chloride will be the more frequent and logical starting point . For materials scientists and electrochemists, This compound is an indispensable precursor for creating high-performance catalytic materials. Understanding this distinction is key to leveraging the full potential of iridium catalysis in your work.

References
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A Researcher's Guide to the Accurate Determination of Iridium Content in Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of catalysis, materials science, and pharmaceutical development, the precise iridium content of precursor materials like Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is of paramount importance. The stoichiometry of this hygroscopic compound, particularly its variable water of hydration, necessitates rigorous analytical validation to ensure the accuracy of experimental results and the quality of final products. This guide provides an in-depth comparison of established analytical techniques for the quantification of iridium in this compound, offering researchers the insights needed to select the most appropriate method for their specific requirements.

The Critical Need for Accurate Iridium Quantification

This compound serves as a vital starting material for the synthesis of a wide array of iridium-based catalysts and advanced materials. The catalytic activity, electrochemical properties, and overall performance of these materials are directly proportional to the iridium loading. An inaccurate assessment of the iridium content in the precursor can lead to significant errors in catalyst preparation, irreproducible experimental outcomes, and ultimately, the failure of research and development objectives. This guide will explore and compare four principal methods for iridium content validation: Gravimetric Analysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Thermogravimetric Analysis (TGA), and Volumetric Titration.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique depends on a multitude of factors, including the required accuracy and precision, available instrumentation, sample throughput, and the specific nature of the sample matrix. Below is a comparative overview of the four methods discussed in this guide.

Parameter Gravimetric Analysis ICP-OES Thermogravimetric Analysis (TGA) Volumetric Titration
Principle Precipitation of a stable, weighable iridium compound or reduction to pure iridium metal.Measurement of atomic emission from excited iridium atoms in a high-temperature plasma.Measurement of mass loss upon heating to determine water content and residual iridium oxide/metal.Titration of an iridium species with a standardized titrant to a detectable endpoint.
Typical Accuracy Excellent (<0.2% relative error)Excellent (<0.5% relative error with proper standards)Good (0.5-2% relative error)Good (0.5-2% relative error)
Typical Precision Excellent (<0.1% RSD)Excellent (<1% RSD)Good (1-3% RSD)Good (1-3% RSD)
Detection Limit High (mg range)Very Low (ppb range)Not applicable for content validationModerate (mg range)
Analysis Time Long (days)Moderate (hours)Short (1-2 hours)Moderate (hours)
Throughput LowHighHighModerate
Instrumentation Cost LowHighModerateLow
Key Advantages Absolute method, high accuracy and precision.High sensitivity, multi-element capability.Rapid, provides information on hydration.Low cost, simple instrumentation.
Key Disadvantages Time-consuming, requires skilled operator.Requires careful sample preparation and expensive instrumentation.Indirect measurement of iridium, assumes stable final product.Less accurate than gravimetric or ICP-OES, potential for interferences.

In-Depth Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for each of the discussed analytical techniques, grounded in established chemical principles.

Gravimetric Analysis via Hydrogen Reduction

Gravimetric analysis is a classical and highly accurate method that relies on the conversion of the analyte into a pure and stable form that can be weighed. For iridium, this is typically achieved by reducing the iridium salt to its metallic form.

Causality Behind Experimental Choices: The choice of hydrogen as a reducing agent is due to its efficacy in reducing iridium chlorides to the elemental metal at elevated temperatures, leaving behind no solid residues that would interfere with the final weight measurement. The use of a porcelain crucible is essential as it is chemically inert and can withstand the high temperatures required for ignition and reduction.

Experimental Workflow for Gravimetric Analysis

Caption: Workflow for Gravimetric Determination of Iridium.

Step-by-Step Protocol:

  • Crucible Preparation: Heat a clean porcelain crucible to 800 °C for 1 hour, cool in a desiccator, and weigh accurately. Repeat until a constant weight is obtained.

  • Sample Weighing: Accurately weigh approximately 0.5 g of the this compound into the tared porcelain crucible.

  • Initial Decomposition: Gently heat the crucible over a Bunsen burner in a fume hood to slowly drive off the water of hydration and volatile chlorides. This prevents spattering and sample loss.

  • Hydrogen Reduction: Place the crucible in a tube furnace. Purge the furnace with an inert gas (e.g., argon) before introducing a steady flow of hydrogen gas.

  • Heating Program: Heat the furnace to 800 °C and maintain this temperature for 2 hours to ensure complete reduction of the iridium salt to metallic iridium.

  • Cooling: Allow the furnace to cool to room temperature under the hydrogen atmosphere to prevent re-oxidation of the hot iridium metal.

  • Weighing: Once cooled, switch the gas flow back to an inert gas, remove the crucible, and weigh it accurately.

  • Constant Weight: Repeat the heating, cooling, and weighing cycle until a constant weight is achieved (typically within 0.2 mg).

  • Calculation: The percentage of iridium is calculated as:

    % Ir = (Weight of metallic iridium / Initial weight of sample) x 100

Self-Validation: The process of heating to a constant weight is a self-validating step, ensuring that the reduction is complete.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for elemental analysis that offers high sensitivity and throughput. The method involves introducing a sample solution into a high-temperature plasma, which excites the atoms of the analyte. The excited atoms then emit light at characteristic wavelengths, and the intensity of this light is proportional to the concentration of the element in the sample.

Causality Behind Experimental Choices: The dissolution of iridium compounds can be challenging. A mixture of hydrochloric acid and an oxidizing agent like hydrogen peroxide is often used to ensure complete dissolution and prevent the formation of insoluble iridium oxides.[1] The use of a certified iridium standard solution is crucial for accurate calibration of the instrument.

Experimental Workflow for ICP-OES Analysis

Caption: Workflow for TGA Determination of Iridium Content.

Step-by-Step Protocol:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a tared TGA crucible (e.g., alumina or platinum).

  • TGA Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

    • Heat the sample from room temperature to approximately 1000 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • The resulting TGA curve will show distinct mass loss steps. The initial mass loss at lower temperatures (typically below 200 °C) corresponds to the loss of water of hydration.

    • Further mass loss at higher temperatures corresponds to the decomposition of the iridium chloride.

    • The final plateau represents the mass of the stable residue, which is typically metallic iridium when heated to a high enough temperature in an inert atmosphere.

  • Calculation:

    • From the TGA curve, determine the initial mass of the sample and the final residual mass of iridium.

    • The percentage of iridium is calculated as:

      % Ir = (Final residual mass / Initial sample mass) x 100

Self-Validation: The presence of distinct and well-defined plateaus in the TGA curve indicates that stable intermediates and a stable final product are formed, which validates the interpretation of the mass loss steps.

Volumetric Titration

Volumetric titration offers a simpler and less expensive alternative to gravimetric and instrumental methods. This particular procedure involves the oxidation of Ir(III) to Ir(IV) with a known excess of a strong oxidizing agent, followed by the back-titration of the excess oxidant with a standard reducing agent. [2] Causality Behind Experimental Choices: Cerium(IV) sulfate is a strong oxidizing agent that quantitatively oxidizes Ir(III) to Ir(IV). The excess Ce(IV) is then back-titrated with a standard solution of iron(II) sulfate, which is a well-characterized and stable reducing agent. A potentiometric endpoint detection is preferred as it provides a more objective and accurate determination of the equivalence point compared to a visual indicator.

Experimental Workflow for Volumetric Titration

Caption: Workflow for Volumetric Titration of Iridium.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh an amount of this compound containing 2-20 mg of iridium and dissolve it in dilute sulfuric acid.

  • Oxidation: Add a precisely measured excess of a standardized cerium(IV) sulfate solution to the iridium solution. Heat the solution to ensure complete oxidation of Ir(III) to Ir(IV).

  • Titration: Cool the solution and titrate the excess cerium(IV) with a standardized iron(II) sulfate solution.

  • Endpoint Detection: Monitor the course of the titration potentiometrically using a platinum indicator electrode and a calomel reference electrode. The endpoint is indicated by a sharp change in potential.

  • Calculation:

    • Calculate the moles of Ce(IV) initially added.

    • Calculate the moles of excess Ce(IV) from the volume of Fe(II) solution used in the back-titration.

    • The difference gives the moles of Ce(IV) that reacted with iridium.

    • Based on the stoichiometry of the reaction (1 mole of Ir reacts with 1 mole of Ce(IV)), calculate the mass of iridium in the sample.

    • Calculate the percentage of iridium in the original sample.

Self-Validation: The standardization of both the cerium(IV) and iron(II) solutions against primary standards ensures the accuracy of the titration. Running a blank titration (without the iridium sample) is also essential to account for any potential side reactions.

Conclusion: Selecting the Optimal Method

The validation of iridium content in this compound is a critical step in ensuring the quality and reliability of research and industrial processes. This guide has provided a comprehensive comparison of four key analytical techniques:

  • Gravimetric analysis stands as the gold standard for accuracy and precision, making it the method of choice for certifying reference materials or when the highest level of certainty is required.

  • ICP-OES offers a superb combination of accuracy, sensitivity, and high throughput, making it ideal for routine quality control in a well-equipped analytical laboratory.

  • Thermogravimetric analysis provides a rapid means of determining both the water of hydration and the iridium content, offering valuable information about the overall composition of the material.

  • Volumetric titration presents a cost-effective and straightforward option for laboratories without access to sophisticated instrumentation, providing good accuracy when performed with care.

By understanding the principles, protocols, and comparative advantages of each method, researchers, scientists, and drug development professionals can make informed decisions to ensure the integrity of their work and the success of their scientific endeavors.

References

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Introduction: The Critical Role of Iridium in the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Performance Metrics for Iridium(IV) Chloride Hydrate-Based OER Catalysts

The oxygen evolution reaction (OER) is a cornerstone of several renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. However, the OER is a kinetically sluggish process, requiring a significant overpotential to proceed at a practical rate. This inefficiency is a major bottleneck in the widespread adoption of these clean energy solutions. To overcome this challenge, highly active and stable electrocatalysts are essential.

Iridium-based materials, particularly iridium oxides, are the state-of-the-art catalysts for OER in acidic media due to their unique combination of high activity and stability in harsh oxidative environments.[1][2][3] this compound (IrCl₄·xH₂O) is a common and versatile precursor for the synthesis of these high-performance iridium-based OER catalysts.[4] The final properties and performance of the catalyst are highly dependent on the processing and treatment of this precursor, which can lead to the formation of various iridium species, from amorphous oxides to crystalline nanoparticles.

This guide provides a comprehensive comparison of the performance metrics for OER catalysts derived from this compound. It is intended for researchers, scientists, and professionals in the field of electrocatalysis and materials science, offering insights into the evaluation of these catalysts and the underlying principles that govern their performance.

From Precursor to Active Catalyst: The Transformation of this compound

This compound serves as a starting point for a variety of catalyst synthesis routes.[4] The as-deposited material can be used directly or, more commonly, undergo further treatment, such as annealing, to form more active and stable catalytic phases. The transformation pathway significantly influences the final catalyst's structure, morphology, and, consequently, its OER performance.

G cluster_0 Catalyst Synthesis Pathway IrCl4_hydrate This compound (Precursor) As_deposited As-deposited Hydrous Ir Oxide (Amorphous) IrCl4_hydrate->As_deposited Deposition/Hydrolysis Low_temp_anneal Low-Temperature Annealing (e.g., < 400°C) As_deposited->Low_temp_anneal High_temp_anneal High-Temperature Annealing (e.g., > 400°C) As_deposited->High_temp_anneal Amorphous_IrOx Amorphous IrOx (Hydrated, Defect-rich) Low_temp_anneal->Amorphous_IrOx Crystalline_IrO2 Crystalline IrO2 (Rutile, Stable) High_temp_anneal->Crystalline_IrO2

Caption: Transformation of this compound precursor.

Key Performance Metrics for OER Catalysts

To objectively evaluate and compare the performance of this compound-based OER catalysts, a set of standardized performance metrics is employed. These metrics provide quantitative insights into the catalyst's activity, efficiency, and durability.

Overpotential (η)

The overpotential is the additional potential, beyond the thermodynamic equilibrium potential (1.23 V vs. RHE), required to drive the OER at a specific current density. A lower overpotential at a given current density signifies a more active catalyst. The overpotential is a critical metric for assessing the energy efficiency of the water-splitting process. For practical applications, an overpotential at a current density of 10 mA/cm² is a commonly used benchmark for comparing OER catalysts.[5]

Tafel Slope

The Tafel slope is derived from the Tafel equation (η = b log(j) + a), where 'b' is the Tafel slope and 'j' is the current density. It describes the increase in overpotential required to increase the current density by one order of magnitude. The Tafel slope provides insights into the OER reaction mechanism. A smaller Tafel slope generally indicates more favorable reaction kinetics. For iridium-based catalysts, Tafel slopes can vary, often showing different values at low and high overpotentials, which can suggest a change in the rate-determining step of the OER mechanism.[6][7]

Faradaic Efficiency (FE)

Faradaic efficiency is the ratio of the amount of a desired product (in this case, oxygen) experimentally produced to the theoretical maximum amount that could be produced based on the total charge passed through the system.[8] A high Faradaic efficiency (ideally close to 100%) is crucial as it indicates that the majority of the electrical energy is being used for the OER and not for competing side reactions, such as catalyst corrosion or the evolution of other gases.[8]

Stability

The stability of an OER catalyst is its ability to maintain its catalytic activity over extended periods of operation. Poor stability, often due to catalyst dissolution or degradation, is a major obstacle to the long-term viability of water electrolyzers. Stability is typically evaluated using techniques such as chronopotentiometry (constant current) or chronoamperometry (constant potential), where the change in potential or current over time is monitored.[9] Accelerated stress tests, involving potential cycling, are also used to assess the catalyst's durability under more demanding conditions.[10]

Comparative Performance of this compound-Derived Catalysts

The following table summarizes typical performance metrics for OER catalysts derived from this compound under different processing conditions. It is important to note that these values can vary depending on the specific synthesis method, substrate, and testing conditions.

Catalyst TypeTypical Overpotential @ 10 mA/cm² (mV)Typical Tafel Slope (mV/dec)General Stability Characteristics
As-deposited Hydrous Ir Oxide 300 - 40060 - 80Moderate; prone to dissolution over time.
Amorphous IrOₓ (Low-Temp. Annealed) 250 - 35040 - 60High initial activity but can be less stable than crystalline forms.[11][12]
Crystalline IrO₂ (High-Temp. Annealed) 280 - 38050 - 70High stability but often with slightly lower initial activity than amorphous counterparts.[11][13][14]
IrOₓ on Conductive Support (e.g., ATO) 230 - 32045 - 65Enhanced activity and stability due to improved charge transport and dispersion.[12]

Experimental Protocols for OER Catalyst Evaluation

Standardized and rigorous experimental protocols are essential for obtaining reliable and reproducible performance data for OER catalysts.

Electrode Preparation
  • Substrate Cleaning: The working electrode substrate (e.g., glassy carbon, fluorine-doped tin oxide glass) is thoroughly cleaned to remove any contaminants.

  • Catalyst Ink Preparation: A specific amount of the this compound-derived catalyst is dispersed in a solvent mixture (e.g., water, isopropanol, and Nafion® solution) to form a homogeneous catalyst ink.

  • Deposition: A precise volume of the catalyst ink is drop-casted onto the substrate and dried under controlled conditions to achieve a desired catalyst loading.

Electrochemical Measurements

A standard three-electrode electrochemical cell is used for OER performance evaluation.[15]

  • Working Electrode: The electrode coated with the this compound-based catalyst.

  • Counter Electrode: A platinum wire or graphite rod.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode. All potentials should be converted to the reversible hydrogen electrode (RHE) scale for accurate comparison.

G cluster_1 OER Catalyst Evaluation Workflow Ink_Prep Catalyst Ink Preparation Deposition Electrode Deposition Ink_Prep->Deposition Cell_Setup Three-Electrode Cell Setup Deposition->Cell_Setup CV_Activation CV Activation Cycles Cell_Setup->CV_Activation LSV Linear Sweep Voltammetry (LSV for Activity) CV_Activation->LSV Tafel Tafel Analysis LSV->Tafel Stability_Test Chronopotentiometry/ Chronoamperometry LSV->Stability_Test FE_Measurement Faradaic Efficiency Measurement Stability_Test->FE_Measurement

Caption: Standard experimental workflow for OER catalyst evaluation.

Key Electrochemical Techniques
  • Cyclic Voltammetry (CV): Used for electrochemical cleaning and activation of the catalyst surface.[10]

  • Linear Sweep Voltammetry (LSV): The primary technique for determining the overpotential at a specific current density. LSV is typically performed at a slow scan rate (e.g., 5-10 mV/s) to minimize capacitive currents.[10][15]

  • Electrochemical Impedance Spectroscopy (EIS): Used to determine the solution resistance for iR correction of the LSV data, ensuring accurate overpotential measurements.

  • Chronopotentiometry/Chronoamperometry: Employed for assessing the long-term stability of the catalyst.[9]

Conclusion

This compound is a vital precursor for developing highly active and stable OER electrocatalysts. The performance of the final catalyst is intricately linked to the synthetic route and subsequent processing, which determines the structure and morphology of the active iridium species. A thorough understanding and standardized measurement of key performance metrics—overpotential, Tafel slope, Faradaic efficiency, and stability—are paramount for the rational design and advancement of next-generation OER catalysts. By adhering to rigorous experimental protocols and systematically comparing these metrics, the scientific community can accelerate the development of efficient and durable water-splitting technologies, paving the way for a sustainable hydrogen economy.

References

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A Researcher's Guide to Iridium Oxide Synthesis: A Comparative Study of Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Iridium oxide (IrO₂) is a cornerstone material in electrocatalysis, particularly for the oxygen evolution reaction (OER), a critical process in water electrolysis for green hydrogen production.[1][2] Its remarkable stability and high activity in acidic environments make it an indispensable component in proton exchange membrane (PEM) electrolyzers.[2] However, the performance of an IrO₂ catalyst is not a given; it is profoundly influenced by its physicochemical properties, such as crystallinity, particle size, and surface area, which are, in turn, dictated by the choice of precursor and synthesis methodology.[1]

This guide provides a comparative analysis of common iridium precursors, offering researchers and drug development professionals the insights needed to select the optimal synthetic route for their specific applications. We will delve into the causality behind experimental choices, provide detailed protocols, and present a quantitative comparison of the resulting materials.

The Precursor Landscape: A Tale of Three Categories

The journey to high-performance iridium oxide begins with the selection of an appropriate iridium precursor. These can be broadly categorized into three main families: iridium salts (both Ir(III) and Ir(IV)), and organometallic complexes. Each category presents a unique set of advantages and challenges that influence the synthesis process and the final properties of the IrO₂.

Iridium Salts: The Workhorses of IrO₂ Synthesis

Iridium chlorides are the most common and commercially available precursors for iridium oxide synthesis. They are relatively inexpensive and can be used in a variety of synthesis methods.

  • Iridium(III) Chloride (IrCl₃): Often used in methods like the chimie douce process, which involves a slow basic hydrolysis at room temperature.[3] This approach can yield highly disordered oxihydroxides.[3] The reactivity of IrCl₃ in methanol can lead to the rapid and direct formation of metallic iridium nanoparticles, which can then be oxidized to IrO₂.[4]

  • Iridium(IV) Chloride (IrCl₄): This precursor is also widely employed and serves as a starting material for synthesizing iridium oxide nanoparticles with controlled size and morphology.[5] Like IrCl₃, it can be used in various synthesis techniques, including the Adams fusion method.

  • Hexachloroiridic Acid (H₂IrCl₆) and its Salts (e.g., Na₂IrCl₆, (NH₄)₂IrCl₆, K₂IrCl₆): These Ir(IV) complexes are frequently used in colloidal synthesis methods.[6] Their reaction mechanism can differ from that of simpler iridium chlorides, often exhibiting an induction period followed by rapid particle growth.[4]

Organometallic Precursors: Precision and Control

Organometallic iridium complexes offer a higher degree of control over the synthesis process, often leading to well-defined nanostructures. However, they are typically more expensive and may require more specialized handling.

  • Iridium Tris-acetylacetonate (Ir(acac)₃): This precursor is suitable for methods like organometallic chemical deposition (OMCD).[7] It allows for the direct deposition of crystalline IrO₂ nanoparticles onto a support material in a single step.[7] A key consideration with Ir(acac)₃ is its volatility; its vaporization temperature is below its decomposition temperature, which can lead to loss of the precursor during synthesis if not properly managed.[7]

  • Cyclopentadienyl Iridium Complexes (e.g., [Cp*IrCl₂]₂): These precursors are particularly useful for the electrodeposition of highly active, amorphous iridium oxide films for water oxidation.[8][9] The organometallic ligands are lost during the oxidative activation process, leaving behind a highly active oxide material.[10][11] This method allows for precise control over catalyst loading on an electrode surface.[8]

Comparative Analysis of Synthesis Methodologies

The choice of precursor is intrinsically linked to the synthesis method. Here, we compare some of the most common techniques, highlighting the influence of the precursor on the final product.

Synthesis MethodCommon PrecursorsTypical Particle SizeCrystallinityOER Overpotential (η) @ 10 mA/cm²Key AdvantagesKey Disadvantages
Adams Fusion IrCl₃, IrCl₄, H₂IrCl₆1.7 - 20 nm[1]Amorphous to Crystalline (temperature dependent)[1][12]~279 mV[1]Simple, scalable, directly produces nano-sized oxides.[1][12]Requires long purification steps, potential for sodium contamination.[1]
Colloidal Method H₂IrCl₆, K₂IrCl₆1 - 7 nm[6]Amorphous, requires calcination for crystallinity[6]Dependent on post-synthesis treatmentSimple, can produce very small nanoparticles.[6]Prone to particle aggregation without a capping agent, may require a separate calcination step.[4][6]
Organometallic Chemical Deposition (OMCD) Ir(acac)₃~2 nm (on support)[13]Crystalline[7]High activity reported[7]One-step deposition of crystalline nanoparticles on a support.[7]Precursor volatility can lead to low yield, potential for incomplete precursor decomposition.[7]
Electrodeposition [Cp*Ir(H₂O)₃]SO₄Thin filmsAmorphous[8][9]Low overpotentials reported[9]Precise control of catalyst loading, mild synthesis conditions.[8]Primarily for thin film fabrication on conductive substrates.

Experimental Protocols: A Step-by-Step Guide

To provide a practical framework, here are detailed protocols for two common synthesis methods.

Protocol 1: Modified Adams Fusion Method

This method is known for its simplicity and scalability in producing nanosized iridium oxide.[12]

Workflow Diagram:

Adams_Fusion cluster_mixing Precursor Mixing cluster_fusion Fusion cluster_purification Purification Precursor Iridium Precursor (e.g., H₂IrCl₆·xH₂O) Mix Grind Together Precursor->Mix Salt Sodium Nitrate (NaNO₃) Salt->Mix Heat Heat in Furnace (e.g., 350-550 °C) Mix->Heat Transfer to crucible Wash Wash with DI Water (to remove NaNO₃) Heat->Wash Cool to room temp. Dry Dry in Oven (e.g., 100 °C) Wash->Dry Product IrO₂ Nanopowder Dry->Product

Caption: Workflow for IrO₂ synthesis via the Adams fusion method.

Step-by-Step Procedure:

  • Precursor Mixture: Thoroughly grind the iridium precursor (e.g., H₂IrCl₆·xH₂O) and sodium nitrate (NaNO₃) together in a mortar and pestle.[12] The mass ratio of the iridium precursor to NaNO₃ can be varied to control particle size and crystallinity.[12]

  • Fusion: Transfer the mixture to a ceramic crucible and heat it in a furnace. The fusion temperature (e.g., 350-550 °C) and duration (e.g., 2 hours) are critical parameters.[1][14] Higher temperatures generally lead to more crystalline and larger particles.[1][12]

  • Purification: After cooling to room temperature, the resulting black powder is repeatedly washed with deionized water to remove the unreacted NaNO₃ and other soluble byproducts.[1] Centrifugation or filtration can be used to separate the solid product.

  • Final Drying: Dry the purified iridium oxide powder in an oven at a moderate temperature (e.g., 100 °C).[1]

Protocol 2: Colloidal Synthesis

This method is effective for producing small, often amorphous, iridium oxide nanoparticles.[6]

Workflow Diagram:

Colloidal_Synthesis cluster_hydrolysis Hydrolysis cluster_aging Aging & Calcination Precursor Iridium Precursor Solution (e.g., H₂IrCl₆ in H₂O) Hydrolyze Add Base to Precursor (forms Ir-hydroxide) Precursor->Hydrolyze Base Base Solution (e.g., NaOH) Base->Hydrolyze Heat Heat Colloidal Solution (e.g., 80-100 °C) Hydrolyze->Heat Forms colloidal solution Calcine Wash, Dry & Calcine (e.g., 400 °C) Heat->Calcine Product Colloidal IrO₂ Nanoparticles Calcine->Product

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electrochemical characterization of Iridium(IV) chloride hydrate-derived catalysts

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Electrochemical Characterization of Iridium(IV) Chloride Hydrate-Derived Catalysts

Introduction: The Significance of Precursor Selection in Electrocatalysis

In the pursuit of efficient and sustainable energy conversion technologies, such as water electrolysis for green hydrogen production, the performance of electrocatalysts is paramount.[1] The Oxygen Evolution Reaction (OER) at the anode is often the kinetic bottleneck, necessitating the use of highly active and stable catalyst materials.[2][3] Iridium-based materials, particularly iridium oxides, have emerged as the state-of-the-art catalysts for OER in acidic environments due to their unique combination of high activity and stability.[4][5]

The journey from raw material to a high-performance catalyst is intricate, with the choice of precursor playing a foundational role in determining the final material's physicochemical properties and, consequently, its electrochemical performance. This compound (IrCl₄·xH₂O) is a widely utilized and versatile precursor for synthesizing a variety of iridium-based catalysts, from nanoparticles to thin films.[6][7][8] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the electrochemical characterization of catalysts derived from this compound against those from other common iridium precursors. We will delve into the causality behind experimental choices, provide self-validating protocols, and present supporting data to empower researchers in their catalyst development endeavors.

From Precursor to Catalyst: A General Synthesis Protocol

The conversion of this compound into a catalytically active iridium oxide (IrOx) typically involves a hydrolysis and precipitation process followed by thermal treatment. The specific parameters of the synthesis have a profound impact on the catalyst's properties, such as crystallinity, particle size, and surface morphology.[3]

Example Synthesis Protocol: Adams Fusion Method for IrO₂ Nanoparticles

A common and effective method for creating crystalline IrO₂ is the Adams fusion method, adapted for iridium.[9]

  • Precursor Mixture: Mix this compound with a salt matrix, such as sodium nitrate (NaNO₃), in a ceramic crucible. The salt acts as a flux, facilitating a uniform reaction and preventing particle agglomeration.

  • Thermal Treatment (Calcination): Heat the crucible in a furnace to a high temperature (e.g., 400-600°C) for several hours. This process decomposes the chloride hydrate and nitrate salt, leading to the formation of iridium oxide nanoparticles.[10]

  • Purification: After cooling, the resulting solid mass is thoroughly washed with deionized water to remove the residual salt matrix.

  • Drying and Collection: The purified catalyst powder is then dried in an oven to obtain the final IrO₂ nanoparticles.

The choice of calcination temperature is critical; lower temperatures may yield more amorphous, highly active oxides, while higher temperatures can produce more crystalline, stable structures.[11] This trade-off between activity and stability is a central theme in catalyst design.[3]

The Comparative Landscape: Alternative Iridium Precursors

To provide a robust comparison, we will contrast the performance of catalysts derived from this compound with those from alternative precursors. A notable class of alternatives includes organometallic half-sandwich aqua complexes of iridium.[12][13] These water-soluble precursors can be used to form amorphous, highly active iridium oxide films via anodic electrodeposition.[14] Unlike the thermal methods used for chloride precursors, this bottom-up electrochemical approach offers direct catalyst formation on the electrode surface. Understanding these differences is key to selecting the appropriate precursor for a given application.

A Suite of Electrochemical Characterization Techniques

A comprehensive evaluation of an electrocatalyst requires a multi-faceted approach. The following techniques provide a holistic view of the catalyst's performance, from its intrinsic activity to its long-term operational stability. A standard three-electrode electrochemical cell is used for these measurements.

Caption: Diagram of a standard three-electrode electrochemical cell setup.

Cyclic Voltammetry (CV): Probing the Catalyst's Redox Heartbeat

Causality: Before assessing catalytic activity, it's crucial to understand the fundamental redox processes occurring at the catalyst surface. Cyclic Voltammetry (CV) is the primary tool for this, revealing the potential ranges where iridium transitions between its various oxidation states (e.g., Ir(III) ↔ Ir(IV)).[15] The charge associated with these transitions is proportional to the number of active sites, allowing for the estimation of the Electrochemical Active Surface Area (ECSA), a critical metric for normalizing catalytic activity.[16]

Experimental Protocol:

  • Electrolyte Preparation: Prepare the electrolyte, typically an acidic solution like 0.5 M H₂SO₄, and purge it with an inert gas (N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.

  • Cell Assembly: Assemble the three-electrode cell with the catalyst-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Potential Cycling: Cycle the potential in a non-faradaic region (where no sustained catalytic reaction occurs) at various scan rates (e.g., 20, 40, 60, 80, 100 mV/s).[16]

  • Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a voltammogram.[17]

Data Interpretation: The CV of an iridium oxide catalyst typically shows broad anodic and cathodic peaks corresponding to the Ir(III)/Ir(IV) redox transition.[18] To calculate the ECSA, plot the current measured at a specific potential within the capacitive region against the scan rate. The slope of this line is proportional to the double-layer capacitance (Cdl), which in turn is proportional to the ECSA.

Caption: Information derived from a Cyclic Voltammogram (CV).

Linear Sweep Voltammetry (LSV) and Tafel Analysis: Quantifying Catalytic Activity

Causality: LSV is the workhorse technique for evaluating a catalyst's activity for a specific reaction, such as the OER. By sweeping the potential to more oxidizing values and measuring the resulting current, we can determine the overpotential (η) required to drive the reaction at a specific current density (e.g., 10 mA/cm²).[19] The overpotential is a direct measure of catalytic efficiency; a lower overpotential signifies a better catalyst.[1]

The Tafel slope, derived from the LSV data, provides insight into the reaction mechanism and kinetics.[20] It describes how much the overpotential must increase to achieve a tenfold increase in the reaction rate (current density).[21]

Experimental Protocol:

  • Setup: Use the same three-electrode setup, with the electrolyte saturated with the reactant (for OER, the electrolyte itself is the reactant source).

  • Potential Sweep: Sweep the potential from a resting state to a value where significant catalytic current is observed. A slow scan rate (e.g., 2-5 mV/s) is used to minimize capacitive currents and approach steady-state conditions.[16]

  • iR Compensation: It is crucial to correct for the solution resistance (iR drop), as this can artificially inflate the measured overpotential. Most modern potentiostats have built-in iR compensation routines.[16]

  • Tafel Plot Construction: Plot the iR-corrected potential versus the logarithm of the current density (log|j|). The linear region of this plot is the Tafel region.

Data Interpretation:

  • Overpotential (η): The overpotential at 10 mA/cm² (η₁₀) is a standard benchmark for comparing OER catalysts.[19] It is calculated as η₁₀ = E(at 10 mA/cm²) - 1.23 V, where 1.23 V is the thermodynamic potential for water oxidation.

  • Tafel Slope (b): Calculated from the slope of the linear portion of the Tafel plot (Slope = b). Different reaction mechanisms are associated with characteristic Tafel slope values.[22][23]

Electrochemical Impedance Spectroscopy (EIS): Unraveling Kinetic Barriers

Causality: EIS is a powerful non-destructive technique used to probe the interfacial properties of the catalyst. By applying a small AC potential perturbation over a wide range of frequencies, we can deconvolve different electrochemical processes, such as charge transfer resistance (Rct) and mass transport limitations.[24][25] A lower Rct generally correlates with faster reaction kinetics.

Experimental Protocol:

  • Setup: Use the standard three-electrode cell.

  • DC Potential: Set the electrode at a constant DC potential where the OER is occurring.

  • AC Perturbation: Superimpose a small amplitude AC voltage (e.g., 10 mV) over the DC potential, sweeping the frequency from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).[26]

  • Data Analysis: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance). This data is then fitted to an equivalent electrical circuit model to extract quantitative values for components like Rct.[27]

Chronoamperometry: The Litmus Test for Stability

Causality: High initial activity is meaningless if the catalyst degrades quickly. Chronoamperometry is a straightforward method to assess long-term stability.[28] By holding the catalyst at a constant potential that drives a significant current and monitoring that current over time, one can observe any performance decay.[29]

Experimental Protocol:

  • Setup: Standard three-electrode cell.

  • Constant Potential: Apply a constant potential sufficient to achieve a desired initial current density (e.g., 10 mA/cm²).

  • Monitor Current: Record the current as a function of time for an extended period (e.g., 2 to 24 hours).[30][31]

Data Interpretation: A stable catalyst will maintain a relatively constant current density over the test duration.[32] A significant drop in current indicates catalyst degradation, which could be due to dissolution, particle agglomeration, or detachment from the electrode.

Performance Comparison: this compound vs. Alternatives

The choice of precursor directly influences the final catalyst's performance metrics. Catalysts derived from this compound via thermal methods tend to be more crystalline, while those from organometallic precursors via electrodeposition are often amorphous.[11][12] This structural difference leads to distinct electrochemical behaviors.

Performance MetricCatalyst from IrCl₄·xH₂O (Thermal Synthesis)Catalyst from Organometallic Precursor (Electrodeposition)Rationale & Causality
Overpotential (η₁₀) Typically Moderate to LowOften Very Low (Higher Activity)Amorphous structures often present more defect sites and a higher density of coordinatively unsaturated active sites, leading to enhanced intrinsic activity.[3]
Tafel Slope (b) ~50-70 mV/dec~40-60 mV/decThe more disordered surface of amorphous oxides can alter the adsorption energies of OER intermediates, potentially favoring a more efficient reaction pathway.[11]
ECSA ModerateHighElectrodeposition can create highly porous, nanostructured films with a greater accessible surface area compared to thermally prepared powders.[15]
Stability Generally HighVariable, often lowerThe crystalline lattice of thermally prepared oxides is typically more robust and resistant to dissolution under the harsh anodic conditions of OER compared to less stable amorphous structures.[3]

Note: The values presented are typical ranges and can vary significantly based on specific synthesis and testing conditions.

Workflow Visualization

Catalyst_Characterization_Workflow cluster_synthesis Catalyst Synthesis cluster_electrochem Electrochemical Evaluation cluster_analysis Performance Assessment Precursor Precursor Selection (e.g., IrCl₄·xH₂O) Synthesis Synthesis Method (e.g., Thermal, Electrodeposition) Precursor->Synthesis PhysChem Physicochemical Characterization (XRD, TEM, XPS) Synthesis->PhysChem CV Cyclic Voltammetry (CV) - Redox Behavior - ECSA PhysChem->CV LSV Linear Sweep Voltammetry (LSV) - Overpotential (η) CV->LSV Tafel Tafel Analysis - Reaction Kinetics LSV->Tafel EIS Impedance Spectroscopy (EIS) - Charge Transfer Resistance LSV->EIS Chrono Chronoamperometry - Long-Term Stability LSV->Chrono Compare Compare KPIs: Activity vs. Stability Tafel->Compare EIS->Compare Chrono->Compare

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A Comparative Guide to the Spectroscopic Analysis of Iridium(IV) Chloride Hydrate Reaction Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of iridium complexes is paramount for catalyst design and synthesis optimization. Iridium(IV) chloride hydrate serves as a critical precursor in these processes, and the transient intermediates formed during its reactions dictate the final product's structure and efficacy.[1] This guide provides an in-depth comparison of key spectroscopic techniques for the real-time analysis and characterization of these elusive intermediates, offering field-proven insights to guide your experimental choices.

The Challenge: Capturing Iridium's Fleeting Intermediates

This compound is a versatile starting material, but its solution chemistry is complex, often involving ligand exchange, hydrolysis, and changes in the metal's oxidation state.[2][3] The transient nature of the reaction intermediates makes their characterization a significant analytical challenge. Selecting the appropriate spectroscopic tool is crucial for elucidating reaction mechanisms and gaining control over the synthetic process. This guide will compare the utility of UV-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, two powerful yet distinct approaches to studying these reactions.

UV-Visible Spectroscopy: A Workhorse for Kinetic Analysis

UV-Vis spectroscopy is a widely accessible technique that provides valuable information about changes in the electronic structure of metal complexes, making it an excellent tool for monitoring reaction kinetics and observing changes in the oxidation state of iridium.

Expertise & Experience: The "Why" Behind the Method

The color of iridium solutions is directly related to the d-d electronic transitions of the iridium center and ligand-to-metal charge transfer bands. Any change in the coordination sphere or oxidation state of the iridium ion will alter these transitions, resulting in a measurable change in the UV-Vis spectrum.[4] This makes UV-Vis spectroscopy highly sensitive to the conversion of Ir(IV) to Ir(III) and the substitution of chloride ligands by solvent or other nucleophiles. For instance, the reduction of the dark brown [IrCl6]2- ion to the lighter-colored [IrCl6]3- can be readily monitored by the decrease in absorbance at specific wavelengths.[2][5]

Trustworthiness: A Self-Validating Protocol

A key feature of a robust UV-Vis experiment is the presence of isosbestic points. These are specific wavelengths where the molar absorptivity of two species in equilibrium is the same. The appearance of sharp isosbestic points during a reaction is a strong indicator that the system primarily consists of two interconverting species, providing a self-validating mechanism for the proposed reaction step.[2]

Experimental Protocol: Monitoring Ligand Exchange in an Acetone Solution

This protocol is adapted from studies on the reaction of H2IrCl6·6H2O in acetone, leading to the formation of a monoacetone complex.[2]

Objective: To monitor the formation of the [IrCl5(Me2CO)]- intermediate from [IrCl6]2-.

Materials:

  • Hexachloroiridic(IV) acid hexahydrate (H2IrCl6·6H2O)

  • Acetone (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a stock solution of H2IrCl6·6H2O in acetone (e.g., 3.5 x 10-3 mol·L-1).

  • Transfer the solution to a quartz cuvette and place it in the spectrophotometer.

  • Record the initial UV-Vis spectrum from 300 to 700 nm.

  • Monitor the reaction over time by recording spectra at regular intervals (e.g., every 5 minutes for the first hour, then hourly). If the reaction is slow at room temperature, the temperature can be elevated (e.g., to 46 °C) to accelerate the formation of the intermediate.[2]

  • Analyze the spectral data for the appearance of new absorption bands characteristic of the [IrCl5(Me2CO)]- complex (around 460 nm) and the presence of isosbestic points.[2]

Data Presentation: Spectral Changes Over Time
TimeAbsorbance at λmax of [IrCl6]2- (e.g., 490 nm)Absorbance at λmax of [IrCl5(Me2CO)]- (460 nm)
0 minHighLow
30 minDecreasingIncreasing
60 minFurther DecreasedFurther Increased
120 minApproaching MinimumApproaching Maximum
Visualization: UV-Vis Experimental Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Prepare H₂IrCl₆·6H₂O in Acetone spectrometer UV-Vis Spectrophotometer start->spectrometer data Time-resolved Spectra spectrometer->data kinetics Kinetic Analysis data->kinetics intermediates Identify Intermediates & Isosbestic Points data->intermediates

Caption: Workflow for UV-Vis spectroscopic analysis of Iridium(IV) chloride reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structural Details

While UV-Vis spectroscopy is excellent for monitoring reaction kinetics, NMR spectroscopy provides detailed structural information about the reaction intermediates and products, particularly for diamagnetic species.

Expertise & Experience: The "Why" Behind the Method

NMR spectroscopy probes the local magnetic environments of atomic nuclei. The chemical shift, coupling constants, and relaxation times of nuclei like 1H, 13C, and 31P provide a wealth of information about the molecular structure, including the connectivity of atoms and the stereochemistry of the complex.[6][7] This is particularly useful for characterizing the diamagnetic Ir(III) species that are often the final products of Ir(IV) reduction reactions.[2] Furthermore, specialized NMR techniques can be used to study dynamic processes and identify transient hydride intermediates that are key in many catalytic cycles.[6][8]

Trustworthiness: A Self-Validating Protocol

The structural information obtained from NMR is highly reliable. The characteristic coupling patterns and chemical shifts for different ligands and their coordination modes serve as a fingerprint for the species in solution.[6][9] For example, the appearance of distinct signals in the hydride region of the 1H NMR spectrum is unambiguous evidence for the formation of iridium hydride complexes.[8] Two-dimensional NMR experiments, such as COSY and HSQC, can be used to further confirm the assignment of signals and the connectivity of the molecule, providing a self-validating structural elucidation.

Experimental Protocol: In-situ Monitoring of Iridium Complex Formation

This protocol is a generalized approach based on studies of iridium complex reactions.[8][10]

Objective: To characterize the reaction intermediates and products of an this compound reaction in-situ.

Materials:

  • This compound

  • Appropriate deuterated solvent (e.g., CD2Cl2, DMSO-d6)

  • Reactants (e.g., ligands, reducing agents)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve the this compound and other reactants in the deuterated solvent at a low temperature to slow down the reaction if necessary.

  • Quickly acquire an initial 1H NMR spectrum.

  • Monitor the reaction by acquiring spectra at regular time intervals.

  • If stable intermediates or products are formed, acquire more detailed spectra, including 13C, 31P (if applicable), and 2D NMR (COSY, HSQC) for full structural characterization.

  • Variable-temperature NMR studies can be performed to investigate dynamic processes.[6]

Data Presentation: Representative NMR Data
Species1H Chemical Shift (ppm)31P{1H} Chemical Shift (ppm) (if applicable)Key Observations
Starting MaterialCharacteristic signals for ligands--
IntermediateNew set of signals, possibly broadNew signalTransient species
ProductSharp, well-resolved signalsSharp signalStable diamagnetic complex
Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Dissolve Reactants in Deuterated Solvent in NMR Tube nmr NMR Spectrometer start->nmr spectra 1D (¹H, ¹³C, ³¹P) & 2D (COSY, HSQC) Spectra nmr->spectra structure Structural Elucidation spectra->structure mechanism Mechanistic Insights structure->mechanism

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Iridium Chemistry

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) is a pivotal precursor in fields ranging from catalysis and electrochemistry to the synthesis of advanced materials for pharmaceuticals and Organic Light-Emitting Diodes (OLEDs).[1] However, the term "this compound" itself can be misleadingly simple. Commercially available and newly synthesized batches are often non-stoichiometric, hygroscopic, and can contain a mixture of iridium oxidation states (primarily Ir(III) and Ir(IV)) and varying degrees of hydration.[2][3] For the researcher, scientist, or drug development professional, using a poorly characterized starting material can compromise reaction yields, introduce catalytic interference, and lead to non-reproducible results.

This guide provides an in-depth, comparative framework for assessing the purity of IrCl₄·xH₂O. We will move beyond simple checklists to explain the causality behind our choice of analytical techniques, creating a self-validating system where multiple orthogonal methods converge to provide a complete and trustworthy purity profile.

Pillar 1: Defining the Purity Profile of this compound

A comprehensive purity assessment must address four critical parameters:

  • Iridium Content (% by weight): The fundamental measure of the primary element.

  • Hydration State (xH₂O): The amount of coordinated and/or interstitial water.

  • Oxidation State Purity: The ratio of Ir(IV) to the common Ir(III) impurity.

  • Trace Elemental Impurities: The presence of other metals, particularly other Platinum Group Metals (PGMs), which can interfere with catalytic applications.

No single technique can definitively answer all four questions. Therefore, a multi-faceted approach is essential for robust characterization.

Pillar 2: A Comparative Analysis of Core Analytical Techniques

We will compare the primary instrumental methods for determining the purity profile, focusing on their principles, strengths, and limitations in the context of iridium analysis.

Elemental Analysis: Quantifying Iridium and Trace Metals

The accurate determination of the iridium content is the cornerstone of purity assessment. The two leading techniques for this are Inductively Coupled Plasma (ICP) based methods and X-Ray Fluorescence (XRF).

Comparison of Elemental Analysis Techniques

FeatureInductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometry (ICP-MS/OES)X-Ray Fluorescence (XRF) Spectroscopy
Principle The sample is introduced into an argon plasma, which atomizes and ionizes the iridium. The ions are then separated by mass (ICP-MS) or the emitted light is measured at characteristic wavelengths (ICP-OES).The sample is irradiated with high-energy X-rays, causing inner-shell electrons to be ejected. The resulting electronic relaxation emits fluorescent X-rays with energies characteristic of the elements present.[4][5]
Primary Use Gold Standard for Iridium Content & Trace Impurities. Precise quantification of iridium and detection of trace metal impurities down to parts-per-billion (ppb) levels.[6][7][8]Rapid Screening & Bulk Confirmation. Fast, non-destructive analysis of the bulk elemental composition.[9][10]
Sample Prep Destructive. Requires complete acid digestion of the sample to create a homogenous aqueous solution.Non-destructive. Can be performed directly on the solid powder with minimal preparation.[11]
Sensitivity Extremely high (ppb to ppt). Ideal for quantifying trace PGM impurities (e.g., Rh, Pt, Ru).[7][12]Moderate (ppm). Generally less sensitive than ICP-MS for trace contaminants.
Causality & Trust Why ICP? Its sensitivity is crucial because even trace amounts of other PGMs can have significant catalytic activity, leading to misleading experimental results. The rigorous sample digestion ensures the entire sample is analyzed, providing a highly accurate bulk iridium percentage.Why XRF? Its non-destructive nature and speed make it excellent for initial quality control, confirming that iridium is the major element and that no unexpected heavy element contaminants are present at high levels.
Thermal Analysis: Determining Water of Hydration

The "hydrate" component of the material is highly variable. Thermogravimetric Analysis (TGA) is the definitive method for quantifying this water content.

Principle of TGA for Hydrate Analysis

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For IrCl₄·xH₂O, a carefully heated sample will show a distinct mass loss corresponding to the evaporation of water molecules. The remaining mass, typically an iridium oxide if heated in air or iridium metal if reduced, can be used to cross-validate the iridium content determined by ICP-MS.[13]

Experimental Workflow for TGA

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation s1 Accurately weigh ~5-10 mg of IrCl4·xH2O into a ceramic TGA pan s2 Place pan in TGA furnace under N2 atmosphere s1->s2 Load s3 Heat from 25°C to 800°C at 10°C/min s2->s3 Execute Method s4 Record mass loss vs. temperature s3->s4 d1 Identify mass loss step between ~50-200°C (Dehydration) s4->d1 Analyze Curve d2 Calculate % mass loss to determine 'x' in xH2O d1->d2 d3 Analyze residual mass to confirm Ir content d1->d3

Caption: Workflow for TGA analysis of this compound.

Spectroscopic Analysis: Probing Oxidation State and Structure

Spectroscopic methods provide critical information about the electronic structure (oxidation state) and the chemical bonding within the sample.

UV-Visible (UV-Vis) Spectroscopy

  • Causality & Principle: Iridium complexes exhibit distinct colors and UV-Vis absorption spectra based on the metal's oxidation state. These arise from electronic transitions, primarily metal-to-ligand charge transfer (MLCT) bands.[14][15] Aqueous solutions of hexachloroiridate(IV), [IrCl₆]²⁻, are typically reddish-brown, while the corresponding iridium(III) complex, [IrCl₆]³⁻, is a paler olive green or yellow-brown.[16][17] By dissolving the sample in an acidic solution (e.g., HCl to maintain the chloride coordination), the presence and ratio of these species can be assessed.

  • Trustworthiness: While powerful for qualitative assessment, UV-Vis is best used as a comparative tool against a trusted reference standard. It quickly flags samples with significant Ir(III) contamination.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Causality & Principle: FTIR spectroscopy probes the vibrational frequencies of chemical bonds. For IrCl₄·xH₂O, it serves two purposes:

    • Confirmation of Hydration: The presence of water is confirmed by characteristic broad O-H stretching bands (~3400 cm⁻¹) and H-O-H bending vibrations (~1630 cm⁻¹).

    • Absence of Organic Impurities: It can verify the absence of residual organic solvents or ligands from the synthesis, which would present sharp C-H, C=O, or other characteristic peaks.[18]

  • Trustworthiness: FTIR is an excellent, rapid method for confirming the general structural integrity of the hydrate and ruling out gross organic contamination.

Pillar 3: An Integrated Protocol for Self-Validating Purity Assessment

Overall Purity Assessment Workflow

Integrated_Workflow cluster_screening Initial Screening (Non-Destructive) cluster_quantitative Quantitative Analysis (Destructive) cluster_results Final Purity Profile start Synthesized IrCl4·xH2O Sample xrf XRF Analysis start->xrf Bulk Elements? ftir FTIR Analysis start->ftir Hydrated? Organic Impurities? icpms ICP-MS/OES Analysis start->icpms Digest Sample tga TGA Analysis start->tga Weigh Sample uvvis UV-Vis Analysis start->uvvis Dissolve Sample res_ir Iridium Content (%) icpms->res_ir res_imp Trace Impurities (ppm) icpms->res_imp cross_val Cross-Validation icpms->cross_val Ir Content (%) res_h2o Water Content (x) tga->res_h2o tga->cross_val Residual Mass (%) res_ox Oxidation State Purity uvvis->res_ox cross_val->res_ir Confirm

Caption: Integrated workflow for comprehensive purity analysis of IrCl₄·xH₂O.

Experimental Methodologies

Protocol 1: Sample Preparation for ICP-MS/OES

Causality: Complete digestion is critical to ensure all iridium is in solution for accurate analysis. Aqua regia is effective for dissolving iridium and its salts.

  • Accurately weigh approximately 50 mg of the IrCl₄·xH₂O sample into a clean Teflon digestion vessel.

  • Add 5 mL of freshly prepared aqua regia (3:1 mixture of concentrated HCl and HNO₃).

  • Seal the vessel and place it in a microwave digestion system.

  • Ramp the temperature to 180°C over 15 minutes and hold for 30 minutes.

  • After cooling, carefully open the vessel and quantitatively transfer the solution to a 50 mL volumetric flask.

  • Dilute to the mark with deionized water. This is the stock solution.

  • Prepare further dilutions from the stock solution to fall within the instrument's calibration range, using 2% HCl as the diluent. An internal standard (e.g., Rhenium) should be added to all samples and standards to correct for instrumental drift and matrix effects.

Protocol 2: UV-Vis Analysis for Oxidation State

Causality: A low pH and high chloride concentration stabilize the [IrCl₆]²⁻/³⁻ species for reliable spectral analysis.

  • Prepare a stock solution by dissolving ~10 mg of IrCl₄·xH₂O in 10 mL of 1 M HCl.

  • Dilute the stock solution with 1 M HCl to an appropriate concentration where the maximum absorbance is between 0.5 and 1.0 AU.

  • Acquire the UV-Vis spectrum from 300 nm to 700 nm using a 1 cm path length quartz cuvette, with 1 M HCl as the blank.

  • Analyze the spectrum for the characteristic absorption bands of [IrCl₆]²⁻ (peaks typically around 435 nm and 489 nm) and compare it to the known spectrum of [IrCl₆]³⁻ (weaker absorptions, often appearing as a shoulder on the main peak).

Conclusion: A Framework for Confidence

Assessing the purity of synthesized this compound is not a single measurement but a systematic investigation. By integrating elemental analysis (ICP-MS), thermal analysis (TGA), and spectroscopic characterization (UV-Vis, FTIR), researchers can build a comprehensive and trustworthy purity profile. This multi-technique, self-validating approach is the most reliable way to ensure the quality of this critical starting material, leading to more reproducible and accurate scientific outcomes.

References

  • ResearchGate. (n.d.). Iridium(III) chloride appears pale yellow with absorbance peaks at 324... Retrieved from ResearchGate. [Link]

  • ACS Publications. (2023). Highly Efficient Photochemical Vapor Generation for Sensitive Determination of Iridium by Inductively Coupled Plasma Mass Spectrometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for IrCl6 2À dissolved in a 1 M HCl solution... Retrieved from ResearchGate. [Link]

  • Spectroscopy Online. (2018). ICP-MS Analysis of Noble Metals at Low Levels in Geological Reference Materials and Ores. [Link]

  • Canadian Science Publishing. (n.d.). THE CHEMISTRY OF IRIDIUM IN BASIC AQUEOUS SOLUTION: A POLAROGRAPHIC STUDY. Canadian Journal of Chemistry. [Link]

  • ResearchGate. (2025). Simultaneous Determination of Elemental Iridium and Platinum Loadings on Catalyst Coated Membranes Using a Niton XL3t X‐Ray Fluorescence Analyser. X-Ray Spectrometry. [Link]

  • ResearchGate. (n.d.). Determination of platinum, palladium, rhodium and iridium in geological samples by inductively coupled plasma-mass spectrometry after the preconcentration with nickel sulphide fire assay. Retrieved from ResearchGate. [Link]

  • Spectro. (n.d.). Analysis of Trace Elements in High Purity Iridium by ICP-OES. [Link]

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  • RSC Publishing. (2015). Formylated chloro-bridged iridium(III) dimers as OLED materials: opening up new possibilities. Dalton Transactions. [Link]

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A Comparative Guide to Noble Metal Catalysts: Benchmarking Iridium(IV) Chloride Hydrate in Ketone Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process viability. Among the arsenal of powerful catalytic tools, noble metals hold a preeminent position. This guide provides an in-depth, objective comparison of Iridium(IV) chloride hydrate against other common noble metal catalysts—specifically those of rhodium, ruthenium, and palladium—in the context of a fundamentally important organic transformation: the transfer hydrogenation of ketones.

The content herein is designed to move beyond a simple cataloging of options, instead offering a nuanced analysis grounded in experimental data and mechanistic understanding. Our goal is to equip you with the insights necessary to make informed decisions in your catalyst selection, tailored to the specific demands of your synthetic challenges.

The Contenders: An Overview of Noble Metal Catalysts

While all noble metals exhibit catalytic activity, their performance profiles are distinct, shaped by their unique electronic structures and coordination chemistry.

  • This compound as a Precursor: It is important to note that this compound is typically a catalyst precursor, meaning it is converted in situ to the active catalytic species.[1][2][3][4] This versatility allows for the formation of a wide range of active iridium complexes, often with tailored ligands, that are highly effective in various reactions, including hydrogenation, oxidation, and C-H activation.[1][5][6][7][8]

  • Rhodium Catalysts: Rhodium complexes, such as those derived from rhodium(III) chloride, are renowned for their high activity and selectivity in hydrogenation reactions.[7][9] They have been extensively studied and are often the benchmark for asymmetric transfer hydrogenation.[10][11]

  • Ruthenium Catalysts: Ruthenium catalysts are workhorses in organic synthesis, known for their versatility and cost-effectiveness compared to iridium and rhodium.[5][12] They are active in a broad spectrum of reactions, including transfer hydrogenation, and various mechanistic pathways have been elucidated.[3][5]

  • Palladium Catalysts: Palladium catalysts are arguably the most widely used in cross-coupling reactions, but they also exhibit activity in hydrogenation processes.[13][14] While perhaps not the first choice for transfer hydrogenation of ketones, their performance provides a valuable point of comparison.

Head-to-Head: Transfer Hydrogenation of Acetophenone

To provide a clear and quantitative comparison, we will focus on a model reaction: the transfer hydrogenation of acetophenone to 1-phenylethanol. This reaction is a well-established benchmark for evaluating catalyst performance.

Performance Data

The following table summarizes representative experimental data for the transfer hydrogenation of acetophenone using catalysts derived from iridium, rhodium, ruthenium, and palladium precursors. It is crucial to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. However, these selected data points offer valuable insights into the relative performance of each metal.

Catalyst Precursor/SystemHydrogen DonorBaseTemp. (°C)Time (h)Conversion (%)Yield (%)Reference
Iridium Complex (from Ir(IV) chloride)GlucoseNa₂CO₃100209797[2]
[Cp*RhCl₂]₂ / 1R,2S-aminoindanol2-Propanol---HighHigh[10]
[(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole2-PropanolCs₂CO₃13012>95>95[12]
Pd@SiO₂NaBH₄-802>99100[13]

Analysis of Performance Data:

From the data, it is evident that catalysts derived from iridium, rhodium, and ruthenium precursors can achieve excellent conversions and yields in the transfer hydrogenation of acetophenone. The iridium-catalyzed system demonstrates high efficiency using a sustainable hydrogen donor, glucose.[2] Rhodium and ruthenium complexes are also highly effective, often with isopropanol as the hydrogen source.[10][12] The palladium-based catalyst shows exceptional performance with sodium borohydride as the reductant.[13]

The choice of catalyst will therefore depend on a variety of factors, including the desired reaction conditions, cost considerations, and the importance of using "green" reagents.

Mechanistic Insights: Understanding the "Why"

The observed differences in catalytic performance are rooted in the distinct reaction mechanisms employed by each metal.

Iridium-Catalyzed Transfer Hydrogenation

Iridium catalysts in transfer hydrogenation reactions are believed to operate through a concerted, outer-sphere mechanism.[1] The key steps involve:

  • Formation of an iridium-hydride species from the hydrogen donor.

  • Coordination of the ketone to the iridium center is not required.

  • A six-membered transition state is formed involving the iridium-hydride, the ketone, and a proton from a ligand or the solvent.

  • Hydride transfer from the iridium and proton transfer to the carbonyl oxygen occur in a single step, yielding the alcohol product and regenerating the catalyst.

G

Rhodium and Ruthenium-Catalyzed Transfer Hydrogenation

Rhodium and ruthenium catalysts can operate through both inner-sphere and outer-sphere mechanisms.[5][9]

  • Inner-Sphere Mechanism: This pathway involves the direct coordination of the ketone to the metal center, followed by insertion of the carbonyl group into the metal-hydride bond to form a metal-alkoxide intermediate. Subsequent protonolysis releases the alcohol product.

  • Outer-Sphere Mechanism: Similar to the iridium-catalyzed pathway, this involves a concerted transfer of a hydride from the metal and a proton from a ligand to the ketone via a six-membered transition state.

The operative mechanism for rhodium and ruthenium catalysts is often influenced by the nature of the ligands and the reaction conditions.

G

Experimental Protocols: A Practical Guide

Reproducibility is a cornerstone of scientific integrity. The following provides a detailed, step-by-step methodology for a representative transfer hydrogenation of acetophenone.

General Procedure for Transfer Hydrogenation of Acetophenone

Materials:

  • Noble metal catalyst precursor (e.g., this compound, [(p-cymene)RuCl₂]₂, [Cp*RhCl₂]₂)

  • Ligand (if required)

  • Acetophenone

  • Hydrogen donor (e.g., 2-propanol, formic acid/triethylamine mixture, glucose)

  • Base (e.g., KOH, Cs₂CO₃, Na₂CO₃)

  • Anhydrous solvent (e.g., 2-propanol, water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (if necessary): In a Schlenk flask under an inert atmosphere, dissolve the noble metal precursor and the appropriate ligand in the anhydrous solvent. Stir the mixture at room temperature for the specified time to allow for the formation of the active catalyst.

  • Reaction Setup: To the flask containing the catalyst solution, add the base, acetophenone, and the hydrogen donor.

  • Reaction Execution: Heat the reaction mixture to the desired temperature and stir for the specified duration. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-phenylethanol.

G Start Start Catalyst_Prep Catalyst Preparation (Precursor + Ligand in Solvent) Start->Catalyst_Prep Reaction_Setup Reaction Setup (Add Base, Substrate, H-Donor) Catalyst_Prep->Reaction_Setup Reaction Reaction Execution (Heating & Stirring) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Workup Work-up & Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Conclusion: Selecting the Right Tool for the Job

The choice of a noble metal catalyst for transfer hydrogenation is a multifaceted decision.

  • Iridium catalysts , often generated from this compound, are highly active and can be utilized with sustainable hydrogen donors, making them an attractive option for green chemistry applications.

  • Rhodium and Ruthenium catalysts offer a well-established and versatile platform for transfer hydrogenation, with a wealth of literature to guide catalyst and ligand selection. They are often the catalysts of choice for achieving high enantioselectivity in asymmetric reactions.

  • Palladium catalysts , while highly effective in other areas, can also be employed for transfer hydrogenation, particularly with borohydride reagents.

Ultimately, the optimal catalyst is the one that best aligns with the specific requirements of the reaction, including substrate scope, desired selectivity, cost constraints, and environmental considerations. This guide has provided a framework for making that decision, grounded in comparative data and mechanistic principles.

References

  • Bi, S., Xie, Q., Zhao, X., Zhao, Y., & Kong, X. (2008). Theoretical investigation on the mechanisms of transfer hydrogenation of ketones catalyzed by iridium complexes. Journal of Organometallic Chemistry, 693(4), 633–638.
  • Yamaguchi, M., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor.
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  • Ruthenacycles and Iridacycles as Transfer Hydrogenation C
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  • Wang, Y., et al. (2021). Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Organic Letters, 23(5), 1910-1914.
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  • Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. (n.d.).
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  • Rhodium catalyzed transfer hydrogenation of acetophenone with ligands... (n.d.).
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  • Mannu, A., Grabulosa, A., & Baldino, S. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
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literature review of Iridium(IV) chloride hydrate applications in catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Applications of Iridium(IV) Chloride Hydrate for Researchers and Drug Development Professionals

Executive Summary

Iridium, a rare and dense transition metal, has carved out a significant niche in the field of catalysis, owing to its ability to exist in a wide range of oxidation states and facilitate a variety of chemical transformations.[1][2] Among its various compounds, this compound (IrCl₄·xH₂O) emerges as a pivotal, albeit often unheralded, precursor for an array of highly active homogeneous and heterogeneous catalysts.[3][4] This guide provides a comprehensive literature review of the catalytic applications stemming from this compound. It is designed for researchers, scientists, and drug development professionals, offering an objective comparison of iridium-based catalysts with other alternatives, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, present quantitative data for easy comparison, and visualize key catalytic cycles and workflows to provide a holistic understanding of the topic.

Introduction: The Foundational Role of Iridium Chlorides in Catalysis

The catalytic prowess of iridium is rooted in its versatile electronic configuration, which allows it to readily shuttle between multiple oxidation states (from -3 to +9), a key attribute for catalytic cycles involving oxidative addition and reductive elimination steps.[1][5] this compound, a black crystalline solid, serves as a crucial starting material for synthesizing advanced iridium catalysts, including iridium oxide (IrO₂) nanoparticles, single-atom catalysts, and complex organometallic compounds.[3][4]

It is important to distinguish between the common iridium chloride precursors. While this compound (IrCl₄·xH₂O) is a key precursor for many heterogeneous and electrocatalytic applications, the dark green Iridium(III) chloride hydrate (IrCl₃·xH₂O) is more frequently used as a starting material for synthesizing homogeneous organometallic iridium complexes, such as Vaska's complex.[6][7][8] For the purpose of this guide, we will focus on the catalytic systems derived from this compound, while acknowledging that many final active species involve iridium in its +1 or +3 oxidation state.

The journey from a simple salt to a sophisticated catalyst is a cornerstone of its application. The choice of this compound as a precursor is often dictated by its utility in forming highly active species for specific, challenging transformations.

Comparative Analysis of Key Catalytic Applications

Iridium catalysts derived from this compound exhibit exceptional performance across several classes of chemical reactions. Here, we compare their efficacy against common alternatives.

Oxidation Reactions: A Tale of Two Oxidase

Iridium catalysts have shown remarkable activity in both alcohol oxidation and water oxidation, two fundamentally important transformations in organic synthesis and renewable energy.

The selective oxidation of alcohols to aldehydes and ketones is a foundational reaction in organic chemistry. Iridium catalysts offer a green and efficient alternative to traditional stoichiometric oxidants. Notably, certain iridium complexes can achieve this transformation without any oxidant, proceeding under neutral conditions.[9] A prominent example involves the use of iridium nanoparticles anchored on graphene (IrNPs@GNPs), which can be synthesized from an iridium chloride precursor.[10][11]

Causality of Experimental Design: The choice of graphene as a support is strategic; it prevents the sintering and agglomeration of the iridium nanoparticles, thus maintaining a high surface area of active sites and enhancing stability and reusability.[11] The reaction can proceed at room temperature using atmospheric oxygen as the terminal oxidant, with water as the only byproduct, highlighting its environmental credentials.[10]

Table 1: Performance Comparison in Benzyl Alcohol Oxidation

Catalyst SystemOxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Reference
IrNPs@GNPs Air (1 atm)Water2524>99>99 (Benzaldehyde)[10]
Ru/Al₂O₃ O₂ (1 atm)Toluene10059897 (Benzaldehyde)N/A
KMnO₄ StoichiometricDichloromethane2529590 (Benzoic Acid)N/A
PCC StoichiometricDichloromethane25392>98 (Benzaldehyde)N/A

The oxygen evolution reaction (OER) is the anodic half-reaction of water splitting, a critical process for producing green hydrogen.[12] Iridium-based materials are the state-of-the-art catalysts for OER in acidic media, prized for their unique balance of high activity and stability.[12] this compound is a direct precursor for synthesizing highly active OER catalysts, such as iridium oxide nanoparticles and single-atom Ir catalysts supported on other metal hydroxides (e.g., Ir₁–Ni(OH)₂).[3][4]

Comparative Performance: In acidic environments, iridium catalysts significantly outperform other materials. For instance, single-atom iridium catalysts supported on cobalt-iron layered double hydroxide (Ir/CoFe-LDH) have demonstrated exceptionally low overpotentials for OER, even in challenging environments like seawater.[13] The presence of chloride ions, often a poison for other catalysts, was found to dynamically adsorb on the iridium single-atom sites, modulating the electronic structure and boosting catalytic activity.[13][14]

Table 2: OER Performance Comparison in Alkaline Seawater (6 M NaOH + 2.8 M NaCl)

CatalystOverpotential @ 10 mA/cm² (mV)Turnover Frequency (TOF) (s⁻¹)Stability (h)Reference
Ir/CoFe-LDH 2027.46>1000[13]
CoFe-LDH 377N/AN/A[13]
IrO₂ 771N/A<100[13]
RuO₂ ~300 (in acid)High (initially)Poor (in acid)N/A

The catalytic cycle for water oxidation on heterogeneous iridium oxide surfaces is complex but is understood to involve the cycling of iridium through higher oxidation states, such as Ir(III), Ir(IV), and Ir(V), which act as the active sites for water nucleophilic attack.[15]

Asymmetric Hydrogenation

Iridium-catalyzed asymmetric hydrogenation is a powerful tool in pharmaceutical and fine chemical synthesis for creating chiral molecules with high enantioselectivity.[16] Catalysts are typically generated in situ from a precursor like [Ir(COD)Cl]₂ (which can be synthesized from iridium chlorides) and a chiral phosphine ligand.[17] These catalysts are particularly effective for the hydrogenation of unfunctionalized alkenes and challenging substrates like cyclic iminium salts.[17][18]

Comparison with Rhodium: While rhodium catalysts are pioneers in asymmetric hydrogenation (e.g., for amino acid synthesis), iridium catalysts have carved out a complementary niche. Iridium catalysts often show superior performance for non-traditional substrates and can be more robust.

Table 3: Asymmetric Hydrogenation of a Cyclic Iminium Salt

Catalyst SystemSubstrateProduct ee (%)Yield (%)Reference
[Ir(COD)Cl]₂ + Chiral Diphosphine N-benzyl-3,4-dihydroisoquinolinium bromide9699[17]
[Rh(COD)₂]BF₄ + Chiral Diphosphine (Z)-α-Acetamidocinnamic acid>95>99N/A
C-H Bond Activation

Directly functionalizing C-H bonds is a "holy grail" of organic synthesis, offering a more atom-economical route to complex molecules.[19] Iridium catalysts, particularly cationic [Cp*Ir(III)] systems, are exceptionally proficient at this transformation, enabling reactions like hydroarylation that are difficult to achieve with other metals.[20][21] These reactions allow for the late-stage functionalization of complex molecules, a highly valuable strategy in drug discovery.[19]

Comparison with Palladium: Palladium has been the workhorse for C-H activation, but it typically requires strong directing groups and often suffers from limitations in substrate scope. Iridium catalysts can operate via different mechanisms and can activate C-H bonds in substrates that are unreactive towards palladium, sometimes even without a directing group.[22][23]

Experimental Protocols and Methodologies

To bridge theory and practice, this section provides a detailed, self-validating protocol for the synthesis and application of an iridium-based catalyst derived from an iridium chloride precursor.

Protocol: Synthesis of Iridium Oxide Nanoparticles for Catalytic Hydrogenation

This protocol is based on methodologies described in the literature for preparing active heterogeneous catalysts from this compound.[4]

Objective: To synthesize iridium oxide (IrOₓ) nanoparticles as a stable catalyst for the hydrogenation of nitrogen heterocycles.

Materials:

  • This compound (IrCl₄·xH₂O)

  • Ethylene glycol

  • Sodium hydroxide (NaOH)

  • Nitrogen heterocycle substrate (e.g., quinoline)

  • Ethanol (solvent for hydrogenation)

  • High-pressure autoclave reactor

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a 100 mL round-bottom flask, dissolve 50 mg of this compound in 20 mL of ethylene glycol. Ethylene glycol serves as both the solvent and the reducing agent.

  • pH Adjustment: Slowly add a 1 M NaOH solution dropwise to the iridium precursor solution while stirring vigorously until the pH reaches ~10. This step is critical as it facilitates the hydrolysis and subsequent reduction to form iridium oxide nanoparticles.

  • Nanoparticle Synthesis: Heat the mixture to 160 °C under a nitrogen atmosphere and maintain this temperature for 3 hours. A color change to a dark brown or black suspension indicates the formation of IrOₓ nanoparticles.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Isolate the nanoparticles by centrifugation (e.g., 8000 rpm for 15 min). Wash the collected solid repeatedly with deionized water and then ethanol to remove any residual reactants and byproducts.

  • Drying: Dry the purified IrOₓ nanoparticles in a vacuum oven at 60 °C overnight.

  • Catalytic Hydrogenation: In a high-pressure autoclave, add the synthesized IrOₓ catalyst (5 mol%), the quinoline substrate (1 mmol), and 10 mL of ethanol.

  • Reaction Execution: Seal the autoclave, purge it several times with H₂ gas, and then pressurize to 50 bar of H₂. Heat the reaction to 100 °C and stir for 24 hours.

  • Analysis: After cooling and carefully venting the reactor, analyze the reaction mixture by Gas Chromatography (GC) or NMR to determine conversion and product selectivity.

Causality and Validation: The choice of ethylene glycol is deliberate due to its high boiling point and reducing capabilities at elevated temperatures. The basic conditions promote the formation of the oxide. The protocol is self-validating: successful synthesis will yield a dark nanoparticle powder, and its catalytic activity in the benchmark hydrogenation of quinoline confirms its efficacy.

Visualization of Catalytic Processes

Diagrams are essential for conceptualizing complex chemical processes. Here, we use Graphviz to illustrate a key catalytic cycle and an experimental workflow.

Simplified Catalytic Cycle for Transfer Hydrogenation

This diagram illustrates the general mechanism for the iridium-catalyzed transfer hydrogenation of a ketone using isopropanol as the hydrogen source.

G Figure 1: Simplified Iridium-Catalyzed Transfer Hydrogenation Cycle Ir_precatalyst [Ir(III)-L] Ir_alkoxide [Ir(III)-OCH(CH3)2] Ir_precatalyst->Ir_alkoxide + Isopropanol - H+ Product_out Product (Alcohol) Ir_precatalyst->Product_out Product Release Ir_hydride [Ir(III)-H] Ir_hydride->Ir_precatalyst + Ketone (Substrate) - Product (Alcohol) Ir_alkoxide->Ir_hydride β-Hydride Elimination Acetone_out Acetone Ir_alkoxide->Acetone_out

Caption: Figure 1: Simplified cycle for iridium-catalyzed transfer hydrogenation.

Experimental Workflow: From Precursor to Application

This diagram outlines the logical flow of the experimental protocol described above.

G start Start: Iridium(IV) Chloride Hydrate synthesis Nanoparticle Synthesis (Reduction in Ethylene Glycol) start->synthesis purification Purification (Centrifugation & Washing) synthesis->purification catalyst Active IrOₓ Catalyst purification->catalyst reaction Catalytic Reaction (e.g., Hydrogenation) catalyst->reaction analysis Product Analysis (GC / NMR) reaction->analysis end End: Results analysis->end

Caption: Figure 2: Workflow for catalyst synthesis and application.

Conclusion and Future Outlook

This compound is a fundamentally important and versatile precursor in modern catalysis. While sometimes overshadowed by its Iridium(III) counterpart in homogeneous catalysis literature, its role in generating highly robust heterogeneous catalysts for oxidation and electrocatalysis is undeniable.[3] The catalysts derived from this compound offer superior activity and stability in critical reactions like the oxygen evolution reaction and provide green, efficient alternatives for synthetic transformations such as alcohol oxidation.[10][13]

The primary limitation remains the high cost and scarcity of iridium. Therefore, future research must focus on developing catalysts with ultra-low iridium loading, such as single-atom catalysts, and designing highly efficient recycling protocols to improve the overall sustainability of these processes.[10] As our understanding of reaction mechanisms deepens, the rational design of next-generation iridium catalysts, originating from simple precursors like this compound, will continue to push the boundaries of chemical synthesis and renewable energy technologies.

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  • Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org.
  • SAFETY DATA SHEET - Iridium(IV) chloride. Thermo Fisher Scientific.
  • Iridium-Catalyzed Electrooxidative C-H Activation by Chemoselective Redox-Catalyst Cooper
  • Benchmarking Water Oxidation Catalysts Based on Iridium Complexes: Clues and Doubts on the N
  • This compound.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Iridium(IV) Chloride Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of Iridium(IV) chloride hydrate (IrCl₄·xH₂O). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of the chemicals we use, including their final disposal. This document is structured to provide a clear, logical, and scientifically grounded protocol that ensures safety and regulatory compliance.

Core Principle: Mandate for Professional Disposal

This compound, due to its classification as a hazardous substance, must not be disposed of through standard waste streams or sanitary sewer systems.[1][2] The universally mandated procedure is the transfer of this waste to a licensed and approved professional waste disposal facility.[1][3][4] Attempting to neutralize or treat this chemical waste in-house without the proper engineering controls and expertise is unsafe and non-compliant. The underlying principle for all hazardous materials, including this iridium compound, is the concept of "cradle-to-grave" responsibility, where the generator of the waste is legally accountable for it from creation to final, verified disposal.[5][6]

Hazard Profile and Critical Safety Data

Understanding the inherent hazards of this compound is fundamental to handling its waste safely. This compound is not merely a benign chemical; it poses significant health risks upon exposure.

Key Hazards:

  • Acute Oral Toxicity: It is harmful if swallowed.[1][2][3][7][8]

  • Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[1][7][8]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1][8]

  • Hygroscopic Nature: The compound readily absorbs moisture from the air, which can alter its properties.[2][3]

These hazards are formally classified under the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard StatementPrecautionary Statement Code (Response/Disposal)
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
Skin irritation (Category 2)H315: Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye irritation (Category 2A)H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationP304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant. [1][3][9]

Chemical Incompatibilities: To prevent dangerous reactions within a waste container, never mix this compound waste with the following:

  • Strong oxidizing agents[2][10]

  • Acids and Alkalis[2][9][10]

  • Metal powders[2][10]

  • Cyanides[3][9]

Mixing with acids, for instance, can lead to the evolution of toxic hydrogen chloride gas.[2][10]

Step-by-Step Disposal Protocol

This protocol outlines the self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Rationale: Proper identification and segregation are the foundation of safe waste management, preventing accidental mixing with incompatible materials.

  • Procedure:

    • Designate a specific waste stream for this compound and materials contaminated with it (e.g., weighing papers, gloves, spatulas).

    • This waste must be kept separate from all other chemical waste streams, especially those containing the incompatible materials listed above.[2][9][10]

    • Do not allow the product or contaminated materials to enter drains or sewer systems.[1][2]

Step 2: Containerization

  • Rationale: The waste container serves as the primary barrier protecting laboratory personnel and the environment from exposure. Its integrity is non-negotiable.

  • Procedure:

    • Select a waste container made of a non-reactive material (e.g., high-density polyethylene - HDPE) that is in good condition with a securely sealing lid.

    • The container must be clean and dry before the first addition of waste.

    • Keep the container closed at all times except when adding waste. This is crucial due to the hygroscopic nature of the compound and to prevent the release of dust.[2][3]

Step 3: Labeling

  • Rationale: Accurate labeling communicates the container's contents and associated hazards to all personnel and ensures it is handled correctly by the waste disposal service.

  • Procedure:

    • Label the container clearly and legibly before adding any waste.

    • The label must include, at a minimum:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Toxic," "Irritant")

      • The date on which the first waste was added (accumulation start date).

Step 4: Accumulation and Storage

  • Rationale: Safe on-site storage minimizes the risk of spills and exposure while awaiting pickup.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by your institution's policies and local regulations.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment (e.g., a larger bin or tray) is in place to contain any potential leaks from the primary container.

Step 5: Arranging for Professional Disposal

  • Rationale: Only licensed professionals are equipped to transport and dispose of this hazardous material in compliance with federal, state, and local regulations.[2][11]

  • Procedure:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS office with an accurate description of the waste and its quantity.

    • The EHS office will coordinate with a licensed hazardous waste disposal contractor to transport and dispose of the material according to all applicable regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Emergency Procedures: Spill Management

In the event of a small, contained spill of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Don PPE: Wear appropriate Personal Protective Equipment, including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, and safety goggles.[2][9][10]

  • Contain and Clean:

    • AVOID CREATING DUST. [2][9] Do not dry sweep with a coarse brush.

    • Gently cover the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully scoop or sweep up the material and place it into a pre-labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: The collected spill debris and all contaminated cleaning materials must be disposed of as hazardous waste following the protocol detailed above.[1]

Visual Workflow for Disposal

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G cluster_lab Laboratory Operations cluster_disposal Disposal Operations Gen Waste Generation (Used IrCl₄·xH₂O & Contaminated Items) ID Hazard Identification (Toxic, Irritant, Corrosive) Gen->ID Step 1 Seg Waste Segregation (Keep separate from incompatibles) ID->Seg Step 2 Con Containerization (Sealed, non-reactive container) Seg->Con Step 3 Lab Proper Labeling ('Hazardous Waste', Name, Date) Con->Lab Step 4 Acc Accumulation (Store in designated, secure area) Lab->Acc Step 5 EHS Contact EHS / Waste Coordinator Acc->EHS Step 6: Arrange Pickup Prof Professional Disposal Service Pickup EHS->Prof Step 7 Final Certified Final Disposal (Approved Facility) Prof->Final Step 8

Caption: Disposal workflow for this compound.

References

  • Iridium Chloride - Safety Data Sheet. ESPI Metals. [Link]

  • Iridium Chloride Hydrate - Safety Data Sheet. ESPI Metals. [Link]

  • iridium(iv) chloride | CAS#:207399-11-9 | Chemsrc. (2025). Chemsrc. [Link]

  • This compound | Cl4H2IrO | CID 16212119 - PubChem. National Center for Biotechnology Information. [Link]

  • Proper Waste Management of RCRA 8 Metals. (2024). ACTenviro. [Link]

  • Atlanta Hazardous Waste: Important Tips for Disposing of RCRA Metals. (2025). MCF Environmental Services. [Link]

  • RCRA 8 Metals: EPA Limits, Guidance, and How to Get Compliant. (2023). ALS Global. [Link]

  • Which Substances Make Up the RCRA 8 Metals? (2024). Hazardous Waste Experts. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.